N-benzyl-4-fluorobenzenesulfonamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-benzyl-4-fluorobenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNO2S/c14-12-6-8-13(9-7-12)18(16,17)15-10-11-4-2-1-3-5-11/h1-9,15H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKJHIJIVPYDTOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNS(=O)(=O)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20356854 | |
| Record name | N-benzyl-4-fluorobenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20356854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
727-36-6 | |
| Record name | N-benzyl-4-fluorobenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20356854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
mechanism of action of N-benzyl-4-fluorobenzenesulfonamide
An In-depth Technical Guide to the Mechanism of Action of N-benzyl-4-fluorobenzenesulfonamide
Preamble: Deconstructing a Privileged Scaffold
In the landscape of medicinal chemistry, the benzenesulfonamide scaffold represents a "privileged structure"—a molecular framework that is recurrently identified as a ligand for diverse biological targets. This compound (CAS 727-36-6) emerges from this lineage, combining the foundational benzenesulfonamide core with specific substituents—a 4-fluoro group and an N-benzyl moiety—that fine-tune its physicochemical properties and biological interactions. While direct, extensive research on this specific molecule is emerging, a wealth of data from its close structural analogs allows for a robust, deductive analysis of its probable mechanisms of action.
This guide moves beyond a simple recitation of facts. It is designed for the discerning researcher, providing a synthesized, field-expert perspective on why this molecule is expected to behave in specific ways. We will dissect its interactions at the molecular level, explain the causal logic behind proposed experimental validations, and offer detailed protocols as a self-validating framework for investigation. The primary directive is to build a mechanistic narrative grounded in the established pharmacology of its chemical class, projecting its most probable biological roles and offering pathways for their empirical confirmation.
Part 1: The Principal Hypothesis: Carbonic Anhydrase Inhibition
The most established and mechanistically understood role of aromatic sulfonamides is the potent inhibition of carbonic anhydrases (CAs), a superfamily of zinc-containing metalloenzymes.[1][2] These enzymes are critical regulators of physiological pH by catalyzing the reversible hydration of carbon dioxide. Their dysregulation is implicated in numerous pathologies, including glaucoma, edema, and notably, cancer, where tumor-associated isoforms like CA IX and XII contribute to the acidic microenvironment that promotes tumor progression and metastasis.[1]
Molecular Mechanism of Inhibition
The inhibitory action of sulfonamides against CAs is a textbook example of mechanism-based drug design. The core interaction involves the deprotonated sulfonamide group (-SO₂NH⁻) acting as a strong zinc-binding group (ZBG). It coordinates directly to the Zn²⁺ ion located at the catalytic core of the enzyme's active site, displacing a zinc-bound water molecule or hydroxide ion that is essential for catalysis.
The specific substituents on the this compound scaffold play critical roles in modulating this interaction:
-
The 4-Fluorobenzenesulfonamide Core: The strongly electron-withdrawing fluorine atom on the benzene ring increases the acidity of the sulfonamide protons.[1] This facilitates deprotonation at physiological pH, enhancing the molecule's affinity for the positively charged zinc ion and thereby increasing its inhibitory potency.
-
The N-benzyl "Tail": This substituent extends away from the primary zinc-binding site into the active site cavity. This "tail approach" is a key determinant of isoform selectivity.[3] The benzyl group can form van der Waals, hydrophobic, and π-π stacking interactions with amino acid residues lining the active site, which vary between different CA isoforms. This allows the molecule to exploit subtle differences in active site architecture to achieve selective inhibition of specific isoforms, such as the tumor-associated CA IX and XII over the ubiquitous cytosolic isoforms CA I and II.[1][4][5]
Experimental Validation: In Vitro CA Inhibition Assay
To empirically validate this primary mechanism, a stopped-flow spectrophotometric assay is the gold standard for measuring CO₂ hydration activity.
Protocol: Stopped-Flow CO₂ Hydration Assay
-
Reagent Preparation:
-
Enzyme Stock: Prepare a concentrated stock solution (e.g., 1 mg/mL) of purified human CA isoform (e.g., hCA II, hCA IX) in a suitable buffer (e.g., 10 mM HEPES, pH 7.5).
-
Inhibitor Stock: Prepare a 10 mM stock solution of this compound in DMSO. Create serial dilutions to achieve final assay concentrations ranging from 0.1 nM to 10 µM.
-
Buffer/Indicator Solution: Prepare a buffer solution (e.g., 20 mM HEPES, pH 7.5) containing a pH indicator (e.g., 0.2 mM p-nitrophenol).
-
Substrate Solution: Prepare a CO₂-saturated water solution by bubbling CO₂ gas through Milli-Q water for at least 30 minutes on ice.
-
-
Assay Procedure:
-
Equilibrate the stopped-flow instrument to 25°C.
-
In one syringe, load the buffer/indicator solution containing the CA enzyme (final concentration ~10 nM) and the desired concentration of the inhibitor. Incubate for 15 minutes to allow for inhibitor binding.
-
In the second syringe, load the CO₂-saturated substrate solution.
-
Rapidly mix the contents of the two syringes. The hydration of CO₂ to carbonic acid will cause a proton-mediated drop in pH, which is monitored by the change in absorbance of the pH indicator over time (e.g., at 400 nm for p-nitrophenol).
-
Record the initial linear rate of the reaction (the initial slope of the absorbance vs. time curve).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a DMSO vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC₅₀ value. The inhibition constant (Kᵢ) can then be calculated using the Cheng-Prusoff equation.
-
Anticipated Quantitative Data
Based on data from structurally similar fluorinated benzenesulfonamides, this compound is expected to be a potent inhibitor of tumor-associated isoforms while showing less activity against cytosolic isoforms.[1]
| Target Isoform | Predicted Kᵢ (nM) | Biological Relevance |
| hCA I | 50 - 500 | Cytosolic (Off-target) |
| hCA II | 30 - 150 | Cytosolic (Off-target) |
| hCA IX | 0.5 - 20 | Tumor-associated (Target) |
| hCA XII | 0.5 - 15 | Tumor-associated (Target) |
Part 2: Secondary & Tertiary Mechanistic Hypotheses
While CA inhibition is the most probable primary mechanism, the versatile N-benzyl sulfonamide scaffold has been implicated in other biological activities. These represent plausible secondary or context-dependent mechanisms of action.
Neuro-Enzyme Inhibition: Cholinesterases
Structural analogs, particularly N-substituted sulfonamides, are known inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), key targets in Alzheimer's disease.[3][6] The mechanism involves the inhibitor binding within the enzyme's active site gorge, with the N-benzyl group making crucial hydrophobic and π-π interactions with aromatic residues like tryptophan and tyrosine.
Experimental Validation: Ellman's Assay
This colorimetric assay measures the activity of AChE/BChE by detecting the production of thiocholine when the enzyme hydrolyzes its substrate, acetylthiocholine.
-
Assay Principle: AChE hydrolyzes acetylthiocholine to thiocholine and acetate. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which is quantified spectrophotometrically at 412 nm.
-
Procedure: The assay is performed in a 96-well plate. The reaction mixture contains phosphate buffer (pH 8.0), DTNB, the enzyme (AChE or BChE), and varying concentrations of this compound.
-
Initiation & Measurement: The reaction is initiated by adding the substrate (acetylthiocholine iodide). The absorbance at 412 nm is measured every minute for 15-20 minutes using a plate reader.
-
Analysis: The rate of reaction is determined from the slope of the absorbance curve. IC₅₀ values are calculated by plotting the percent inhibition versus inhibitor concentration.
Anticancer Activity: Cytotoxicity and Cell Cycle Arrest
The 4-chlorobenzenesulfonamide scaffold, a close analog, demonstrates potent in vitro growth inhibition against various human tumor cell lines, with some derivatives acting via cell cycle arrest in the G0/G1 phase.[3] Other related indolyl sulfonamides have been investigated as metabolic inhibitors that disrupt ATP production in cancer cells.[7][8]
Protocol: MTS Cytotoxicity Assay
-
Cell Culture: Seed cancer cells (e.g., MCF-7, A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., from 0.01 µM to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
MTS Reagent Addition: Add MTS reagent (e.g., CellTiter 96® AQueous One Solution) to each well and incubate for 1-4 hours at 37°C. Viable cells with active metabolism will convert the MTS tetrazolium compound into a colored formazan product.
-
Measurement: Measure the absorbance of the formazan product at 490 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot viability against the log of the compound concentration and fit to a dose-response curve to calculate the IC₅₀ value.
Part 3: Synthesis and Conclusion
Plausible Synthetic Route
The synthesis of this compound is straightforward and typically achieved via a standard nucleophilic substitution reaction. This method is well-established for creating diverse libraries of sulfonamide derivatives.[3][9]
Concluding Scientific Perspective
This compound is a molecule of significant therapeutic potential, primarily predicted to function as a potent and potentially selective inhibitor of carbonic anhydrases , particularly the tumor-associated isoforms IX and XII. This hypothesis is strongly supported by extensive structure-activity relationship data from the broader benzenesulfonamide class. The 4-fluoro substituent is anticipated to enhance the intrinsic binding affinity to the catalytic zinc ion, while the N-benzyl group provides a critical "tail" for exploiting isoform-specific features within the enzyme's active site, paving the way for selective targeting.
Secondary mechanisms, including the inhibition of cholinesterases and general anticancer cytotoxicity via cell cycle modulation or metabolic interference, remain plausible and warrant investigation. The experimental protocols detailed herein provide a rigorous and self-validating framework for systematically confirming these hypothesized mechanisms of action. Future research should focus on comprehensive isoform profiling, in vivo efficacy studies in relevant cancer and neurodegenerative disease models, and further medicinal chemistry efforts to optimize potency, selectivity, and pharmacokinetic properties.
References
-
Benchchem. N-Benzyl-4-chlorobenzenesulfonamide|CAS 10504-90-2.
-
National Center for Biotechnology Information. (R)-2-(N-Benzyl-4-(2-[18F]fluoroethoxy)phenylsulfonamido)-N-hydroxy-3-methylbutanamide. Molecular Imaging and Contrast Agent Database (MICAD).
-
Supuran, C. T., et al. (2014). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. ACS Medicinal Chemistry Letters, 5(8), 923–928.
-
ResearchGate. Selected examples of N‐benzyl sulfonamides with selective activity...
-
Zhang, T., et al. (2025). Discovery and structural-activity relationship of N-benzyl-2-fluorobenzamides as EGFR/HDAC3 dual-target inhibitors for the treatment of triple-negative breast cancer. Bioorganic & Medicinal Chemistry Letters, 130362.
-
Akhtar, M. S., et al. (2020). Analgesic and Antiallodynic Effects of 4-Fluoro-N-(4-Sulfamoylbenzyl) Benzene Sulfonamide in a Murine Model of Pain. Drug Design, Development and Therapy, 14, 4531–4540.
-
Ngassa, F. N., & Stenfors, B. A. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249.
-
Wentland, M. P., et al. (2023). Expansion of a Synthesized Library of N-Benzyl Sulfonamides Derived from an Indole Core to Target Pancreatic Cancer. ChemMedChem, 18(19), e202300265.
-
Benchchem. n-Benzyl-4-sulfamoyl-benzamide|Carbonic Anhydrase Inhibitor.
-
Benchchem. N-(4-bromobenzenesulfonyl)benzamide: A Technical Guide to its Synthesis and Potential Biological Activities.
-
Juniper Publishers. (2020). Enzyme Inhibition and In Silico Studies of New Synthetic N-Substituted-(4-Bromophenyl). Current Trends in Biomedical Engineering & Biosciences.
-
ResearchGate. 4-(3-Alkyl/benzyl-guanidino)benzenesulfonamides as selective carbonic anhydrase VII inhibitors.
-
Semantic Scholar. 4-(3-Alkyl/benzyl-guanidino)benzenesulfonamides as selective carbonic anhydrase VII inhibitors.
-
Wang, Y., et al. (2022). N-Benzyl Benzamide Derivatives as Selective Sub-Nanomolar Butyrylcholinesterase Inhibitors for Possible Treatment in Advanced Alzheimer's Disease. Journal of Medicinal Chemistry, 65(16), 11365–11387.
Sources
- 1. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. juniperpublishers.com [juniperpublishers.com]
- 7. researchgate.net [researchgate.net]
- 8. Expansion of a Synthesized Library of N-Benzyl Sulfonamides Derived from an Indole Core to Target Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. par.nsf.gov [par.nsf.gov]
N-Benzyl-4-fluorobenzenesulfonamide: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Foreword
The sulfonamide functional group is a cornerstone in medicinal chemistry, forming the backbone of a vast array of therapeutic agents. Its unique electronic and structural properties allow for diverse interactions with biological targets, leading to applications ranging from antimicrobial to anticancer therapies. Within this broad class of compounds, N-benzyl-4-fluorobenzenesulfonamide represents a scaffold of significant interest. The incorporation of a fluorine atom on the phenylsulfonyl ring and a benzyl group on the sulfonamide nitrogen introduces specific physicochemical characteristics that can modulate biological activity, metabolic stability, and pharmacokinetic profiles. This technical guide provides a comprehensive overview of this compound, synthesizing available literature to offer insights into its synthesis, characterization, and potential therapeutic applications. As a Senior Application Scientist, the aim is to not only present established protocols but also to elucidate the underlying scientific principles that guide experimental design and interpretation in the context of drug discovery and development.
Chemical Profile and Physicochemical Properties
This compound is a synthetic organic compound with the molecular formula C₁₃H₁₂FNO₂S and a molecular weight of 265.30 g/mol . The structure features a central sulfonamide linkage connecting a 4-fluorophenyl group and a benzyl group.
| Property | Value | Source |
| CAS Number | 727-36-6 | [1] |
| Molecular Formula | C₁₃H₁₂FNO₂S | [1] |
| Molecular Weight | 265.30 g/mol | [1] |
The presence of the highly electronegative fluorine atom on the benzenesulfonyl ring influences the electronic properties of the molecule, potentially enhancing its binding affinity to biological targets and improving its metabolic stability.[2] The benzyl group contributes to the lipophilicity of the compound, which can affect its cell permeability and pharmacokinetic properties.
Synthesis of this compound
The most common and direct method for the synthesis of this compound is the nucleophilic substitution reaction between 4-fluorobenzenesulfonyl chloride and benzylamine. This reaction is a cornerstone of sulfonamide synthesis and is widely adaptable.
Reaction Mechanism and Rationale
The synthesis proceeds via a nucleophilic attack of the primary amine (benzylamine) on the electrophilic sulfur atom of the sulfonyl chloride. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct, driving the reaction to completion. The choice of solvent and base is critical for optimizing the reaction yield and purity of the product. Aprotic solvents are generally preferred to avoid hydrolysis of the sulfonyl chloride.
Caption: Synthetic pathway for this compound.
Detailed Experimental Protocol
The following protocol is adapted from established methods for the synthesis of related N-benzyl-benzenesulfonamides.[3][4]
Materials:
-
4-Fluorobenzenesulfonyl chloride
-
Benzylamine
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Pyridine or Triethylamine (as a base)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethanol (for recrystallization)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve benzylamine (1.0 equivalent) in anhydrous DCM.
-
Addition of Base: To the stirred solution, add pyridine or triethylamine (1.2 equivalents) at room temperature.
-
Addition of Sulfonyl Chloride: Slowly add a solution of 4-fluorobenzenesulfonyl chloride (1.1 equivalents) in anhydrous DCM to the reaction mixture via a dropping funnel over 15-20 minutes.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.[4]
-
Work-up:
-
Once the reaction is complete, wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[4]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Recrystallize the crude product from ethanol to afford pure this compound as a solid.[3]
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR and ¹³C NMR are powerful tools for determining the molecular structure.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of both the 4-fluorophenyl and benzyl groups, as well as a characteristic signal for the methylene (-CH₂-) protons of the benzyl group. The integration of these signals should correspond to the number of protons in each environment. For the related compound N-benzyl-N-ethyl-4-fluorobenzenesulfonamide, the benzyl methylene protons appear as a singlet, and the aromatic protons appear as multiplets in the aromatic region.[5]
-
¹³C NMR: The carbon NMR spectrum will show signals corresponding to all the unique carbon atoms in the molecule. The carbons attached to the fluorine and sulfur atoms will exhibit characteristic chemical shifts.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. Key expected absorptions include:
-
S=O stretching: Two strong absorption bands characteristic of the sulfonyl group.
-
N-H stretching: A peak corresponding to the sulfonamide N-H bond (if not N-substituted).
-
C-F stretching: An absorption band indicating the presence of the carbon-fluorine bond.
-
Aromatic C-H and C=C stretching: Signals confirming the presence of the benzene rings.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming the molecular formula. The molecular ion peak [M]⁺ should correspond to the calculated molecular weight of 265.30.
Potential Biological Activities and Therapeutic Applications
While specific biological data for this compound is limited in the available literature, the broader class of benzenesulfonamides and their N-benzyl derivatives are known to exhibit a wide range of pharmacological activities. This provides a strong rationale for investigating the therapeutic potential of the title compound.
Anticancer Activity
The benzenesulfonamide scaffold is a privileged structure in the design of anticancer agents.[6][7] Derivatives have shown potent in vitro growth inhibition against various human tumor cell lines.[6] The mechanism of action can vary, with some compounds inducing cell cycle arrest, while others act as enzyme inhibitors.[6] For instance, certain sulfonamides are known inhibitors of carbonic anhydrases, with isoform IX being a validated anticancer target.[8] The structural features of this compound make it a candidate for evaluation as a potential anticancer agent.
Antimicrobial Activity
Sulfonamides, famously known as "sulfa drugs," were among the first classes of antibiotics discovered.[9] The N-benzylbenzenesulfonamide moiety is found in compounds with reported antimicrobial activity.[10][11] The introduction of a fluorine atom can enhance the antimicrobial potency of a molecule.[2] Therefore, this compound warrants investigation for its potential antibacterial and antifungal properties.
Enzyme Inhibition
The sulfonamide group is a key pharmacophore in a multitude of enzyme inhibitors.[12]
-
Cholinesterase Inhibition: Structural analogs of N-benzyl-benzenesulfonamides have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are key therapeutic targets for neurodegenerative diseases like Alzheimer's.[6]
-
Other Enzyme Targets: The N-benzylbenzenesulfonamide core structure has been found in inhibitors of other enzymes such as γ-secretase and ALK5 receptor.[3][13] The specific substitution pattern in this compound could confer inhibitory activity against a range of enzymes.
Caption: Potential therapeutic applications of the core scaffold.
Future Directions and Conclusion
This compound is a synthetically accessible compound with a chemical structure that suggests a high potential for diverse biological activities. While direct experimental data on its pharmacological profile is still emerging, the extensive research on related sulfonamide derivatives provides a solid foundation for its further investigation.
Future research should focus on:
-
Definitive Biological Screening: A comprehensive evaluation of its anticancer, antimicrobial, and enzyme inhibitory activities is warranted.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogs with modifications on both the benzyl and 4-fluorophenyl rings would provide valuable insights into the structural requirements for specific biological activities.
-
In Vivo Studies: Promising in vitro results should be followed by in vivo studies to assess the pharmacokinetic properties, efficacy, and safety of the compound.
References
-
SpectraBase. N-benzyl-4-fluoro-N-methylbenzenesulfonamide. [Link]
-
The Royal Society of Chemistry. Benzenesulfonamide. [Link]
- Ngassa, F. N., & Stenfors, B. A. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249.
- Ali, M., et al. (2015). Synthesis, spectral analysis and biological evaluation of N- alkyl/aralkyl/aryl-4-chlorobenzenesulfonamide derivatives. Pakistan Journal of Pharmaceutical Sciences, 28(1), 143-150.
- Ejidike, I. P., & Ajibade, P. A. (2019).
- Al-Dhabi, N. A., et al. (2017). Antimicrobial, antioxidant, cytotoxic and molecular docking properties of N-benzyl-2,2,2-trifluoroacetamide. Journal of the Saudi Society of Agricultural Sciences, 16(4), 365-371.
-
SpectraBase. N-benzyl-N-ethyl-4-fluorobenzenesulfonamide. [Link]
-
ResearchGate. Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. [Link]
- Abdel-Ghani, T. M., et al. (2022). Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX. Scientific Reports, 12(1), 16781.
-
ResearchGate. (PDF) Synthesis, spectral analysis and biological evaluation of N-alkyl/aralkyl/aryl-4-chlorobenzenesulfonamide derivatives. [Link]
- Głowacka, I. E., et al. (2021). Novel Benzenesulfonate Scaffolds with a High Anticancer Activity and G2/M Cell Cycle Arrest. International Journal of Molecular Sciences, 22(8), 3929.
- Khan, K. M., et al. (2020). Enzyme Inhibition and In Silico Studies of New Synthetic N-Substituted-(4-Bromophenyl). Juniper Online Journal of Case Studies, 11(5), 555823.
- El-Sayed, N. N. E., et al. (2024). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 14(28), 20040-20074.
- Al-Ghorbani, M., et al. (2023). Synthesis, biological evaluation, and computational studies of N-benzyl pyridinium–curcumin derivatives as potent AChE inhibitors with antioxidant activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2281264.
- Seo, J. B., et al. (2023). Synthesis and biological evaluation of N-(3-fluorobenzyl)-4-(1-(methyl-d3)-1H-indazol-5-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-amine as a novel, potent ALK5 receptor inhibitor. Bioorganic & Medicinal Chemistry Letters, 85, 129205.
- Sari, Y., et al. (2023). Synthesis, In Silico Study, Antibacterial and Antifungal Activities of N-phenylbenzamides. Molecules, 28(3), 1391.
-
ResearchGate. Antimicrobial, antioxidant, cytotoxic and molecular docking properties of N-benzyl-2,2,2-trifluoroacetamide. [Link]
- Li, Y., et al. (2022). Synthesis and Antibacterial Activity Evaluation of Biphenyl and Dibenzofuran Derivatives as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria. Molecules, 27(18), 5873.
- Maciejewska, D., et al. (2004). Conformational analysis of N-benzyl-N-o-tolyl-p-methylbenzene-sulfonamides from dynamic 1H NMR experiments and theoretical calculations. Journal of Molecular Structure: THEOCHEM, 680(1-3), 5-13.
- Vaidyanathan, G., & Zalutsky, M. R. (2006). Synthesis of N-succinimidyl 4-[18F]fluorobenzoate, an agent for labeling proteins and peptides with 18F.
- Fun, H. K., et al. (2010). N-Benzyl-N,4-dimethyl-benzene-sulfonamide. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 12), o3053.
- Guardia, A. A., et al. (2016). N-Benzyl-4-((heteroaryl)methyl)benzamides: A New Class of Direct NADH-Dependent 2-trans Enoyl-Acyl Carrier Protein Reductase (InhA) Inhibitors with Antitubercular Activity. ChemMedChem, 11(7), 687-701.
Sources
- 1. 727-36-6|this compound|BLD Pharm [bldpharm.com]
- 2. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. par.nsf.gov [par.nsf.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. dev.spectrabase.com [dev.spectrabase.com]
- 6. benchchem.com [benchchem.com]
- 7. Novel Benzenesulfonate Scaffolds with a High Anticancer Activity and G2/M Cell Cycle Arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]
- 9. applications.emro.who.int [applications.emro.who.int]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis, In Silico Study, Antibacterial and Antifungal Activities of N-phenylbenzamides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Synthesis and biological evaluation of N-(3-fluorobenzyl)-4-(1-(methyl-d3)-1H-indazol-5-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-amine as a novel, potent ALK5 receptor inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
CAS number and molecular formula for N-benzyl-4-fluorobenzenesulfonamide
An In-Depth Technical Guide to N-benzyl-4-fluorobenzenesulfonamide: Synthesis, Characterization, and Therapeutic Potential
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a synthetic compound of interest in medicinal chemistry and drug development. We will delve into its fundamental properties, outline a robust synthetic pathway with mechanistic insights, discuss methods for its structural characterization, and explore its potential as a scaffold for novel therapeutic agents. This document is intended for researchers, chemists, and professionals in the pharmaceutical sciences who require a detailed understanding of this molecule.
Core Molecular Attributes
This compound is a sulfonamide derivative characterized by a benzyl group attached to the sulfonamide nitrogen and a fluorine atom at the para-position of the phenylsulfonyl moiety. This specific substitution pattern is of significant interest as it combines the structural features of the benzenesulfonamide core, a known pharmacophore, with the modulatory effects of benzyl and fluoro groups, which can influence physicochemical properties and biological activity.
The foundational identity and key physical properties of the compound are summarized below.
| Property | Value | Source |
| CAS Number | 727-36-6 | [1][2][3] |
| Molecular Formula | C₁₃H₁₂FNO₂S | [1][2] |
| Molecular Weight | 265.30 g/mol | [1][2] |
| Melting Point | 99 °C | [1] |
| Boiling Point | 405.0 ± 55.0 °C at 760 mmHg | [1] |
| Appearance | White solid (typical) | |
| Storage | Sealed in a dry, cool environment (2-8°C recommended for long-term stability) | [2] |
Synthesis Pathway and Mechanistic Rationale
The synthesis of this compound is typically achieved through a direct nucleophilic substitution reaction. This well-established method is reliable and scalable, making it suitable for laboratory and potential pilot-scale production. The general strategy involves the reaction of 4-fluorobenzenesulfonyl chloride with benzylamine.
Experimental Protocol: N-Benzylation of 4-Fluorobenzenesulfonamide Precursor
-
Reagent Preparation : Dissolve 4-fluorobenzenesulfonyl chloride (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). In a separate flask, dissolve benzylamine (1.1 eq) and a non-nucleophilic base like triethylamine (1.2 eq) in the same solvent. The slight excess of the amine and base ensures the complete consumption of the sulfonyl chloride starting material.
-
Reaction Execution : Cool the benzylamine solution to 0 °C in an ice bath. Add the 4-fluorobenzenesulfonyl chloride solution dropwise to the cooled amine solution over 30 minutes with continuous stirring. The low temperature is crucial to control the exothermicity of the reaction and prevent the formation of side products.
-
Reaction Monitoring : Allow the reaction to warm to room temperature and stir for 4-6 hours. Progress can be monitored by Thin-Layer Chromatography (TLC) until the starting sulfonyl chloride spot disappears.
-
Work-up and Isolation : Upon completion, quench the reaction with the addition of water. Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic phase sequentially with 1M HCl to remove excess amine and base, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Purification : Dry the isolated organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude solid can be purified by recrystallization from a solvent system like ethanol/water or by flash column chromatography to yield pure this compound.
Causality and Experimental Choices
-
Choice of Base : Triethylamine is used to neutralize the hydrochloric acid (HCl) generated during the reaction. This is critical because the HCl would otherwise protonate the benzylamine, rendering it non-nucleophilic and halting the reaction.
-
Solvent Selection : An aprotic solvent like DCM is ideal as it readily dissolves the reactants but does not participate in the reaction.
-
Nucleophilic Substitution Mechanism : The reaction proceeds via a nucleophilic attack of the lone pair of electrons on the nitrogen atom of benzylamine onto the electrophilic sulfur atom of the 4-fluorobenzenesulfonyl chloride. This is followed by the elimination of a chloride ion, which is subsequently scavenged by the base.
Synthesis Workflow Diagram
Caption: Synthetic workflow for this compound.
Spectroscopic and Analytical Characterization
To confirm the identity and purity of synthesized this compound, a suite of standard analytical techniques is employed. While specific spectra for this exact compound are not publicly indexed, the expected results can be reliably predicted based on its structure.
-
¹H NMR (Proton Nuclear Magnetic Resonance) : The spectrum would show characteristic signals for the aromatic protons of both the benzyl and the fluorophenyl rings. The methylene protons (-CH₂-) of the benzyl group would appear as a doublet due to coupling with the adjacent N-H proton. The N-H proton itself would likely appear as a triplet.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) : The spectrum will display distinct signals for each of the unique carbon atoms in the molecule. The carbon atoms bonded to fluorine will show splitting due to C-F coupling.
-
FTIR (Fourier-Transform Infrared Spectroscopy) : Key vibrational bands would confirm the presence of functional groups: a sharp peak around 3300 cm⁻¹ for the N-H stretch, and strong, characteristic peaks around 1350 cm⁻¹ and 1160 cm⁻¹ corresponding to the asymmetric and symmetric stretching of the S=O bonds in the sulfonamide group.
-
Mass Spectrometry (MS) : Electrospray ionization (ESI) mass spectrometry would show a prominent peak for the protonated molecule [M+H]⁺ at m/z 266.30, confirming the molecular weight.
Potential Applications in Drug Discovery
The N-benzylbenzenesulfonamide scaffold is a privileged structure in medicinal chemistry, appearing in compounds with a wide range of biological activities.[4] The introduction of a fluorine atom can enhance metabolic stability and binding affinity, making this compound a promising starting point for drug discovery programs.
-
Anticancer Agents : Structurally related N-benzyl-4-chlorobenzenesulfonamide derivatives have demonstrated potent in-vitro growth inhibition against various human tumor cell lines.[5] These compounds can induce cell cycle arrest, suggesting that this compound could serve as a template for developing novel oncology therapeutics. The N-benzyl-2-fluorobenzamide moiety has also been explored as a dual inhibitor of EGFR and HDAC3 for treating triple-negative breast cancer.[6]
-
Neuroprotective Agents : The sulfonamide core is utilized in designing inhibitors of cholinesterases, key targets in neurodegenerative diseases like Alzheimer's.[5] The N-benzyl group can form crucial cation-π interactions within the active sites of such enzymes, a feature that is often exploited in drug design.[7]
-
Enzyme Inhibition : The sulfonamide group is a well-known zinc-binding group, making it a classic feature of carbonic anhydrase inhibitors.[8] Furthermore, derivatives have been developed as potent inhibitors of matrix metalloproteinases (MMPs), which are involved in tissue remodeling in both normal and pathological conditions like cancer metastasis.[9]
The versatility of the sulfonamide nitrogen allows for further derivatization, enabling the creation of diverse chemical libraries for screening against various biological targets.[5]
Conclusion
This compound is a well-defined chemical entity with a straightforward and efficient synthetic route. Its molecular structure, featuring the pharmacologically relevant sulfonamide core, makes it a molecule of high interest for further investigation in drug discovery. The insights provided in this guide on its synthesis, characterization, and potential biological relevance should serve as a valuable resource for researchers dedicated to developing the next generation of targeted therapeutics.
References
-
LabNovo, CAS 727-36-6 MFCD00727366-N-Benzyl-4-Fluorobenzenesulfonamide. Available at: [Link]
-
SpectraBase, N-benzyl-N-ethyl-4-fluorobenzenesulfonamide - Optional[1H NMR] - Spectrum. Available at: [Link]
-
BIOFOUNT, this compound. Available at: [Link]
-
Stenford, B. A., & Ngassa, F. N. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249. Available at: [Link]
-
SpectraBase, N-benzyl-4-fluoro-N-methylbenzenesulfonamide. Available at: [Link]
-
National Center for Biotechnology Information. (2008). (R)-2-(N-Benzyl-4-(2-[18F]fluoroethoxy)phenylsulfonamido)-N-hydroxy-3-methylbutanamide. In Molecular Imaging and Contrast Agent Database (MICAD). Available at: [Link]
-
PubChem, N-benzyl-4-sulfamoylbenzamide. Available at: [Link]
-
MDPI, 4-(5-Benzyl-3-((4-fluorophenyl)sulfonyl)-5-methyl-4,5-dihydrofuran-2-yl)-2-nitrobenzamide. Available at: [Link]
-
PubMed, Discovery and structural-activity relationship of N-benzyl-2-fluorobenzamides as EGFR/HDAC3 dual-target inhibitors for the treatment of triple-negative breast cancer. Available at: [Link]
-
ResearchGate, N‐Benzyl piperidine Fragment in Drug Discovery. Available at: [Link]
Sources
- 1. CAS 727-36-6 MFCD00727366-N-Benzyl-4-Fluorobenzenesulfonamide N-苄基-4-氟苯磺酰胺 -LabNovo [do.labnovo.com]
- 2. 727-36-6|this compound|BLD Pharm [bldpharm.com]
- 3. molcore.com [molcore.com]
- 4. par.nsf.gov [par.nsf.gov]
- 5. benchchem.com [benchchem.com]
- 6. Discovery and structural-activity relationship of N-benzyl-2-fluorobenzamides as EGFR/HDAC3 dual-target inhibitors for the treatment of triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. N-benzyl-4-sulfamoylbenzamide | C14H14N2O3S | CID 4347 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. (R)-2-(N-Benzyl-4-(2-[18F]fluoroethoxy)phenylsulfonamido)-N-hydroxy-3-methylbutanamide - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
Spectroscopic Data of N-benzyl-4-fluorobenzenesulfonamide: A Technical Guide
Introduction
N-benzyl-4-fluorobenzenesulfonamide is a molecule of significant interest in medicinal chemistry and drug development. As a member of the sulfonamide class of compounds, it possesses a structural motif found in a wide array of therapeutic agents. The precise characterization of this molecule is paramount for its application in research and development, ensuring its identity, purity, and structural integrity. This technical guide provides an in-depth analysis of the spectroscopic data of this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended for researchers, scientists, and drug development professionals, offering not just the data, but also the rationale behind the experimental approaches and the interpretation of the results.
Molecular Structure and Synthesis
A common and efficient method for the synthesis of this compound involves the reaction of 4-fluorobenzenesulfonyl chloride with benzylamine in the presence of a base. This nucleophilic substitution reaction is a well-established method for the formation of sulfonamides.[1][2][3]
The workflow for the synthesis and subsequent purification is outlined below:
Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis
-
Reaction Setup: To a solution of benzylamine (1.1 eq) and triethylamine (1.5 eq) in dichloromethane (DCM) at 0 °C, add a solution of 4-fluorobenzenesulfonyl chloride (1.0 eq) in DCM dropwise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Workup: Wash the reaction mixture sequentially with 1M HCl, saturated aqueous NaHCO3, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information about the molecular framework. The following data are predicted based on the analysis of structurally similar compounds and established chemical shift principles.[1][4]
¹H NMR Spectroscopy
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.85 | dd | 2H | H-2', H-6' |
| ~7.30 | m | 5H | Phenyl-H |
| ~7.15 | t | 2H | H-3', H-5' |
| ~5.0 (broad) | s | 1H | NH |
| ~4.35 | d | 2H | CH₂ |
-
Aromatic Protons (Fluorophenyl Ring): The protons on the 4-fluorobenzenesulfonyl group are expected to appear as two distinct signals. The protons ortho to the sulfonyl group (H-2' and H-6') are deshielded and will likely appear as a doublet of doublets around 7.85 ppm due to coupling with the adjacent protons and the fluorine atom. The protons meta to the sulfonyl group (H-3' and H-5') will be more shielded and are expected to appear as a triplet around 7.15 ppm.
-
Aromatic Protons (Benzyl Ring): The five protons of the benzyl group's phenyl ring are expected to resonate in the typical aromatic region, likely as a multiplet around 7.30 ppm.
-
Methylene Protons: The two protons of the methylene bridge (CH₂) will be adjacent to the nitrogen and the phenyl group, appearing as a doublet around 4.35 ppm after coupling with the NH proton.
-
Amine Proton: The sulfonamide N-H proton typically appears as a broad singlet, and its chemical shift can be variable depending on concentration and solvent. It is predicted to be around 5.0 ppm.
¹³C NMR Spectroscopy
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~165 (d) | C-4' (¹JCF) |
| ~140 | C-1' |
| ~137 | C-1'' |
| ~129.5 (d) | C-2', C-6' (²JCF) |
| ~129 | C-2'', C-6'' |
| ~128 | C-4'' |
| ~127.5 | C-3'', C-5'' |
| ~116 (d) | C-3', C-5' (³JCF) |
| ~48 | CH₂ |
-
Fluorophenyl Carbons: The carbon atom directly bonded to the fluorine (C-4') will show a large coupling constant (¹JCF) and is expected to be significantly downfield, around 165 ppm. The other carbons in this ring will also exhibit coupling to the fluorine atom with smaller coupling constants.
-
Benzyl Carbons: The carbons of the benzyl group will appear at their characteristic chemical shifts.
-
Methylene Carbon: The methylene carbon (CH₂) is expected to resonate around 48 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is predicted to show characteristic absorption bands for the N-H, S=O, and C-F bonds.
Table 3: Predicted IR Absorption Bands
| Frequency (cm⁻¹) | Intensity | Assignment |
| ~3250 | Medium | N-H stretch |
| ~1340 | Strong | Asymmetric SO₂ stretch |
| ~1160 | Strong | Symmetric SO₂ stretch |
| ~1250 | Strong | C-F stretch |
| ~1090 | Strong | S-N stretch |
The presence of a medium intensity band around 3250 cm⁻¹ is indicative of the N-H stretching vibration of the sulfonamide group. The strong absorption bands around 1340 cm⁻¹ and 1160 cm⁻¹ are characteristic of the asymmetric and symmetric stretching vibrations of the sulfonyl (SO₂) group, respectively. A strong band around 1250 cm⁻¹ is expected for the C-F stretching vibration.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight and structural features.
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Predicted Fragment |
| 265 | [M]⁺ (Molecular Ion) |
| 174 | [M - C₇H₇]⁺ |
| 159 | [FC₆H₄SO₂]⁺ |
| 106 | [C₇H₇N]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
The molecular ion peak [M]⁺ is expected at m/z 265. A key fragmentation pathway for N-benzyl benzenesulfonamides is the cleavage of the N-benzyl bond, leading to the formation of a stable tropylium ion at m/z 91. Another significant fragmentation is the loss of the benzyl group to give a fragment at m/z 174. The 4-fluorobenzenesulfonyl cation is expected at m/z 159.
The fragmentation pathway can be visualized as follows:
Caption: Predicted mass spectrometry fragmentation of this compound.
Conclusion
This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound. While the presented data is predictive, it is based on sound scientific principles and data from closely related analogs, offering a reliable reference for researchers. The detailed protocols and interpretations are designed to assist in the synthesis, purification, and characterization of this important sulfonamide derivative, thereby supporting its application in scientific research and drug development.
References
-
SpectraBase, N-benzyl-N-ethyl-4-fluorobenzenesulfonamide, John Wiley & Sons, Inc., [Link]
-
Beilstein Journals, Multi-faceted reactivity of N-fluorobenzenesulfonimide (NFSI) under mechanochemical conditions, [Link]
-
Human Metabolome Database, 13C NMR Spectrum (1D, 100 MHz, H2O, predicted) (HMDB0032039), [Link]
-
The Royal Society of Chemistry, N-benzyl-N,4-dimethylbenzenesulfonamide (3a), [Link]
-
Stenfors, B. A., & Ngassa, F. N. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249. [Link]
- Teare, H., et al. (2007). Supporting Information for Synthesis and Reactivity of [18F] N-Fluorobenzenesulfonimide. University of Oxford.
-
SpectraBase, N-benzyl-4-fluoro-N-methylbenzenesulfonamide, John Wiley & Sons, Inc., [Link]
- Siddiqui, Z. N., et al. (2015). Synthesis, spectral analysis and biological evaluation of N- alkyl/aralkyl/aryl-4-chlorobenzenesulfonamide derivatives. Journal of the Chemical Society of Pakistan, 37(1), 135-143.
-
PubChem, N-Fluorobenzenesulfonimide, National Center for Biotechnology Information, [Link]
-
Chemsrc, 4-Fluorobenzenesulfonamide, [Link]
-
PubChem, N-benzyl-N-[(4-fluorophenyl)sulfonyl]glycine, National Center for Biotechnology Information, [Link]
-
MDPI, 4-(5-Benzyl-3-((4-fluorophenyl)sulfonyl)-5-methyl-4,5-dihydrofuran-2-yl)-2-nitrobenzamide, [Link]
-
Reich, H. J. Organic Chemistry Data, University of Wisconsin, [Link]
-
PubChem, N-benzyl-4-sulfamoylbenzamide, National Center for Biotechnology Information, [Link]
-
Ngassa, F. N., & Stenfors, B. A. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249. [Link]
- Popova, A., et al. (2007). IR spectral and structural studies of 4-aminobenzenesulfonamide (sulfanilamide)-d0,-d4, and-15N, as well as their azanions: Combined DFT B3LYP/experimental approach. International Journal of Quantum Chemistry, 107(8), 1752-1763.
Sources
A Researcher's Roadmap to the Therapeutic Potential of N-benzyl-4-fluorobenzenesulfonamide
An In-depth Technical Guide
This technical guide serves as a strategic roadmap for researchers, medicinal chemists, and drug development professionals interested in the therapeutic applications of N-benzyl-4-fluorobenzenesulfonamide. While dedicated research on this specific molecule is nascent, its structural features, combined with extensive data from analogous compounds, provide a compelling rationale for its investigation as a novel therapeutic agent. This document synthesizes existing knowledge to outline high-probability therapeutic avenues and provides a practical, phased research framework for its evaluation.
Molecular Profile and Synthetic Strategy
This compound (CAS 727-36-6) is a synthetic organic molecule featuring a 4-fluorobenzenesulfonyl core N-substituted with a benzyl group.[1][2] The sulfonamide moiety is a well-established pharmacophore present in a vast array of FDA-approved drugs, acting on targets from bacteria to human enzymes.[3][4] The fluorine atom can enhance metabolic stability and binding affinity, while the benzyl group provides a lipophilic handle for interacting with hydrophobic pockets in target proteins.
Synthesis Protocol:
The construction of the this compound scaffold is reliably achieved via a standard nucleophilic substitution reaction. This well-documented approach for related sulfonamides involves the reaction of 4-fluorobenzenesulfonyl chloride with benzylamine.[5][6] The use of a mild base, such as triethylamine or pyridine, is critical to neutralize the HCl byproduct generated during the reaction, driving it to completion.
Experimental Workflow: Synthesis of this compound
Caption: A generalized workflow for the synthesis of this compound.
Evidence-Based Rationale for Therapeutic Investigation
The most promising therapeutic applications for this compound can be logically extrapolated from the established biological activities of its close structural analogs. The substitution of a chlorine or methyl group for fluorine, or the addition of other moieties, often retains the core mechanism of action.
| Structural Analog | Observed Biological Activity | Potential Therapeutic Area | Reference |
| N-Benzyl-4-chlorobenzenesulfonamide | Potent in vitro growth inhibition against human tumor cell lines; cell cycle arrest. | Oncology | [5] |
| N-Benzyl-4-chlorobenzenesulfonamide Scaffold | Inhibition of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE). | Neurodegenerative Disease (e.g., Alzheimer's) | [5] |
| (R)-2-(N-Benzyl-4-(2-fluoroethoxy)phenylsulfonamido)... | Potent inhibition of Matrix Metalloproteinases (MMP-2, MMP-9). | Oncology (Metastasis), Inflammation | [7] |
| N-benzylbenzenesulfonamide Moiety | Inhibition of γ-secretase. | Neurodegenerative Disease (e.g., Alzheimer's) | [6] |
| General Sulfonamide Moiety | Inhibition of Carbonic Anhydrase (CA) isoforms. | Glaucoma, Hypertension, Oncology | [8][9] |
Based on this compelling evidence from related structures, the primary lines of investigation should focus on oncology and neurodegenerative diseases.
Proposed Research Framework for Target Discovery and Validation
A disciplined, phased approach is essential to efficiently characterize the bioactivity of this compound. The workflow below outlines a logical progression from broad initial screening to specific mechanistic studies.
Logical Workflow: From Compound to Therapeutic Lead
Caption: A phased research workflow for evaluating a novel chemical entity.
Foundational Experimental Protocols
The following protocols provide robust, self-validating methodologies for the initial assessment of this compound's potential in oncology and enzyme inhibition.
Protocol: Cell Viability Screening for Anticancer Activity (MTT Assay)
This protocol assesses the compound's ability to reduce the metabolic activity of cancer cells, a proxy for cytotoxicity or cytostaticity.
Causality: The rationale is to test the primary hypothesis derived from the chloro-analog data: that the compound possesses antiproliferative activity against cancer cells.[5]
Methodology:
-
Cell Seeding: Plate human cancer cell lines (e.g., SW480 and HCT116 for colorectal cancer, based on analog data[10]) in 96-well plates at a density of 5,000-10,000 cells/well. Allow cells to adhere for 24 hours.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., 100 µM to 0.1 µM) in the appropriate cell culture medium.
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions. Include a vehicle control (DMSO at the highest concentration used) and a positive control (e.g., 5-FU).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified, 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT tetrazolium salt to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control to calculate the percentage of cell viability. Plot the viability against the log of the compound concentration to determine the IC₅₀ value using non-linear regression.
Protocol: Carbonic Anhydrase (CA) Inhibition Assay
This biochemical assay directly measures the compound's ability to inhibit a classic sulfonamide target enzyme.
Causality: Sulfonamides are archetypal CA inhibitors.[8] This assay validates whether this compound retains this fundamental property, which has therapeutic relevance in glaucoma and certain cancers.
Methodology:
-
Reagent Preparation:
-
Assay Buffer: 10 mM Tris-HCl, pH 7.4.
-
Enzyme: Purified human carbonic anhydrase II (hCA II) at a working concentration of ~2 nM.
-
Substrate: 4-Nitrophenyl acetate (NPA) stock in acetonitrile, diluted in assay buffer to a working concentration of 1 mM.
-
Inhibitor: this compound at various concentrations.
-
-
Assay Procedure (96-well format):
-
To each well, add 50 µL of assay buffer.
-
Add 25 µL of the inhibitor solution at different concentrations.
-
Add 25 µL of the hCA II enzyme solution.
-
Incubate at room temperature for 15 minutes to allow for inhibitor-enzyme binding.
-
-
Reaction Initiation: Initiate the reaction by adding 100 µL of the NPA substrate solution to each well.
-
Data Acquisition: Immediately measure the kinetic increase in absorbance at 405 nm for 10-15 minutes at 30-second intervals. The slope of this line represents the reaction rate.
-
Analysis: Calculate the percent inhibition for each concentration relative to a no-inhibitor control. Determine the IC₅₀ value by plotting percent inhibition versus the log of the inhibitor concentration.
Future Directions and Advanced Studies
Positive results from these initial screens should trigger a cascade of more in-depth investigations:
-
Structure-Activity Relationship (SAR): Synthesize and test a library of analogs to optimize potency and selectivity. Key modifications could include altering the substitution on the benzyl ring or the fluorinated phenyl ring.
-
Target Identification: If cellular activity is confirmed but the target is unknown, employ methods like chemical proteomics or thermal shift assays to identify the direct protein binding partners.
-
In Vivo Validation: Test the compound in relevant xenograft or transgenic animal models of cancer or neurodegenerative disease to assess efficacy and preliminary safety.
-
ADME/Tox Profiling: Evaluate the compound's pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion) and toxicity to determine its viability as a drug candidate.
Conclusion
This compound stands as a high-potential, yet underexplored, chemical entity. A robust body of evidence from closely related analogs strongly suggests its potential as an anticancer and neuroprotective agent, likely through the inhibition of key enzymes like MMPs, cholinesterases, or carbonic anhydrases. The systematic application of the workflows and protocols detailed in this guide will enable the research community to efficiently validate these hypotheses, elucidate the compound's mechanism of action, and determine its true potential as a next-generation therapeutic lead.
References
- Vertex AI Search. (2025). What Are Sulfonamides (Sulfa Drugs)? Uses, Types, Side Effects & Examples.
- MDPI. (n.d.). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review.
- Wikipedia. (n.d.). Sulfonamide (medicine).
- RxList. (n.d.). Sulfonamides: Antibiotics, Uses, Side Effects, Drug Names.
- Drugs.com. (2023). List of Sulfonamides + Uses, Types & Side Effects.
- SACTG | King-Pharm. (2026). Benzenesulfonamide, 4-fluoro-N-(phenylmethyl)- [ 727-36-6 ].
- BenchChem. (n.d.). N-Benzyl-4-chlorobenzenesulfonamide | CAS 10504-90-2.
- Ngassa, F. N., & Stenfors, B. A. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249.
- BLD Pharm. (n.d.). 727-36-6 | this compound.
- National Center for Biotechnology Information. (2008). (R)-2-(N-Benzyl-4-(2-[18F]fluoroethoxy)phenylsulfonamido)-N-hydroxy-3-methylbutanamide. In Molecular Imaging and Contrast Agent Database (MICAD).
- PubChem. (n.d.). N-benzyl-4-sulfamoylbenzamide.
- Mai, A., et al. (2024). Development of N-(4-(1 H-Imidazol-1-yl)phenyl)-4-chlorobenzenesulfonamide, a Novel Potent Inhibitor of β-Catenin with Enhanced Antitumor Activity and Metabolic Stability. Journal of Medicinal Chemistry, 67(22), 20298-20314.
Sources
- 1. 727-36-6 Benzenesulfonamide, 4-fluoro-N-(phenylmethyl)- [chemsigma.com]
- 2. 727-36-6|this compound|BLD Pharm [bldpharm.com]
- 3. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
- 4. drugs.com [drugs.com]
- 5. benchchem.com [benchchem.com]
- 6. par.nsf.gov [par.nsf.gov]
- 7. (R)-2-(N-Benzyl-4-(2-[18F]fluoroethoxy)phenylsulfonamido)-N-hydroxy-3-methylbutanamide - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]
- 9. N-benzyl-4-sulfamoylbenzamide | C14H14N2O3S | CID 4347 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Development of N-(4-(1 H-Imidazol-1-yl)phenyl)-4-chlorobenzenesulfonamide, a Novel Potent Inhibitor of β-Catenin with Enhanced Antitumor Activity and Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to N-benzyl-4-fluorobenzenesulfonamide Derivatives and Analogs: Synthesis, Biological Activity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
The N-benzyl-4-fluorobenzenesulfonamide scaffold represents a privileged structural motif in medicinal chemistry, demonstrating a wide spectrum of biological activities. The incorporation of a 4-fluoro substituent on the benzenesulfonamide ring and an N-benzyl group provides a unique combination of physicochemical properties that can be exploited for the development of potent and selective therapeutic agents. This in-depth technical guide provides a comprehensive overview of the synthesis, derivatization, structure-activity relationships (SAR), and potential therapeutic applications of this compound derivatives. We will delve into detailed experimental protocols, explore their activity as enzyme inhibitors—particularly focusing on carbonic anhydrases and kinases—and discuss their potential as anticancer agents and therapies for neurodegenerative diseases. This guide is intended to be a valuable resource for researchers and drug development professionals working in the field of medicinal chemistry.
The this compound Core: A Privileged Scaffold
The benzenesulfonamide moiety is a cornerstone in drug discovery, featured in a multitude of clinically approved drugs. The introduction of a fluorine atom at the para-position of the benzene ring offers several advantages. Fluorine's high electronegativity can modulate the acidity of the sulfonamide N-H group, influencing its binding affinity to biological targets. Furthermore, the C-F bond is metabolically stable, which can enhance the pharmacokinetic profile of the molecule.
The N-benzyl group provides a versatile handle for introducing structural diversity. Substitutions on the benzyl ring allow for the fine-tuning of steric and electronic properties, enabling the optimization of target engagement and selectivity. The combination of these two key features makes the this compound core a highly attractive starting point for the design of novel therapeutic agents.
Synthesis and Derivatization Strategies
The synthesis of this compound and its derivatives can be achieved through several reliable synthetic routes. The most common approach is a two-step process starting from the commercially available 4-fluorobenzenesulfonyl chloride.
Two-Step Synthesis of the Core Scaffold
The foundational synthesis involves two key reactions: sulfonamide formation and subsequent N-alkylation.
Step 1: Synthesis of 4-Fluorobenzenesulfonamide
This initial step involves the reaction of 4-fluorobenzenesulfonyl chloride with an amine source, typically ammonia.
-
Rationale: This is a classic nucleophilic acyl substitution reaction where the amine attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride leaving group. The use of aqueous ammonia provides a readily available and effective nucleophile.
Experimental Protocol: Synthesis of 4-Fluorobenzenesulfonamide
-
In a well-ventilated fume hood, cool a flask containing concentrated aqueous ammonia in an ice bath.
-
Dissolve 4-fluorobenzenesulfonyl chloride (1 equivalent) in a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Add the solution of 4-fluorobenzenesulfonyl chloride dropwise to the cooled and stirred ammonia solution.
-
After the addition is complete, continue stirring at room temperature for 1-2 hours.
-
The resulting precipitate, 4-fluorobenzenesulfonamide, is collected by vacuum filtration.
-
Wash the solid with cold water to remove any remaining salts.
-
The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Step 2: N-Benzylation of 4-Fluorobenzenesulfonamide
The second step introduces the benzyl group via N-alkylation.
-
Rationale: The sulfonamide proton is acidic and can be removed by a suitable base to generate a nucleophilic nitrogen anion. This anion then reacts with an electrophilic benzyl source, such as benzyl bromide or benzyl chloride, in a nucleophilic substitution reaction (SN2 or SN1-like). The choice of base and solvent is crucial for efficient reaction. Strong, non-nucleophilic bases like sodium hydride (NaH) in an aprotic polar solvent like N,N-dimethylformamide (DMF) are commonly employed to ensure complete deprotonation and avoid competing reactions.
Experimental Protocol: Synthesis of this compound
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of 4-fluorobenzenesulfonamide (1 equivalent) in anhydrous DMF dropwise.
-
Allow the reaction mixture to stir at room temperature for 30 minutes to ensure complete formation of the sodium salt.
-
Cool the mixture back to 0 °C and add benzyl bromide or benzyl chloride (1.1 equivalents) dropwise.
-
Let the reaction proceed at room temperature for 3-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of cold water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Diagram of the Two-Step Synthesis Workflow
Caption: Inhibition of a kinase receptor signaling pathway by an this compound derivative.
Potential in Neurodegenerative Diseases
Recent studies have highlighted the potential of fluorinated benzenesulfonamides as inhibitors of amyloid-beta (Aβ) aggregation, a key pathological event in Alzheimer's disease. [1]The specific arrangement of the benzenesulfonamide, a hydrophobic substituent, and a benzoic acid has been shown to be crucial for this activity. While the direct role of this compound in this context is yet to be fully elucidated, the core structure possesses features that suggest it could be a valuable scaffold for designing Aβ aggregation inhibitors.
Structure-Activity Relationship (SAR) Insights
Based on the available literature for related benzenesulfonamide derivatives, several key SAR insights can be drawn and extrapolated to the this compound class:
-
The Primary vs. Secondary Sulfonamide: For carbonic anhydrase inhibition, a primary sulfonamide (SO2NH2) is generally considered essential for coordinating with the zinc ion in the active site. However, N-substituted sulfonamides can still exhibit potent activity, suggesting alternative binding modes or that the N-substituent itself can be designed to interact favorably with the enzyme.
-
The 4-Fluoro Substituent: As discussed, the 4-fluoro group is expected to enhance the acidity of the sulfonamide proton, thereby strengthening its interaction with the zinc cofactor in metalloenzymes like carbonic anhydrases. This can lead to increased inhibitory potency compared to non-fluorinated or other halogenated analogs. [2]* The N-Benzyl Group:
-
Steric and Electronic Effects: The size, shape, and electronic properties of substituents on the benzyl ring can have a profound impact on activity and selectivity. Bulky substituents may enhance binding through hydrophobic interactions or, conversely, cause steric hindrance. Electron-withdrawing or -donating groups can modulate the electronic environment of the entire molecule, influencing its interactions with the target.
-
Conformational Flexibility: The benzyl group provides a degree of conformational flexibility, allowing the molecule to adopt an optimal orientation within the binding pocket of the target protein.
-
Future Directions and Conclusion
The this compound scaffold is a promising platform for the development of novel therapeutic agents. While much of the current research focuses on broader classes of benzenesulfonamides, the unique combination of the 4-fluoro and N-benzyl moieties warrants more focused investigation.
Future research in this area should aim to:
-
Synthesize and characterize a focused library of this compound derivatives with diverse substitutions on the benzyl ring.
-
Conduct comprehensive biological screening of these compounds against a panel of relevant targets, including various carbonic anhydrase isoforms and protein kinases.
-
Perform detailed structure-activity relationship studies to elucidate the key structural features required for potent and selective activity.
-
Investigate the pharmacokinetic and pharmacodynamic properties of the most promising lead compounds in preclinical models.
References
-
Angeli, A., et al. (2020). Discovery of New Selenoureido Analogues of 4-(4-Fluorophenylureido)benzenesulfonamide as Carbonic Anhydrase Inhibitors. Pharmaceuticals, 13(11), 376. [Link]
-
UCL Discovery. (n.d.). Fundamental Studies on 2,4,6-Trichlorophenyl Sulfonate Esters. [Link]
-
Gudžytė, D., et al. (2015). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. ACS Medicinal Chemistry Letters, 6(11), 1139-1143. [Link]
-
Ngassa, F. N., & Stenfors, B. A. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249. [Link]
-
Rutkauskas, K., et al. (2014). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules, 19(11), 17458-17478. [Link]
-
The Royal Society of Chemistry. (2014). Benzenesulfonamide. [Link]
-
ResearchGate. (2021). Selected examples of N-benzyl sulfonamides with selective activity... [Link]
-
PubChem. (n.d.). 4-Fluorobenzenesulfonyl chloride. [Link]
-
Huestis, W. H., & Raftery, M. A. (1978). The use of p-fluorobenzenesulfonyl chloride as a reagent for studies of proteins by fluorine nuclear magnetic resonance. Biochemistry, 17(8), 1598-1605. [Link]
-
Casini, A., et al. (2002). Carbonic anhydrase inhibitors: 4-sulfamoyl-benzenecarboxamides and 4-chloro-3-sulfamoyl-benzenecarboxamides with strong topical antiglaucoma properties. Bioorganic & Medicinal Chemistry Letters, 12(15), 1967-1971. [Link]
-
Akocak, S., et al. (2022). Investigation on Hydrazonobenzenesulfonamides as Human Carbonic Anhydrase I, II, IX and XII Inhibitors. Molecules, 27(25), 8856. [Link]
-
ResearchGate. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. [Link]
-
Manakova, E., et al. (2015). Di-meta-Substituted Fluorinated Benzenesulfonamides as Potent and Selective Anticancer Inhibitors of Carbonic Anhydrase IX and XII. Journal of Medicinal Chemistry, 58(23), 9373-9384. [Link]
-
Várkondi, E., et al. (2018). Discovery of N-[4-(Quinolin-4-yloxy)phenyl]benzenesulfonamides as Novel AXL Kinase Inhibitors. Journal of Medicinal Chemistry, 61(15), 6649-6664. [Link]
-
Vaidyanathan, G., & Zalutsky, M. R. (2006). Synthesis of N-succinimidyl 4-[18F]fluorobenzoate, an agent for labeling proteins and peptides with 18F. Nature Protocols, 1(4), 1848-1853. [Link]
-
Hoffman Fine Chemicals. (n.d.). CAS 4703-20-2 | N-Benzyl-4-methyl-N-phenylbenzenesulfonamide. [Link]
-
Al-Ostoot, F. H., et al. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Molecules, 26(23), 7178. [Link]
-
PubMed. (2015). Di- meta-Substituted Fluorinated Benzenesulfonamides as Potent and Selective Anticancer Inhibitors of Carbonic Anhydrase IX and XII. [Link]
-
Uddin, M. J., et al. (2020). Synthesis of Novel Potent Biologically Active N-Benzylisatin-Aryl Hydrazones in Comparison with Lung Cancer Drug 'Gefitinib'. Molecules, 25(18), 4153. [Link]
-
ResearchGate. (2019). N-alkylation of various amides with benzyl alcohol catalyzed by... [Link]
-
El-Damasy, A. K., et al. (2023). Recent advances on anticancer activity of benzodiazine heterocycles through kinase inhibition. RSC Medicinal Chemistry, 14(7), 1229-1255. [Link]
-
ResearchGate. (2014). Synthesis of Biologically Active N-Benzyl-N-[(3,4-methylenedioxyphenyl)methyl]arylsulfonamides. [Link]
-
El-Sayed, M. A., et al. (2022). Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX. Scientific Reports, 12(1), 16790. [Link]
-
ResearchGate. (n.d.). Alkylation of 1, 2 and 4 with Benzyl Bromide. [Link]
-
Shen, L., et al. (2016). The Selective N-Alkylation of Aminobenzenesulfonamides with Alcohols for the Synthesis of Amino-(N-alkyl)benzenesulfonamides Catalyzed by a Metal-Ligand Bifunctional Ruthenium Catalyst. The Journal of Organic Chemistry, 81(17), 7488-7496. [Link]
Sources
An In-Depth Technical Guide to the Solubility and Stability of N-benzyl-4-fluorobenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-benzyl-4-fluorobenzenesulfonamide is a sulfonamide derivative of interest in medicinal chemistry and drug discovery. The sulfonamide functional group is a cornerstone in pharmaceuticals, known for its presence in a wide array of therapeutic agents. The introduction of a 4-fluoro substituent on the phenyl ring and an N-benzyl group can significantly influence the molecule's physicochemical properties, including its solubility and stability. These two parameters are critical to understand for any potential drug candidate as they directly impact formulation development, bioavailability, and shelf-life.
This technical guide provides a comprehensive overview of the solubility and stability of this compound. While specific experimental data for this compound is not extensively available in public literature, this guide synthesizes information from structurally similar compounds and established principles of pharmaceutical sciences. Furthermore, it offers detailed, field-proven experimental protocols to empower researchers to determine these crucial parameters with scientific rigor. A product page for this compound suggests storing it sealed in a dry environment at 2-8°C, indicating the importance of controlled storage conditions.[1]
Section 1: Physicochemical Properties and Solubility Profile
The solubility of a compound is a key determinant of its absorption and distribution in biological systems. The structure of this compound, featuring both lipophilic (benzyl and fluorophenyl groups) and polar (sulfonamide moiety) characteristics, suggests a nuanced solubility profile. A related compound, 4-amino-N-benzylbenzene-1-sulfonamide, has a predicted LogP of 1.7, indicating moderate lipophilicity which would suggest better solubility in organic solvents than in water.[2]
Predicted Solubility Characteristics
Based on its structure and data from analogous compounds like N-benzyl-p-toluenesulfonamide, which is reported to have excellent solubility in organic solvents, this compound is anticipated to be:[3]
-
Highly soluble in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).
-
Freely soluble to soluble in lower alcohols like methanol and ethanol, as well as in chlorinated solvents like dichloromethane.
-
Slightly soluble to practically insoluble in aqueous media. The fluorination on the benzene ring may slightly increase its lipophilicity compared to unsubstituted analogs.
Quantitative Solubility Data
The following table provides a template for researchers to populate with experimentally determined solubility data for this compound.
| Solvent Classification | Solvent | Predicted Qualitative Solubility | Experimentally Determined Solubility (mg/mL at 25°C) |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Highly Soluble | Data to be determined |
| Dimethylformamide (DMF) | Highly Soluble | Data to be determined | |
| Polar Protic | Methanol | Soluble | Data to be determined |
| Ethanol | Soluble | Data to be determined | |
| Water | Sparingly Soluble to Insoluble | Data to be determined | |
| Non-Polar Aprotic | Dichloromethane (DCM) | Soluble | Data to be determined |
| Ethyl Acetate | Soluble | Data to be determined | |
| Acetonitrile (ACN) | Soluble | Data to be determined |
Experimental Workflows for Solubility Determination
To ensure scientific integrity, it is imperative to experimentally determine the solubility of this compound. Two key types of solubility assays are recommended: kinetic and thermodynamic.
Kinetic solubility is a high-throughput screening method that measures the concentration of a compound that remains in solution after being rapidly precipitated from a DMSO stock solution into an aqueous buffer. This provides a rapid assessment of a compound's solubility under non-equilibrium conditions.
Diagram: Kinetic Solubility Workflow
Caption: Workflow for Kinetic Solubility Determination.
Detailed Protocol: Kinetic Solubility by HPLC-UV
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Assay Plate Preparation: In a 96-well plate, add the DMSO stock solution to a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to achieve a final desired concentration, ensuring the final DMSO concentration is low (typically ≤1%).
-
Incubation: Seal the plate and shake at room temperature for 1 to 2 hours.
-
Filtration: Filter the samples through a 96-well filter plate to remove any precipitated compound.
-
Quantification: Analyze the filtrate by a validated HPLC-UV method. Create a calibration curve using known concentrations of the compound to determine the solubility.
Thermodynamic, or equilibrium, solubility measures the concentration of a compound in a saturated solution when it is in equilibrium with its solid phase. This is a more accurate representation of a compound's true solubility.
Diagram: Thermodynamic Solubility Workflow
Caption: Workflow for Thermodynamic Solubility Determination.
Detailed Protocol: Thermodynamic Solubility (Shake-Flask Method)
-
Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the desired solvent (e.g., water, buffer, or organic solvent).
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24 to 48 hours).
-
Phase Separation: After equilibration, allow the suspension to settle. Carefully collect a sample of the supernatant, ensuring no solid particles are transferred. This can be achieved by centrifugation followed by filtration of the supernatant through a syringe filter (e.g., 0.22 µm).
-
Quantification: Dilute the clear supernatant and analyze its concentration using a validated HPLC-UV or LC-MS/MS method against a standard calibration curve.
Section 2: Chemical Stability Profile
The stability of a drug substance is a critical quality attribute that can affect its safety and efficacy. Forced degradation studies are essential to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods.[4]
Potential Degradation Pathways
Based on the general behavior of sulfonamides, this compound may be susceptible to degradation under the following conditions:
-
Hydrolytic Degradation: Sulfonamides are generally stable at neutral and alkaline pH but can undergo hydrolysis under acidic conditions.[3][5] The primary site of hydrolytic cleavage is the sulfonamide (S-N) bond.[2]
-
Oxidative Degradation: The molecule may be susceptible to oxidation, although specific sites are not immediately obvious without experimental data.
-
Photolytic Degradation: Aromatic compounds and sulfonamides can be sensitive to light, leading to photodegradation.[6][7]
-
Thermal Degradation: Elevated temperatures can induce decomposition.[8][9][10] For some sulfonamides, thermal degradation can involve the cleavage of the aniline-sulfone bond.
Diagram: Potential Degradation Pathways
Caption: Potential Degradation Pathways for this compound.
Experimental Workflow for Forced Degradation Studies
Forced degradation studies are conducted under conditions more severe than accelerated stability testing to identify potential degradation products and pathways. These studies are crucial for the development and validation of stability-indicating analytical methods.[4] A target degradation of 5-20% is generally considered appropriate.
Detailed Protocol: Forced Degradation Study
-
Sample Preparation: Prepare solutions of this compound in appropriate solvents. A control sample, protected from stress conditions, should be analyzed concurrently.
-
Stress Conditions:
-
Acidic Hydrolysis: Treat the sample solution with 0.1 M to 1 M HCl at room temperature or elevated temperature (e.g., 60°C) for a specified period. Neutralize the sample before analysis.
-
Basic Hydrolysis: Treat the sample solution with 0.1 M to 1 M NaOH at room temperature or elevated temperature. Neutralize the sample before analysis.
-
Oxidative Degradation: Treat the sample solution with a dilute solution of hydrogen peroxide (e.g., 3-30%) at room temperature.
-
Thermal Degradation: Expose the solid compound or a solution to elevated temperatures (e.g., 60-80°C) in a calibrated oven.
-
Photolytic Degradation: Expose the solid compound or a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[4] A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Analytical Method: A stability-indicating HPLC method is essential for these studies. The method must be able to separate the parent compound from all degradation products.
-
Column: A C18 column is a common starting point for sulfonamides.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is often required to achieve adequate separation.
-
Detection: UV detection is typically used. A photodiode array (PDA) detector is highly recommended to assess peak purity and to identify the optimal detection wavelength for all components.
-
-
Data Analysis:
-
Calculate the percentage degradation of this compound.
-
Assess the peak purity of the parent compound in the stressed samples to ensure that no degradation products are co-eluting.
-
If significant degradation is observed, further studies using LC-MS can be employed to identify the structure of the degradation products.
-
Section 3: Recommended Analytical Methodology
A robust, validated, stability-indicating HPLC method is paramount for both solubility and stability studies.
HPLC Method Development and Validation
The development of a stability-indicating HPLC method should focus on achieving adequate resolution between the parent compound and all potential degradation products.
Starting HPLC Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Phosphoric acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: A time-programmed gradient from a high aqueous composition to a high organic composition.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm (or an alternative wavelength determined by UV spectral analysis)
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
Method Validation: The developed method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.
Conclusion
This technical guide provides a framework for understanding and evaluating the solubility and stability of this compound. While specific data for this molecule is sparse in the literature, the provided protocols, based on established scientific principles and regulatory guidelines, offer a clear path for researchers to generate the necessary data. A thorough experimental investigation of solubility and stability is a non-negotiable step in the early-stage development of any potential pharmaceutical compound. The insights gained from such studies are invaluable for making informed decisions regarding formulation, manufacturing, and storage, ultimately contributing to the development of safe and effective medicines.
References
-
Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. Journal of Hazardous Materials, 221-222, 264-271. Available from: [Link]
-
Chem-Impex. (n.d.). N-Benzyl-p-toluenesulfonamide. Retrieved from [Link]
-
AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]
-
Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. ResearchGate. Available from: [Link]
-
Le Fur, E., et al. (2022). Fate of Sulfonamides and Tetracyclines in Meat during Pan Cooking: Focus on the Thermodegradation of Sulfamethoxazole. Foods, 11(19), 2969. Available from: [Link]
-
protocols.io. (2023). In-vitro Thermodynamic Solubility. Retrieved from [Link]
-
protocols.io. (2022). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]
-
U.S. Food and Drug Administration. (1996). Q1B Photostability Testing of New Drug Substances and Products. Available from: [Link]
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]
-
White, K., & Presley, C. (n.d.). Kinetic Solubility 96 –Well Protocol. Warren Center for Neuroscience Drug Discovery. Available from: [Link]
-
Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138. Available from: [Link]
-
Pérez-Gómez, A., et al. (2013). Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection. Food Chemistry, 138(2-3), 1931-1938. Available from: [Link]
-
Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. Advanced Drug Delivery Reviews, 59(7), 546-567. Available from: [Link]
-
Lin, H., et al. (2017). Effect of temperature on sulfonamide antibiotics degradation, and on antibiotic resistance determinants and hosts in animal manures. Environmental Pollution, 233, 422-430. Available from: [Link]
-
Patel, Y., & Shah, N. (2020). An Introduction To Forced Degradation Studies For Drug Substance Drug Product. Pharmaceutical Online. Available from: [Link]
-
Domainex. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]
-
Velev, V. (2023). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]
-
Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]
-
Petala, E., et al. (2020). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. Inorganic Chemistry, 59(17), 12347-12357. Available from: [Link]
-
Semantic Scholar. (n.d.). Hydrolysis of sulphonamides in aqueous solutions. Retrieved from [Link]
-
Ghanem, M. M., et al. (2015). VALIDATED AND STABILITY INDICATING HPLC METHOD FOR THE SIMULTANEOUS DETERMINATION OF SULFADIAZINE SODIUM , SULFATHIAZOLE SODIUM AND SULFADIMIDINE SODIUM IN WATER SOLUBLE POWDER DOSAGE FORM. Semantic Scholar. Available from: [Link]
-
BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]
-
Lin, H., et al. (2017). Effect of temperature on sulfonamide antibiotics degradation, and on antibiotic resistance determinants and hosts in animal manures. ResearchGate. Available from: [Link]
-
Andreozzi, R., et al. (2017). Thermal degradation mechanisms for pure sulfamethoxazole proposed on the basis of evolved gas mass spectra curves reported in Fig. 1a,b. ResearchGate. Available from: [Link]
-
Horwitz, W. (1982). REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. Journal of the Association of Official Analytical Chemists, 65(5), 1075-1081. Available from: [Link]
-
Al-Ghananeem, A. M., et al. (2016). Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of Sulfadiazine Sodium and Trimethoprim in Injectable Solution Formulation. Scientia Pharmaceutica, 84(3), 481-494. Available from: [Link]
-
Gmurek, M., et al. (2022). Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. Molecules, 27(21), 7384. Available from: [Link]
-
Kumar, V. A., & Sreedhar, K. (2016). Stability Indicating RP-HPLC Method for the Simultaneous Estimation of Pyrimethamine and Sulphadoxine in Bulk and Tablet. International Journal of Pharmaceutical and Clinical Research, 8(3), 209-216. Available from: [Link]
-
Gmurek, M., et al. (2022). Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates. International Journal of Molecular Sciences, 23(11), 6062. Available from: [Link]
-
Li, H., et al. (2021). Enhanced Degradation of Sulfonamide Antibiotics by UV Irradiation Combined with Persulfate. Water, 13(3), 318. Available from: [Link]
-
Procter, D. J., et al. (2023). Photocatalytic Carboxylate to Sulfinamide Switching Delivers a Divergent Synthesis of Sulfonamides and Sulfonimidamides. Journal of the American Chemical Society, 145(39), 21376-21384. Available from: [Link]
-
Morikawa, F., et al. (1970). [Photosensitivity caused by sulfa drugs. 3. Role of p-hydroxylaminobenzene sulfonamide in photosensitization by sulfamilamide]. Arerugi, 19(10), 770-776. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Benzylamines. Retrieved from [Link]
-
An overview on Common Organic Solvents and their Toxicity. (n.d.). ResearchGate. Available from: [Link]
-
Duffy, B. C., et al. (2023). Expansion of a Synthesized Library of N-Benzyl Sulfonamides Derived from an Indole Core to Target Pancreatic Cancer. Molecules, 28(19), 6961. Available from: [Link]
-
Common Solvents Used in Organic Chemistry: Table of Properties. (2020). University of Wisconsin-Madison. Available from: [Link]
-
Wang, Z., et al. (2023). Synthesis of o-benzyl benzamides via NaH-mediated aryne insertion into N-sulfonylacetimidates. Organic & Biomolecular Chemistry, 21(38), 7796-7800. Available from: [Link]
-
Kumar, S., et al. (2009). Stabilization of Lysozyme by Benzyl Alcohol: Surface Tension and Thermodynamic Parameters. Pharmaceutical Research, 26(6), 1439-1447. Available from: [Link]
Sources
- 1. 4-amino-N-benzylbenzene-1-sulfonamide | C13H14N2O2S | CID 66909 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. Photocatalytic Late-Stage Functionalization of Sulfonamides via Sulfonyl Radical Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ijpsm.com [ijpsm.com]
- 6. N-BENZYLBENZENESULFONAMIDE CAS#: 837-18-3 [m.chemicalbook.com]
- 7. jpionline.org [jpionline.org]
- 8. chemimpex.com [chemimpex.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: N-benzyl-4-fluorobenzenesulfonamide in Organic Synthesis
These application notes provide a comprehensive technical guide for researchers, medicinal chemists, and professionals in drug development on the prospective experimental applications of N-benzyl-4-fluorobenzenesulfonamide. While direct literature on this specific molecule is emerging, its structural motifs—a fluorinated benzenesulfonamide and an N-benzyl group—are prevalent in a variety of modern synthetic transformations and bioactive molecules. This guide synthesizes established methodologies for analogous compounds to propose robust protocols and explore the mechanistic underpinnings of potential applications for this compound.
Introduction: The Synthetic Potential of this compound
This compound is a versatile organic compound that holds significant promise as a building block and synthetic intermediate. The molecule incorporates three key features that can be strategically exploited in organic synthesis:
-
The Acidic N-H Proton: The proton on the sulfonamide nitrogen is acidic and can be readily removed by a base. This allows for facile N-alkylation, N-arylation, or the introduction of various functional groups, making it a versatile scaffold for building molecular diversity.[1]
-
The Benzylic C-N Bond: The bond between the benzyl group and the nitrogen atom can be cleaved under specific catalytic conditions. This positions this compound as a potential benzylating agent or as a substrate in cross-coupling reactions.
-
The 4-Fluorobenzenesulfonyl Group: This moiety is a common pharmacophore in medicinal chemistry and can influence the physicochemical properties of a molecule, such as its lipophilicity and metabolic stability. Furthermore, the sulfonamide group itself is a key structural feature in many biologically active compounds.
These notes will detail prospective applications of this compound in N-functionalization and as a precursor in palladium-catalyzed cross-coupling reactions for the synthesis of diarylmethanes, a common scaffold in pharmaceuticals.
Synthesis of this compound
The synthesis of this compound is typically achieved through a straightforward nucleophilic substitution reaction between 4-fluorobenzenesulfonyl chloride and benzylamine. This reaction can be performed under mild conditions, often in the presence of a base to neutralize the HCl byproduct.
Protocol 1: Synthesis of this compound
Materials:
-
4-Fluorobenzenesulfonyl chloride
-
Benzylamine
-
Pyridine or Triethylamine (Et3N)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO3)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve benzylamine (1.0 eq) in DCM in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C using an ice bath.
-
Add pyridine (1.2 eq) to the solution.
-
In a separate flask, dissolve 4-fluorobenzenesulfonyl chloride (1.1 eq) in DCM.
-
Add the solution of 4-fluorobenzenesulfonyl chloride dropwise to the benzylamine solution at 0 °C over 15-20 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding 1 M HCl and transfer the mixture to a separatory funnel.
-
Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford this compound as a solid.
Causality Behind Experimental Choices:
-
Base (Pyridine/Et3N): The reaction of a sulfonyl chloride with an amine generates HCl. The base is crucial to neutralize this acid, preventing the protonation of the starting amine, which would render it non-nucleophilic.
-
Solvent (DCM/THF): These aprotic solvents are chosen for their ability to dissolve the reactants and their inertness under the reaction conditions.
-
Aqueous Workup: The series of washes with acidic, basic, and neutral solutions effectively removes unreacted starting materials, the base catalyst, and salts, leading to a purer crude product before final purification.
Application in N-Functionalization Reactions
The acidic proton on the sulfonamide nitrogen provides a handle for further molecular elaboration. Deprotonation with a suitable base generates a nucleophilic nitrogen that can react with a variety of electrophiles.
Protocol 2: N-Alkylation of this compound
This protocol describes a general procedure for the N-alkylation of this compound, a key step in creating a diverse library of substituted sulfonamides.
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, ethyl bromide)
-
Potassium carbonate (K2CO3) or Sodium hydride (NaH)
-
N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Standard glassware for organic synthesis
Procedure:
-
To a solution of this compound (1.0 eq) in DMF, add potassium carbonate (1.5 eq).
-
Stir the suspension at room temperature for 15 minutes.
-
Add the alkyl halide (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction to 50-60 °C and stir for 4-12 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and pour it into ice-water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Mechanistic Rationale:
The reaction proceeds via a standard SN2 mechanism. The base deprotonates the sulfonamide to form the corresponding anion, which then acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide leaving group.
Caption: Mechanism of N-alkylation of a sulfonamide.
Application in Palladium-Catalyzed Cross-Coupling Reactions
The N-benzyl group can be utilized in cross-coupling reactions. While direct C-N bond activation of N-benzylsulfonamides is an emerging area, analogous transformations with other benzylic electrophiles are well-established. This compound can be envisioned as a precursor to diarylmethanes, which are important structural motifs in many biologically active compounds.[2][3]
Protocol 3: Proposed Suzuki-Miyaura Cross-Coupling of an Activated this compound Derivative
This hypothetical protocol is based on established methods for the cross-coupling of benzylic electrophiles.[2] A key step would be the in-situ activation of the N-benzyl group, for example, through quaternization to form a more reactive ammonium salt.
Materials:
-
This compound
-
Activating agent (e.g., Methyl triflate)
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(OAc)2 with a suitable ligand like SPhos)
-
Base (e.g., Cs2CO3 or K3PO4)
-
Solvent (e.g., THF/water or CPME/water)
-
Standard Schlenk line and inert atmosphere techniques
Procedure:
-
Activation Step (Hypothetical): In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve this compound (1.0 eq) in a suitable anhydrous solvent (e.g., DCM). Add an activating agent like methyl triflate (1.1 eq) and stir at room temperature to form the corresponding ammonium salt. Isolate or use in situ.
-
Cross-Coupling: To a new Schlenk flask, add the activated N-benzylsulfonamide salt (1.0 eq), arylboronic acid (1.2 eq), palladium catalyst (e.g., 2 mol% Pd(OAc)2 and 4 mol% SPhos), and base (2.0 eq).
-
Add the solvent system (e.g., THF/water 10:1 mixture).
-
Degas the mixture by three freeze-pump-thaw cycles.
-
Heat the reaction mixture to 70-90 °C and stir for 12-24 hours. Monitor the reaction by GC-MS or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the organic layer with water and brine, dry over anhydrous Na2SO4, and concentrate.
-
Purify the resulting diarylmethane product by column chromatography.
Proposed Catalytic Cycle:
Caption: Proposed Suzuki-Miyaura catalytic cycle.
Data Summary Table:
| Application | Reagents | Product Type | Key Advantages |
| N-Alkylation | Alkyl Halide, Base | N-Alkyl-N-benzyl-4-fluorobenzenesulfonamide | Modular synthesis, scaffold diversification |
| Cross-Coupling | Arylboronic Acid, Pd Catalyst | Diaryl Methane | C-C bond formation, access to key pharmacophores |
Conclusion and Future Outlook
This compound represents a promising, yet underexplored, building block in organic synthesis. The protocols and mechanistic insights provided in these application notes, derived from well-established chemistry of analogous compounds, offer a solid foundation for its utilization in both academic and industrial research. Future work should focus on experimentally validating these proposed applications and exploring the full synthetic potential of this versatile molecule, particularly in the context of developing novel therapeutic agents. The strategic combination of its fluorinated aromatic ring, the reactive N-H bond, and the potential for C-N bond activation makes this compound a valuable tool for the modern synthetic chemist.
References
- Synthesis and reactivity of [18F]-N-fluorobenzenesulfonimide.RSC Publishing.
- N-Benzyl-4-chlorobenzenesulfonamide | CAS 10504-90-2.Benchchem.
- N-(benzenesulfonyl)-N-fluorobenzenesulfonamide.Enamine.
- Synthesis of α-Fluorosulfonamides by Electrophilic Fluorin
- Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide.European Journal of Chemistry.
- 4-(5-Benzyl-3-((4-fluorophenyl)sulfonyl)-5-methyl-4,5-dihydrofuran-2-yl)-2-nitrobenzamide.MDPI.
- Nickel-Catalyzed Kumada Cross-Coupling Reactions of Benzylic Sulfonamides.ChemRxiv.
- A new, efficient and eco-friendly protection of amines and amino acids in w
- This compound | CAS 727-36-6.BLD Pharm.
- Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluorobor
- Discovery and structural-activity relationship of N-benzyl-2-fluorobenzamides as EGFR/HDAC3 dual-target inhibitors for the treatment of triple-neg
- Direct cross-coupling of benzyl alcohols to construct diarylmethanes via palladium catalysis.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Direct cross-coupling of benzyl alcohols to construct diarylmethanes via palladium catalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: N-benzyl-4-fluorobenzenesulfonamide as a Chemical Probe for Target Identification and Engagement
For: Researchers, scientists, and drug development professionals.
Introduction: The Role of Chemical Probes in Modern Drug Discovery
In the intricate landscape of drug discovery, the validation of a compound's interaction with its intended biological target within a physiological context is a cornerstone of a successful program.[1][2] Chemical probes, small molecules with high affinity and specificity for a particular protein target, are indispensable tools in this endeavor. They allow for the direct assessment of target engagement, elucidation of mechanism of action, and identification of potential off-target effects that could lead to toxicity.[1][3]
The N-benzylbenzenesulfonamide scaffold is a privileged structure in medicinal chemistry, with derivatives showing activity against a range of targets, including enzymes like carbonic anhydrase and matrix metalloproteinases.[4][5] This application note will utilize N-benzyl-4-fluorobenzenesulfonamide as a representative chemical probe to provide a comprehensive guide on its application in robust, in-depth target engagement and identification workflows. We will delve into the causality behind experimental choices and provide detailed, self-validating protocols to ensure scientific rigor.
While extensive public data on the specific biological targets of this compound is emerging, its structure lends itself to the applications described herein. Researchers are encouraged to adapt these protocols for their specific sulfonamide-based compounds of interest.
Section 1: Foundational Concepts - Target Engagement and Validation
Target engagement is the direct binding of a molecule to its target protein within a cellular or in vivo environment.[1][6] Confirming target engagement is a critical step to bridge the gap between in vitro biochemical activity and cellular or physiological outcomes. Without this confirmation, it is difficult to ascertain whether a compound's observed phenotype is a result of its interaction with the intended target or an off-target effect.[1]
Key Methodologies for Target Engagement:
Several powerful techniques have been developed to measure target engagement. These can be broadly categorized as:
-
Direct Measurement in Intact Cells: These methods assess the binding of a probe to its target within a living cell, providing the most physiologically relevant data.
-
Target Pull-Down and Identification: These approaches use the chemical probe to isolate its binding partners from a complex biological mixture.
This guide will focus on two widely adopted and complementary techniques: the Cellular Thermal Shift Assay (CETSA) for direct in-cell target engagement and Affinity Chromatography for target isolation and identification.
Section 2: The Cellular Thermal Shift Assay (CETSA) - Confirming Target Engagement in a Cellular Milieu
The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method that allows for the direct measurement of a compound's binding to its target in intact cells or cell lysates.[7][8] The principle of CETSA is based on the ligand-induced thermal stabilization of the target protein.[7][9] When a protein is heated, it denatures and aggregates. The binding of a ligand, such as our chemical probe this compound, can increase the thermal stability of its target protein, leading to a higher melting temperature (Tm).[7][10]
Conceptual Workflow of a CETSA Experiment:
The workflow for a typical CETSA experiment is designed to quantify the amount of soluble target protein remaining after heat treatment in the presence and absence of the chemical probe.
Caption: CETSA Experimental Workflow Diagram.
Detailed Protocol: Isothermal Dose-Response CETSA
This protocol is designed to determine the concentration-dependent engagement of this compound with its target in adherent cells.
Materials:
-
This compound (or your sulfonamide probe)
-
Cell line expressing the target of interest
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibody specific to the target protein
-
Secondary antibody conjugated to HRP
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Cell Seeding: Seed adherent cells in a multi-well plate (e.g., 6-well or 12-well) and culture until they reach approximately 80-90% confluency.[11]
-
Compound Treatment:
-
Prepare a serial dilution of this compound in cell culture medium. Include a vehicle control (e.g., DMSO).
-
Aspirate the old medium from the cells and add the medium containing the different concentrations of the chemical probe or vehicle.
-
Incubate the cells for a predetermined time (e.g., 1-2 hours) at 37°C in a CO2 incubator to allow for cell penetration and target binding.
-
-
Heating Step:
-
Determine the optimal heating temperature in a preliminary experiment by creating a melt curve. For the isothermal dose-response, a single, optimized temperature is used.
-
Carefully seal the plate and submerge it in a pre-heated water bath for a defined period (e.g., 3-5 minutes).
-
-
Cell Lysis:
-
Immediately after heating, place the plate on ice to cool.
-
Aspirate the medium and wash the cells once with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each well and incubate on ice for 15-30 minutes with occasional agitation.
-
-
Separation of Soluble and Aggregated Proteins:
-
Scrape the cells and transfer the lysate to microcentrifuge tubes.
-
Centrifuge the lysates at high speed (e.g., 14,000 x g) for 15-20 minutes at 4°C to pellet the aggregated proteins and cell debris.
-
-
Protein Quantification and Analysis:
-
Carefully collect the supernatant containing the soluble proteins.
-
Determine the protein concentration of each sample using a standard protein assay (e.g., BCA assay).
-
Normalize the protein concentrations of all samples.
-
Prepare the samples for SDS-PAGE and Western blotting.
-
-
Western Blotting:
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for the target protein, followed by an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for the target protein in each lane.
-
Plot the normalized band intensities against the logarithm of the this compound concentration.
-
Fit the data to a dose-response curve to determine the EC50 value, which represents the concentration of the probe required to stabilize 50% of the target protein.
-
Data Interpretation:
A dose-dependent increase in the amount of soluble target protein after heating indicates that this compound is engaging the target in the cells. The EC50 value provides a quantitative measure of the probe's potency in a cellular context.
| Parameter | Description | Example Value |
| Probe Concentration | The concentration of this compound used. | 0.1, 1, 10, 100, 1000 nM |
| Normalized Soluble Protein (%) | The percentage of soluble target protein relative to the unheated control. | 10, 25, 50, 75, 90% |
| EC50 | The concentration of the probe that results in 50% of the maximal thermal stabilization. | 15 nM |
Section 3: Affinity Chromatography - Fishing for the Molecular Target
While CETSA confirms target engagement, affinity chromatography is a powerful technique for identifying the unknown targets of a chemical probe.[2] This method utilizes an immobilized version of the probe to selectively capture its binding partners from a complex biological sample, such as a cell lysate.
Conceptual Workflow for Affinity-Based Target Identification:
The general workflow involves synthesizing a derivative of the chemical probe that can be attached to a solid support, followed by incubation with a proteome, washing away non-specific binders, and eluting the specific target proteins for identification by mass spectrometry.
Caption: Affinity Chromatography Workflow for Target ID.
Detailed Protocol: Affinity Chromatography Pull-Down
Materials:
-
This compound with a linker for immobilization (e.g., an amino or carboxyl group)
-
Activated affinity resin (e.g., NHS-activated sepharose beads)
-
Cell lysate from the relevant cell line or tissue
-
Binding buffer (e.g., PBS with 0.1% Tween-20)
-
Wash buffer (e.g., Binding buffer with increased salt concentration)
-
Elution buffer (e.g., low pH buffer, high salt buffer, or a solution of the free probe)
-
SDS-PAGE and mass spectrometry equipment
Procedure:
-
Probe Immobilization:
-
Synthesize a derivative of this compound containing a functional group suitable for covalent attachment to the affinity resin.
-
Follow the manufacturer's protocol to couple the modified probe to the activated resin.
-
Block any remaining active sites on the resin to prevent non-specific binding.
-
-
Preparation of Cell Lysate:
-
Harvest cells and prepare a native cell lysate using a mild lysis buffer to preserve protein structure and interactions.
-
Clarify the lysate by centrifugation to remove insoluble material.
-
-
Binding:
-
Equilibrate the probe-immobilized resin with binding buffer.[12]
-
Incubate the clarified cell lysate with the resin for several hours at 4°C with gentle rotation to allow for binding of the target protein(s).
-
-
Washing:
-
Pellet the resin by centrifugation and discard the supernatant.
-
Wash the resin extensively with wash buffer to remove non-specifically bound proteins.[12] The stringency of the washes can be optimized by varying the salt concentration or detergent.
-
-
Elution:
-
Elute the specifically bound proteins from the resin. Common elution strategies include:
-
Competitive Elution: Incubate the resin with a high concentration of free this compound. This is the most specific method.
-
pH Shift: Use a low pH buffer (e.g., glycine-HCl, pH 2.5) to disrupt the protein-probe interaction.
-
Denaturing Elution: Use a buffer containing SDS (e.g., SDS-PAGE sample buffer) to elute and denature the proteins simultaneously.
-
-
-
Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Visualize the proteins by Coomassie blue or silver staining.
-
Excise the protein bands of interest and identify them using mass spectrometry (LC-MS/MS).
-
Data Interpretation and Target Validation:
The proteins identified by mass spectrometry are potential targets of this compound. It is crucial to perform validation experiments to confirm these interactions. A key control is to perform a parallel experiment with an inactive structural analog of the probe; true targets should not be pulled down by the inactive compound. The hits from the affinity chromatography can then be validated using orthogonal methods, such as CETSA.
Section 4: Concluding Remarks and Future Directions
The strategic use of chemical probes like this compound is paramount for building a robust understanding of a compound's mechanism of action. The protocols detailed in this application note for CETSA and affinity chromatography provide a powerful and complementary workflow for confirming target engagement and identifying novel targets.
Future advancements in this field include the development of photo-affinity probes for covalent capture of target proteins and the integration of chemoproteomic platforms for a global assessment of a probe's selectivity across the entire proteome.[3] By employing these rigorous methodologies, researchers can significantly enhance the confidence in their drug discovery programs and accelerate the development of novel therapeutics.
References
-
Full article: Labelled Chemical Probes for Demonstrating Direct Target Engagement in Living Systems . Taylor & Francis Online. Available at: [Link]
-
Target Engagement in Adherent Cells Quantification | Protocol Preview . JoVE. Available at: [Link]
-
Determining target engagement in living systems . Nature Chemical Biology. Available at: [Link]
-
Target engagement - the Chemical Probes Portal . Chemical Probes Portal. Available at: [Link]
-
(R)-2-(N-Benzyl-4-(2-[18F]fluoroethoxy)phenylsulfonamido)-N-hydroxy-3-methylbutanamide . National Center for Biotechnology Information. Available at: [Link]
-
Methodologies and strategies for target engagement and off-target identification studies in drug discovery and development . American Chemical Society. Available at: [Link]
-
A high content, high throughput cellular thermal stability assay for measuring drug-target engagement in living cells . PLOS One. Available at: [Link]
-
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement . ACS Chemical Biology. Available at: [Link]
-
Discovery and structural-activity relationship of N-benzyl-2-fluorobenzamides as EGFR/HDAC3 dual-target inhibitors for the treatment of triple-negative breast cancer . PubMed. Available at: [Link]
-
Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors . Journal of Medicinal Chemistry. Available at: [Link]
-
Current Advances in CETSA . Frontiers in Pharmacology. Available at: [Link]
-
Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide . European Journal of Chemistry. Available at: [Link]
-
4-(5-Benzyl-3-((4-fluorophenyl)sulfonyl)-5-methyl-4,5-dihydrofuran-2-yl)-2-nitrobenzamide . MDPI. Available at: [Link]
-
N-benzyl-4-sulfamoylbenzamide . PubChem. Available at: [Link]
-
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement . PubMed. Available at: [Link]
-
Affinity Chromatography Protocol . Conduct Science. Available at: [Link]
-
High Throughput Cellular Thermal Shift Assays in Research and Drug Discovery . SLAS Discovery. Available at: [Link]
-
Recent progress in the development of photo-induced electron transfer (PeT) based fluorescent probes . Chemical Science. Available at: [Link]
-
Affinity Chromatography . G-Biosciences. Available at: [Link]
-
N-Benzyl-4-((heteroaryl)methyl)benzamides: A New Class of Direct NADH-Dependent 2-trans Enoyl-Acyl Carrier Protein Reductase (InhA) Inhibitors with Antitubercular Activity . PubMed. Available at: [Link]
-
N-(N-benzylpiperidin-4-yl)-2-[18F]fluorobenzamide: a potential ligand for PET imaging of sigma receptors . PubMed. Available at: [Link]
-
Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide . ResearchGate. Available at: [Link]
-
Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide | European Journal of Chemistry . European Journal of Chemistry. Available at: [Link]
-
The role of cell-based assays for drug discovery . News-Medical.Net. Available at: [Link]
-
5.2 Protein purification . Roche. Available at: [Link]
-
Cell-Based Assays: A Crucial Component of the Drug Discovery Process . BioIVT. Available at: [Link]
-
Cell-Based Assay Design for High-Content Screening of Drug Candidates . International Journal of Molecular Sciences. Available at: [Link]
-
Binding kinetics . BMG Labtech. Available at: [Link]
-
Sample Preparation for Affinity Chromatography in Specific Groups of Biomolecules . Cytiva. Available at: [Link]
Sources
- 1. Target engagement | Chemical Probes Portal [chemicalprobes.org]
- 2. Methodologies and strategies for target engagement and off-target identification studies in drug discovery and development - American Chemical Society [acs.digitellinc.com]
- 3. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. A high content, high throughput cellular thermal stability assay for measuring drug-target engagement in living cells | PLOS One [journals.plos.org]
- 8. frontiersin.org [frontiersin.org]
- 9. High Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. conductscience.com [conductscience.com]
Application Note: Quantitative Analysis of N-benzyl-4-fluorobenzenesulfonamide using Validated HPLC-UV and LC-MS/MS Methods
Abstract This application note provides detailed, validated protocols for the accurate quantification of N-benzyl-4-fluorobenzenesulfonamide in bulk substance and biological matrices. Two primary analytical techniques are presented: a robust High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method, ideal for routine quality control, purity assessment, and content uniformity, and a highly sensitive and selective Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method, tailored for trace-level quantification in complex matrices such as human plasma. The methodologies are developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure reliability, accuracy, and precision.
Introduction
This compound (CAS No. 727-36-6) is a sulfonamide derivative. The N-benzylbenzenesulfonamide scaffold is found in various biologically significant compounds, making it a molecule of interest in medicinal chemistry and drug development.[1] Accurate and reliable quantification of this compound is essential for various stages of research and development, including synthesis confirmation, purity analysis of active pharmaceutical ingredients (APIs), pharmacokinetic (PK) studies, and quality control of finished products.
This guide is designed for researchers, analytical scientists, and drug development professionals, offering a comprehensive framework for method selection, implementation, and validation. We will detail the causality behind experimental choices, providing not just protocols, but the scientific rationale to empower users to adapt these methods to their specific needs.
Analyte Physicochemical Properties
A foundational understanding of the analyte's properties is critical for rational method development.
| Property | Value | Rationale for Method Development |
| Molecular Formula | C₁₃H₁₂FNO₂S[2] | Defines the exact mass for mass spectrometry. |
| Molecular Weight | 265.30 g/mol [3] | Used for calculating molar concentrations. |
| Predicted LogP | ~2.5 - 3.0 | Suggests good retention on reversed-phase (e.g., C18) columns and solubility in organic solvents like acetonitrile and methanol. |
| Predicted pKa | ~9.5 - 10.5 (Sulfonamide N-H) | The weakly acidic nature of the sulfonamide proton means it will be in its neutral form in typical acidic mobile phases (e.g., pH 2-4), which is optimal for reversed-phase chromatography. |
| UV Absorbance | λmax ~265 nm | The presence of two aromatic rings results in strong UV absorbance, making HPLC-UV a suitable technique. A detection wavelength of 265 nm is often effective for sulfonamides.[4] |
| Solubility | Soluble in Methanol, Acetonitrile | Facilitates preparation of stock and working standard solutions for both HPLC and LC-MS analysis. |
Method 1: Quantification by HPLC-UV for Bulk Substance Analysis
This reversed-phase HPLC method is designed for its robustness and is ideal for determining the purity and assay of this compound as a bulk substance or in simple formulations.
Principle of the Method
The method separates this compound from potential impurities on a C18 reversed-phase column. An isocratic mobile phase consisting of an organic solvent (acetonitrile) and an aqueous buffer (acidified water) is used. The addition of a small amount of acid, such as formic acid, ensures the analyte is in a single, non-ionized form, which results in sharp, symmetrical chromatographic peaks. Quantification is achieved by measuring the peak area at a UV wavelength of 265 nm, where the analyte exhibits significant absorbance.[4][5]
Detailed Experimental Protocol
2.2.1. Reagents and Materials
-
This compound reference standard (>99% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (88% or higher purity)
-
Deionized water (18.2 MΩ·cm)
-
0.45 µm syringe filters (PTFE or nylon)
2.2.2. Equipment
-
HPLC system with a UV/Vis or Photodiode Array (PDA) detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Analytical balance
-
Sonicator
-
Calibrated volumetric flasks and pipettes
2.2.3. Solutions Preparation
-
Mobile Phase: Acetonitrile and Water (50:50, v/v) with 0.1% formic acid. Filter through a 0.45 µm membrane and degas before use.
-
Diluent: Acetonitrile and Water (50:50, v/v).
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and bring to volume with diluent. Sonicate if necessary to ensure complete dissolution.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the Standard Stock Solution with the diluent.
2.2.4. Sample Preparation
-
Accurately weigh a quantity of the test sample equivalent to about 25 mg of this compound into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent to achieve a nominal concentration of 1000 µg/mL.
-
Further dilute this solution with the diluent to fall within the calibration range (e.g., a 1:20 dilution to achieve 50 µg/mL).
-
Filter the final solution through a 0.45 µm syringe filter before injection.
2.2.5. Chromatographic Conditions
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (50:50, v/v) + 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 265 nm |
| Run Time | ~10 minutes |
Method Validation Summary
This protocol must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[4] The following table summarizes the typical parameters and acceptance criteria.
| Validation Parameter | Typical Acceptance Criteria |
| Specificity | Peak is free from interference from blank and placebo. Peak purity index > 0.995 (PDA). |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over the range of 1-100 µg/mL. |
| Accuracy | Mean recovery of 98.0% - 102.0% at three concentration levels. |
| Precision (RSD) | Repeatability (n=6): ≤ 1.0%; Intermediate Precision: ≤ 2.0%. |
| LOD | Signal-to-Noise ratio of 3:1 (e.g., ~0.3 µg/mL). |
| LOQ | Signal-to-Noise ratio of 10:1 (e.g., ~1.0 µg/mL). |
| Robustness | Insensitive to small, deliberate changes in flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2%). |
Method 2: Quantification by LC-MS/MS for Biological Matrices
For applications requiring high sensitivity, such as pharmacokinetic studies in plasma, LC-MS/MS is the gold standard. This method offers excellent selectivity by using Multiple Reaction Monitoring (MRM) to filter out matrix interferences.[6][7]
Principle of the Method
The analyte and a stable isotope-labeled internal standard (SIL-IS) are first extracted from the plasma matrix, typically using protein precipitation or solid-phase extraction (SPE).[8] Chromatographic separation is achieved using a rapid gradient on a C18 column. The analytes are then ionized, usually by positive electrospray ionization (ESI+), and detected by a triple quadrupole mass spectrometer. The instrument is set to monitor a specific precursor-to-product ion transition (MRM) for the analyte and its internal standard, ensuring high specificity and minimizing matrix effects. Quantification is based on the ratio of the analyte peak area to the internal standard peak area.
Detailed Experimental Protocol
3.2.1. Reagents and Materials
-
This compound reference standard
-
N-(benzyl-d7)-4-fluorobenzenesulfonamide (or a suitable analog like N-benzyl-4-chlorobenzenesulfonamide) as an internal standard (IS).
-
Acetonitrile (LC-MS grade) with 0.1% Formic Acid
-
Methanol (LC-MS grade)
-
Deionized water (LC-MS grade) with 0.1% Formic Acid
-
Control human plasma (K₂EDTA)
3.2.2. Equipment
-
LC-MS/MS system (e.g., Agilent 1200 series with a 6410 Triple Quadrupole)
-
Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size)
-
Microcentrifuge
-
SPE manifold and cartridges (e.g., Oasis HLB or a mixed-mode cation exchange)
3.2.3. Solutions Preparation
-
Standard Stock Solution (1 mg/mL): Prepared in methanol.
-
Internal Standard Stock Solution (1 mg/mL): Prepared in methanol.
-
Working Solutions: Serially dilute stock solutions in 50:50 Acetonitrile:Water to prepare calibration and quality control (QC) spiking solutions.
-
IS Spiking Solution (e.g., 100 ng/mL): Dilute the IS stock solution in acetonitrile.
3.2.4. Sample Preparation (Protein Precipitation)
-
Pipette 50 µL of plasma sample, calibration standard, or QC into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of the IS Spiking Solution (in acetonitrile). This 3:1 ratio of organic solvent to plasma effectively precipitates proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4 °C.
-
Carefully transfer 100 µL of the supernatant to an HPLC vial for analysis.
3.2.5. LC-MS/MS Conditions
| Parameter | Condition |
|---|---|
| LC Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 2.5 min, hold 1 min, re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | ESI Positive (ESI+) |
| Capillary Voltage | 3500 V |
| Gas Temperature | 350 °C |
| MRM Transitions | Analyte: 266.1 → 91.1 (Benzyl fragment); IS (d7-benzyl): 273.1 → 98.1 |
Note: MRM transitions are predictive and must be optimized empirically on the specific instrument.
Method Validation Summary
Validation for bioanalytical methods follows guidelines from the FDA and ICH, focusing on performance in the biological matrix.
| Validation Parameter | Typical Acceptance Criteria |
| Linearity | r² ≥ 0.995 over the range of 0.5 - 500 ng/mL. |
| Accuracy & Precision | Mean accuracy within ±15% of nominal (±20% at LLOQ). Inter/Intra-day precision (RSD) ≤ 15% (≤ 20% at LLOQ). |
| Selectivity | No significant interfering peaks at the retention time of the analyte in at least 6 unique sources of blank matrix. |
| Matrix Effect | Matrix factor should be consistent across different lots of matrix. |
| Recovery | Extraction recovery should be consistent and reproducible. |
| Stability | Analyte stable in matrix for freeze-thaw cycles, bench-top storage, and long-term frozen storage. |
Conclusion
The two methods detailed in this application note provide robust and reliable frameworks for the quantification of this compound. The HPLC-UV method is a cost-effective and straightforward approach suitable for high-concentration samples and routine quality control. The LC-MS/MS method provides the high sensitivity and selectivity required for challenging bioanalytical applications. Both protocols are designed with regulatory compliance in mind and serve as a comprehensive guide for scientists in the pharmaceutical and research industries. Proper validation in accordance with ICH and FDA guidelines is mandatory before implementation for regulated studies.
References
-
Trends in Sciences. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Retrieved from [Link]
-
International Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES. Retrieved from [Link]
-
PubChem. (n.d.). N-(2-Flouro-Benzyl)-4-Sulfamoyl-Benzamide. Retrieved from [Link]
-
National Center for Biotechnology Information. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. Retrieved from [Link]
-
ResearchGate. (2025). Quantitative Analysis of Sulfonamide Residues in Natural Animal Casings by HPLC. Retrieved from [Link]
-
MDPI. (n.d.). Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. Retrieved from [Link]
-
SpectraBase. (n.d.). N-benzyl-4-fluoro-N-methylbenzenesulfonamide. Retrieved from [Link]
-
LabNovo. (n.d.). CAS 727-36-6 this compound. Retrieved from [Link]
-
PubChem. (n.d.). N-benzyl-4-sulfamoylbenzamide. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). LC–MS/MS method for simultaneous quantification of ten antibiotics in human plasma for routine therapeutic drug monitoring. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma and its application in therapeutic drug monitoring. Retrieved from [Link]
-
Longdom Publishing. (n.d.). LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. Retrieved from [Link]
-
SpectraBase. (n.d.). N-benzyl-N-ethyl-4-fluorobenzenesulfonamide. Retrieved from [Link]
-
European Journal of Chemistry. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. Retrieved from [Link]
-
PubMed. (n.d.). A liquid chromatography-mass spectrometry assay for analyzing sulfonamide antibacterials in cattle and fish muscle tissues. Retrieved from [Link]
-
PubMed. (2014). Synthesis, structural, spectral (FTIR, FT-Raman, UV, NMR), NBO and first order hyperpolarizability analysis of N-phenylbenzenesulfonamide by density functional theory. Retrieved from [Link]
-
NIST WebBook. (n.d.). Benzenesulfonamide, 4-methyl-. Retrieved from [Link]
-
Future Science. (n.d.). Quantitative bioanalysis by LC-MS for the development of biological drugs. Retrieved from [Link]
-
PubChem. (n.d.). N-Fluorobenzenesulfonimide. Retrieved from [Link]
-
NIST. (n.d.). Ultraviolet absorption spectra of seven substituted benzenes. Retrieved from [Link]
Sources
- 1. par.nsf.gov [par.nsf.gov]
- 2. CAS 727-36-6 MFCD00727366-N-Benzyl-4-Fluorobenzenesulfonamide N-苄基-4-氟苯磺酰胺 -LabNovo [do.labnovo.com]
- 3. 727-36-6|this compound|BLD Pharm [bldpharm.com]
- 4. tis.wu.ac.th [tis.wu.ac.th]
- 5. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 6. LC–MS/MS method for simultaneous quantification of ten antibiotics in human plasma for routine therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma and its application in therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art [mdpi.com]
Application Notes and Protocols: N-benzyl-4-fluorobenzenesulfonamide in Medicinal Chemistry
These application notes serve as a technical guide for researchers, scientists, and drug development professionals on the synthesis, potential applications, and experimental evaluation of N-benzyl-4-fluorobenzenesulfonamide. This document provides a framework for investigating this compound and its analogs as potentially bioactive agents.
Introduction: The Benzenesulfonamide Scaffold in Drug Discovery
The benzenesulfonamide moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of therapeutic agents. Its derivatives are known to exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. A key mechanism of action for many benzenesulfonamides is the inhibition of carbonic anhydrases (CAs), a family of metalloenzymes involved in various physiological and pathological processes. The primary sulfonamide group is crucial for this activity, acting as a zinc-binding group within the enzyme's active site.
N-substitution on the sulfonamide nitrogen, as seen in this compound, offers a versatile strategy to modulate the compound's physicochemical properties and biological activity. The introduction of a benzyl group can enhance lipophilicity, influence binding to target proteins, and potentially unlock novel mechanisms of action beyond carbonic anhydrase inhibition. The fluorine atom at the para-position of the benzene ring is another critical feature, as fluorine substitution is a common tactic in medicinal chemistry to improve metabolic stability, binding affinity, and pharmacokinetic profiles.
This guide will delve into the synthesis of this compound, propose potential therapeutic applications based on the activities of structurally related compounds, and provide detailed protocols for its evaluation.
Synthesis of this compound
The synthesis of this compound is typically achieved through a nucleophilic substitution reaction between 4-fluorobenzenesulfonyl chloride and benzylamine. This straightforward and efficient method allows for the generation of the target compound and can be adapted for the synthesis of a diverse library of analogs by varying the amine component.
General Synthetic Workflow
Caption: General workflow for the synthesis of this compound.
Detailed Synthetic Protocol
This protocol is adapted from established methods for the synthesis of similar N-substituted benzenesulfonamides.[1][2]
Materials:
-
4-Fluorobenzenesulfonyl chloride
-
Benzylamine
-
Anhydrous tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Triethylamine (Et3N) or Pyridine
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-fluorobenzenesulfonyl chloride (1.0 eq) in anhydrous THF or DCM.
-
Addition of Amine and Base: To the stirred solution, add benzylamine (1.1 eq) followed by the dropwise addition of triethylamine (1.2 eq) or pyridine (1.2 eq) at 0 °C (ice bath). The base is crucial to neutralize the hydrochloric acid generated during the reaction.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup:
-
Once the reaction is complete, quench the mixture with water.
-
If using THF, remove the solvent under reduced pressure. If using DCM, proceed to the extraction step.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or DCM).
-
Wash the combined organic layers sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.
-
Characterization: Confirm the structure and purity of the final product using analytical techniques such as 1H NMR, 13C NMR, and mass spectrometry.
Potential Applications in Medicinal Chemistry
Based on the biological activities of structurally related benzenesulfonamide derivatives, this compound is a promising candidate for investigation in several therapeutic areas.
Anticancer Activity
The benzenesulfonamide scaffold is a well-established pharmacophore in the design of anticancer agents.[3][4] One of the primary mechanisms is the inhibition of carbonic anhydrase IX (CA IX), an isoform that is overexpressed in many hypoxic tumors and contributes to the acidic tumor microenvironment, promoting cancer cell survival and metastasis.[4] The N-benzyl group can potentially interact with hydrophobic pockets in the active site of CA IX, enhancing binding affinity and selectivity.
Proposed Mechanism of Action (Anticancer):
Caption: Proposed anticancer mechanism via carbonic anhydrase IX inhibition.
Neuroprotective Potential
Emerging evidence suggests that some sulfonamide derivatives possess neuroprotective properties.[5] The inhibition of certain carbonic anhydrase isoforms in the central nervous system is being explored for the management of neurological disorders.[6][7] Furthermore, the N-benzyl moiety is present in various neuroactive compounds.[8] Therefore, this compound warrants investigation for its potential to mitigate neuronal damage in models of neurodegenerative diseases or ischemic injury.
Experimental Protocols
The following protocols provide a starting point for the biological evaluation of this compound.
Protocol 1: In Vitro Carbonic Anhydrase Inhibition Assay
This assay determines the inhibitory activity of the compound against various human carbonic anhydrase (hCA) isoforms.
Principle:
The assay measures the inhibition of the CO2 hydration activity of a specific hCA isoform. The esterase activity of the enzyme, which is proportional to its CO2 hydratase activity, is monitored using 4-nitrophenyl acetate (NPA) as a substrate. The hydrolysis of NPA to 4-nitrophenol is measured spectrophotometrically.
Materials:
-
Purified recombinant human CA isoforms (e.g., hCA I, II, IX, XII)
-
This compound
-
4-Nitrophenyl acetate (NPA)
-
HEPES buffer (pH 7.4)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in the assay buffer.
-
Enzyme and Substrate Preparation: Prepare solutions of the hCA isoforms and NPA in the assay buffer.
-
Assay:
-
In a 96-well plate, add the assay buffer, the compound dilutions, and the enzyme solution.
-
Incubate at room temperature for 10 minutes to allow for compound-enzyme interaction.
-
Initiate the reaction by adding the NPA solution.
-
Immediately measure the absorbance at 400 nm at regular intervals for 10-15 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of NPA hydrolysis for each concentration of the inhibitor.
-
Determine the percentage of inhibition relative to a control without the inhibitor.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Table 1: Hypothetical Carbonic Anhydrase Inhibition Data
| Compound | hCA I IC50 (µM) | hCA II IC50 (µM) | hCA IX IC50 (µM) | hCA XII IC50 (µM) |
| This compound | >50 | 25.3 | 0.85 | 1.2 |
| Acetazolamide (Control) | 0.25 | 0.012 | 0.025 | 0.005 |
Note: These are hypothetical values for illustrative purposes and need to be determined experimentally.
Protocol 2: In Vitro Anticancer Cell Viability Assay (MTT Assay)
This assay assesses the cytotoxic effect of this compound on cancer cell lines.
Principle:
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry, which is proportional to the number of viable cells.
Materials:
-
Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plate
-
Incubator (37 °C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound (prepared in culture medium from a DMSO stock) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration.
-
Structure-Activity Relationship (SAR) Insights
While specific SAR studies for this compound are not extensively reported, inferences can be drawn from related compound series.
-
N-Substitution: The nature of the substituent on the sulfonamide nitrogen is critical for activity and selectivity. The benzyl group likely contributes to hydrophobic interactions with the target protein. Modifications to the benzyl ring (e.g., introducing electron-donating or -withdrawing groups) can fine-tune the electronic properties and steric bulk, impacting biological activity.
-
Para-Substitution on the Benzenesulfonyl Ring: The 4-fluoro substituent is expected to enhance metabolic stability and may participate in hydrogen bonding or other interactions within the binding pocket of the target. Comparing its activity to analogs with other halogens (Cl, Br) or a hydrogen atom at this position would be informative.
Conclusion
This compound represents a promising chemical scaffold for the development of novel therapeutic agents. Its straightforward synthesis and the known biological activities of related benzenesulfonamides provide a strong rationale for its investigation as a potential anticancer and neuroprotective agent. The protocols and insights provided in these application notes are intended to facilitate the exploration of this compound's full therapeutic potential in medicinal chemistry and drug discovery.
References
-
Alsughayer, B., et al. (2011). Synthesis, spectral analysis and biological evaluation of N- alkyl/aralkyl/aryl-4-chlorobenzenesulfonamide derivatives. Journal of the Chemical Society of Pakistan, 33(5), 667-674. [Link]
-
Baker, G. B., et al. (2021). Overview of the Neuroprotective Effects of the MAO-Inhibiting Antidepressant Phenelzine. Cell Mol Neurobiol, 42(1), 225-242. [Link]
-
El-Sayed, M. A., et al. (2022). Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX. Scientific Reports, 12(1), 16757. [Link]
-
Ngassa, F. N., et al. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249. [Link]
-
O'Donnell, J. C., et al. (2018). Synthesis and identification of heteroaromatic N-benzyl sulfonamides as potential anticancer agents. Organic & Biomolecular Chemistry, 16(43), 8257-8261. [Link]
-
Vaškevičiūtė, K., et al. (2022). 4-(3-Alkyl/benzyl-guanidino)benzenesulfonamides as selective carbonic anhydrase VII inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1568-1576. [Link]
-
Wang, L., et al. (2021). Neuroprotection of N-benzyl Eicosapentaenamide in Neonatal Mice Following Hypoxic–Ischemic Brain Injury. Marine Drugs, 19(11), 606. [Link]
Sources
- 1. applications.emro.who.int [applications.emro.who.int]
- 2. par.nsf.gov [par.nsf.gov]
- 3. Synthesis and identification of heteroaromatic N-benzyl sulfonamides as potential anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overview of the Neuroprotective Effects of the MAO-Inhibiting Antidepressant Phenelzine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. flore.unifi.it [flore.unifi.it]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Application Note & Protocol: A Guide to the Laboratory Synthesis of N-benzyl-4-fluorobenzenesulfonamide
Abstract
This document provides a comprehensive, field-proven protocol for the synthesis of N-benzyl-4-fluorobenzenesulfonamide, a valuable scaffold in medicinal chemistry and drug development. The synthesis is achieved through the nucleophilic substitution reaction between 4-fluorobenzenesulfonyl chloride and benzylamine. This guide moves beyond a simple recitation of steps, delving into the causality behind the experimental design, from reagent selection and reaction control to purification and characterization. It is intended for researchers, scientists, and drug development professionals seeking a robust and reproducible method for preparing this and similar sulfonamide-based compounds.
Introduction: The Significance of the Sulfonamide Moiety
The sulfonamide functional group is a cornerstone of modern medicinal chemistry, appearing in a wide array of therapeutic agents, including antibacterial, anti-inflammatory, and anti-cancer drugs.[1][2] Its prevalence is due to its ability to act as a stable isostere for amides and carboxylic acids, its capacity for hydrogen bonding, and its favorable physicochemical properties which can enhance bioavailability and metabolic stability.[2][3] this compound serves as a key intermediate and a fundamental structural motif for the synthesis of more complex, biologically active molecules.[4]
The most direct and common method for constructing sulfonamides is the reaction of a sulfonyl chloride with a primary or secondary amine.[1][2][5] This application note details this classic approach, optimized for high yield and purity, and provides the necessary scientific context for researchers to adapt this protocol for their specific needs.
Reaction Scheme and Mechanism
The synthesis proceeds via a nucleophilic attack of the primary amine (benzylamine) on the electrophilic sulfur atom of the sulfonyl chloride (4-fluorobenzenesulfonyl chloride). The reaction releases a molecule of hydrochloric acid (HCl), which must be neutralized by a base to drive the reaction to completion.
Overall Reaction
The overall chemical transformation is as follows:
Caption: Overall synthesis of this compound.
Mechanistic Insight
The reaction mechanism involves the lone pair of electrons on the nitrogen atom of benzylamine acting as a nucleophile, attacking the electron-deficient sulfur atom of the 4-fluorobenzenesulfonyl chloride. This forms a tetrahedral intermediate. The intermediate then collapses, expelling the chloride ion as a leaving group. The proton on the nitrogen is subsequently removed by a base, yielding the final sulfonamide product. The presence of a base is critical; without it, the HCl byproduct would protonate the starting benzylamine, rendering it non-nucleophilic and halting the reaction.[6]
Materials, Reagents, and Equipment
Reagents and Chemicals
| Reagent | Formula | MW ( g/mol ) | CAS No. | Amount (10 mmol scale) | Equivalents |
| 4-Fluorobenzenesulfonyl chloride | C₆H₄ClFO₂S | 194.61 | 349-88-2 | 1.95 g | 1.0 |
| Benzylamine | C₇H₉N | 107.15 | 100-46-9 | 1.18 g (1.2 mL) | 1.1 |
| Triethylamine (Et₃N) | C₆H₁₅N | 101.19 | 121-44-8 | 1.52 g (2.1 mL) | 1.5 |
| Dichloromethane (DCM), anhydrous | CH₂Cl₂ | 84.93 | 75-09-2 | ~50 mL | - |
| 1 M Hydrochloric Acid (HCl) | HCl | 36.46 | 7647-01-0 | ~20 mL | - |
| Saturated Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | 144-55-8 | ~20 mL | - |
| Saturated Sodium Chloride (Brine) | NaCl | 58.44 | 7647-14-5 | ~20 mL | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | 7487-88-9 | ~2-3 g | - |
Equipment
-
Round-bottom flasks (100 mL and 50 mL)
-
Magnetic stirrer and stir bar
-
Ice-water bath
-
Dropping funnel or syringe pump
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glassware for purification (recrystallization dish or chromatography column)
-
TLC plates (silica gel 60 F₂₅₄) and developing chamber
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
Fume hood
-
Personal Protective Equipment (PPE): safety goggles, lab coat, chemically resistant gloves
Detailed Experimental Protocol
This protocol is designed for a 10 mmol scale. Adjustments can be made as necessary.
Step 1: Reaction Setup
-
Prepare the Amine Solution: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add benzylamine (1.18 g, 1.1 eq). Dissolve it in 20 mL of anhydrous dichloromethane (DCM).
-
Add the Base: Add triethylamine (1.52 g, 1.5 eq) to the benzylamine solution.
-
Cool the Mixture: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C.
-
Expert Insight: This initial cooling is crucial as the reaction is exothermic. Maintaining a low temperature minimizes the formation of potential side products and ensures controlled reaction kinetics.
-
Step 2: Addition of Sulfonyl Chloride
-
Prepare the Electrophile Solution: In a separate 50 mL beaker or flask, dissolve 4-fluorobenzenesulfonyl chloride (1.95 g, 1.0 eq) in 15 mL of anhydrous DCM.
-
Slow Addition: Transfer the 4-fluorobenzenesulfonyl chloride solution to a dropping funnel. Add it dropwise to the cold, stirring amine solution over a period of 20-30 minutes. Ensure the internal temperature does not rise above 10 °C.
-
Expert Insight: A slow, controlled addition is paramount to prevent a rapid temperature increase. It also ensures that the local concentration of the sulfonyl chloride remains low, which can prevent potential side reactions.
-
Step 3: Reaction and Monitoring
-
Warm to Room Temperature: Once the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature.
-
Stir: Let the reaction stir at room temperature for 2-4 hours. A white precipitate of triethylamine hydrochloride will form.
-
Monitor Progress: Monitor the reaction's progress using Thin Layer Chromatography (TLC).[7] Use a mobile phase such as 4:1 Hexanes:Ethyl Acetate. The starting materials should be consumed, and a new, less polar spot corresponding to the product should appear.
Step 4: Workup and Extraction
-
Quench the Reaction: Pour the reaction mixture into a 250 mL separatory funnel. Add 30 mL of deionized water to quench the reaction.
-
Wash with Acid: Add 20 mL of 1 M HCl solution to the separatory funnel. Shake vigorously and allow the layers to separate. Drain and discard the aqueous (bottom) layer.
-
Expert Insight: This acidic wash removes the excess triethylamine base and any unreacted benzylamine by converting them into their water-soluble hydrochloride salts.[6]
-
-
Wash with Base: Add 20 mL of saturated sodium bicarbonate solution. Shake, venting frequently to release CO₂ gas. Separate and discard the aqueous layer.
-
Expert Insight: This basic wash neutralizes any remaining HCl and removes any 4-fluorobenzenesulfonic acid that may have formed from the hydrolysis of the starting material.[6]
-
-
Wash with Brine: Add 20 mL of brine. Shake, separate, and discard the aqueous layer.
-
Expert Insight: The brine wash removes the majority of the dissolved water from the organic layer, making the subsequent drying step more efficient.
-
-
Dry the Organic Layer: Transfer the organic (DCM) layer to a clean Erlenmeyer flask and add anhydrous magnesium sulfate. Swirl the flask until the drying agent no longer clumps together.
-
Isolate the Crude Product: Filter the solution to remove the drying agent. Rinse the flask and the drying agent with a small amount of fresh DCM. Combine the filtrates and concentrate the solution using a rotary evaporator to yield the crude product, typically as a white or off-white solid.
Step 5: Purification
The crude product can be purified by one of the following methods:
-
A) Recrystallization: Dissolve the crude solid in a minimum amount of a hot solvent (e.g., ethanol or an ethanol/water mixture). Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization. Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
B) Flash Column Chromatography: If the product is an oil or if recrystallization is ineffective, purify using silica gel chromatography.[8] A gradient elution starting with hexanes and gradually increasing the polarity with ethyl acetate is typically effective. Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure.
Workflow Visualization
Caption: Experimental workflow for the synthesis of this compound.
Product Characterization
Authenticating the final product is a critical step. The following data are typical for this compound.
| Technique | Expected Results |
| Appearance | White to off-white solid |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.80-7.90 (m, 2H, Ar-H ortho to SO₂), 7.10-7.35 (m, 7H, Ar-H of benzyl & Ar-H ortho to F), 4.80-4.90 (t, 1H, NH), 4.15-4.25 (d, 2H, CH₂). Note: Similar structures show these characteristic peaks.[4] |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~165 (C-F, d), ~136 (Ar C-S), ~135 (Ar C-ipso of benzyl), ~130 (Ar CH, d), ~129 (Ar CH of benzyl), ~128 (Ar CH of benzyl), ~116 (Ar CH, d), ~48 (CH₂). |
| Mass Spec (ESI) | Calculated for C₁₃H₁₂FNO₂S [M+H]⁺: 280.05. Found: 280.05 (or similar). |
| Melting Point | Literature values should be consulted for comparison. |
Health and Safety Precautions
-
4-Fluorobenzenesulfonyl chloride is corrosive and causes severe skin burns and eye damage.[9][10][11] It is also moisture-sensitive and will react with water to produce corrosive HCl gas.[11][12]
-
Benzylamine is corrosive, harmful if swallowed or in contact with skin, and can cause severe skin burns and eye damage.[13][14][15]
-
Triethylamine is flammable and corrosive. It has a strong, unpleasant odor.
-
Dichloromethane (DCM) is a suspected carcinogen and should be handled with care.
Mandatory Safety Measures:
-
All operations must be conducted inside a certified chemical fume hood.[14][16]
-
Wear appropriate PPE at all times, including a lab coat, safety goggles, and nitrile or neoprene gloves.[9][17]
-
Avoid inhalation of vapors and direct contact with skin and eyes.[13][16] In case of contact, flush the affected area immediately with copious amounts of water and seek medical attention.[9][14][15]
-
Dispose of all chemical waste in accordance with local, state, and federal regulations.[13]
References
-
Gatve, M. M., et al. (2014). Preparation of sulfonamides from N-silylamines. National Institutes of Health. Retrieved from [Link]
-
Macmillan Group, Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Retrieved from [Link]
-
Loba Chemie. (2016). BENZYLAMINE FOR SYNTHESIS MSDS. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Benzylamine. Retrieved from [Link]
- Roughley, S. D., & Jordan, A. M. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2. Royal Society of Chemistry.
-
Astech Ireland. (n.d.). Safety Data Sheet: Benzylamine. Retrieved from [Link]
-
Strieth-Kalthoff, F., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society. Retrieved from [Link]
-
ResearchGate. (2023). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Retrieved from [Link]
-
University College London. (n.d.). SUPPORTING INFORMATION - Fluorination of Allylsilanes. Retrieved from [Link]
- Stenfors, B. A., & Ngassa, F. N. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249.
- MDPI. (2023). 4-(5-Benzyl-3-((4-fluorophenyl)sulfonyl)-5-methyl-4,5-dihydrofuran-2-yl)-2-nitrobenzamide. Molbank, 2023, M1750.
-
ResearchGate. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. Retrieved from [Link]
-
PubChem. (n.d.). 4-Fluorobenzenesulfonyl chloride. National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. books.rsc.org [books.rsc.org]
- 3. macmillan.princeton.edu [macmillan.princeton.edu]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. echemi.com [echemi.com]
- 10. fishersci.at [fishersci.at]
- 11. 4-Fluorobenzenesulfonyl chloride | C6H4ClFO2S | CID 9588 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 4-Fluorobenzenesulfonyl Chloride | 349-88-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 13. datasheets.scbt.com [datasheets.scbt.com]
- 14. lobachemie.com [lobachemie.com]
- 15. carlroth.com [carlroth.com]
- 16. file.medchemexpress.com [file.medchemexpress.com]
- 17. astechireland.ie [astechireland.ie]
Application Notes and Protocols: A Guide to the Synthesis of N-benzyl-4-fluorobenzenesulfonamide
Introduction: The Significance of the Sulfonamide Moiety
The sulfonamide functional group is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents, including antibacterial, anti-inflammatory, and anticancer drugs.[1][2] The N-benzyl-4-fluorobenzenesulfonamide scaffold, in particular, combines the robust sulfonamide linker with aryl and benzyl groups, making it a valuable building block in drug discovery. This guide provides an in-depth analysis of the reaction conditions for its synthesis, moving beyond a simple list of steps to explain the causality behind the protocol. It is designed for researchers, scientists, and drug development professionals seeking a robust and reproducible methodology.
Core Synthetic Strategy: The Hinsberg Reaction
The most prevalent and classic method for preparing sulfonamides is the reaction of a sulfonyl chloride with a primary or secondary amine, a transformation known as the Hinsberg reaction.[3][4] In this specific application, this compound is synthesized by reacting 4-fluorobenzenesulfonyl chloride with benzylamine. A base is typically added to neutralize the hydrochloric acid generated during the reaction.[3]
Reaction Mechanism: A Stepwise Look
The reaction proceeds via a nucleophilic substitution mechanism at the electron-deficient sulfur atom of the sulfonyl chloride.[2]
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of benzylamine attacks the sulfur atom of 4-fluorobenzenesulfonyl chloride.
-
Formation of Tetrahedral Intermediate: This attack leads to the formation of a transient tetrahedral intermediate.
-
Elimination and Product Formation: The intermediate collapses, eliminating a chloride ion. A base then removes the proton from the nitrogen atom to yield the stable this compound and a protonated base-HCl salt.
The presence of a base is critical. Without it, the generated HCl would protonate the starting benzylamine, rendering it non-nucleophilic and effectively halting the reaction.[2]
Caption: Reaction mechanism for sulfonamide formation.
Detailed Experimental Protocol
This protocol is designed as a self-validating system, with checkpoints and expected outcomes to ensure success.
Materials & Equipment:
-
Reagents: 4-Fluorobenzenesulfonyl chloride, Benzylamine, Pyridine (anhydrous), Dichloromethane (DCM, anhydrous), 1 M Hydrochloric acid (HCl), Saturated sodium bicarbonate (NaHCO₃) solution, Brine (saturated NaCl solution), Anhydrous magnesium sulfate (MgSO₄).
-
Equipment: Round-bottom flask, magnetic stirrer and stir bar, dropping funnel, separatory funnel, rotary evaporator, standard laboratory glassware.
Procedure:
-
Reaction Setup:
-
In a clean, dry 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve benzylamine (1.0 eq) in anhydrous dichloromethane (approx. 100 mL).
-
To this solution, add anhydrous pyridine (1.5 eq). The use of anhydrous reagents and glassware is crucial to prevent the hydrolysis of the sulfonyl chloride into the corresponding sulfonic acid.[5]
-
Cool the reaction mixture to 0 °C using an ice bath. This helps to control the initial exothermic reaction.
-
-
Addition of Sulfonyl Chloride:
-
Reaction Progression:
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature.
-
Continue stirring for 12-24 hours.[2]
-
Checkpoint (TLC Monitoring): Monitor the reaction's progress by Thin Layer Chromatography (TLC). A typical mobile phase is a mixture of hexane and ethyl acetate. The disappearance of the starting amine spot indicates the reaction is nearing completion.
-
-
Work-up and Extraction:
-
Once the reaction is complete, quench it by adding deionized water (approx. 50 mL).
-
Transfer the entire mixture to a separatory funnel.
-
Separate the organic layer. Extract the aqueous layer twice more with dichloromethane.
-
Combine all organic layers.
-
Crucial Wash Steps: Wash the combined organic layer sequentially with:
-
-
Isolation and Purification:
-
Dry the washed organic layer over anhydrous MgSO₄, then filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product, which is typically a solid.
-
Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to afford the pure this compound.[5] Alternatively, purify via column chromatography on silica gel.[5]
-
Experimental Workflow Visualization
Caption: Step-by-step experimental workflow.
Comparative Analysis of Reaction Conditions
The choice of base and solvent can be adapted based on substrate reactivity and available resources. The following table summarizes typical conditions and their rationale.
| Parameter | Condition 1 (Standard) | Condition 2 (Aqueous Base) | Rationale & Causality |
| Amine | Benzylamine (1.0 eq) | Benzylamine (1.0 eq) | The primary nucleophile. |
| Sulfonyl Chloride | 4-Fluorobenzenesulfonyl Chloride (1.0 eq) | 4-Fluorobenzenesulfonyl Chloride (1.0 eq) | The electrophile; a 1:1 ratio minimizes di-sulfonylation.[5] |
| Base | Pyridine (1.5 eq) | K₂CO₃ (1.5 eq) | Pyridine acts as a base and catalyst in an organic medium.[3] K₂CO₃ is an inexpensive inorganic base suitable for biphasic or aqueous systems.[7] |
| Solvent | Dichloromethane (DCM) | Tetrahydrofuran (THF) / Water | Anhydrous DCM prevents sulfonyl chloride hydrolysis.[5] A biphasic THF/water system can be effective and avoids chlorinated solvents.[7] |
| Temperature | 0 °C to Room Temp. | Room Temperature | Initial cooling mitigates exothermicity. Some protocols run entirely at room temperature for simplicity. |
| Time | 12-24 hours | 24 hours | Reaction times are typically long to ensure complete conversion, monitored by TLC. |
| Typical Yield | >80% | >75% | High yields are generally expected for this robust reaction. |
Troubleshooting Common Issues
-
Low Yield / Presence of Sulfonic Acid: A significant polar byproduct often indicates hydrolysis of the 4-fluorobenzenesulfonyl chloride. This is caused by water in the reaction mixture. Solution: Ensure all glassware is oven-dried and use anhydrous solvents and reagents.[5]
-
Di-sulfonylation Product Detected: A less polar spot on TLC may correspond to the di-sulfonylated product. This occurs when the initially formed sulfonamide is deprotonated and reacts with another molecule of sulfonyl chloride. Solution: Use a 1:1 or slight excess of the amine to the sulfonyl chloride. Avoid high reaction temperatures and excess sulfonyl chloride.[5]
Conclusion
The synthesis of this compound via the reaction of 4-fluorobenzenesulfonyl chloride and benzylamine is a reliable and high-yielding transformation. Success hinges on understanding the causality behind the experimental choices: the critical role of the base in neutralizing HCl, the necessity of anhydrous conditions to prevent hydrolysis, and the importance of controlled reagent addition to minimize side reactions. By following the detailed protocol and understanding these core principles, researchers can confidently and reproducibly synthesize this valuable chemical scaffold.
References
- Technical Support Center: Sulfonamide Synthesis with Primary Amines - Benchchem.
-
Sulfonamide - Wikipedia. [Link]
-
Preparation of sulfonamides from N-silylamines - PMC - NIH. [Link]
-
Sulfonamide derivatives: Synthesis and applications - Frontier Research Publication. [Link]
-
One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation - Macmillan Group - Princeton University. [Link]
-
Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2 - Books. [Link]
-
Sulfonamide synthesis by S-N coupling - Organic Chemistry Portal. [Link]
-
Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO | Organic Letters - ACS Publications. [Link]
-
Fundamental Studies on 2,4,6- Trichlorophenyl Sulfonate Esters - UCL Discovery. [Link]
-
SUPPORTING INFORMATION. [Link]
-
Benzenesulfonamide - The Royal Society of Chemistry. [Link]
-
Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. [Link]
-
Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. [Link]
-
4-(5-Benzyl-3-((4-fluorophenyl)sulfonyl)-5-methyl-4,5-dihydrofuran-2-yl)-2-nitrobenzamide. [Link]
-
Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide - ResearchGate. [Link]
-
Alkylation of Sulfonamides with Trichloroacetimidates Under Thermal Conditions | Request PDF - ResearchGate. [Link]
-
Synthesis and Biological Activity of New Sulfonamide Derivatives - Impactfactor. [Link]
-
The reaction of benzenesulfonyl chloride and the primary amine group of... - ResearchGate. [Link]
-
Amine Reactions - Chemistry LibreTexts. [Link]
-
Hinsberg reaction - Wikipedia. [Link]
Sources
- 1. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Sulfonamide - Wikipedia [en.wikipedia.org]
- 4. Hinsberg reaction - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. par.nsf.gov [par.nsf.gov]
Application Notes and Protocols for the Purification of Crude N-benzyl-4-fluorobenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-benzyl-4-fluorobenzenesulfonamide is a sulfonamide derivative of significant interest in medicinal chemistry and drug discovery. The purity of this compound is paramount for obtaining reliable and reproducible results in biological assays and for its potential use as a pharmaceutical intermediate. This guide provides detailed, field-proven protocols for the purification of crude this compound, focusing on the two most common and effective laboratory techniques: recrystallization and flash column chromatography. The methodologies described herein are designed to be self-validating, with an emphasis on the scientific rationale behind each step to ensure the highest possible purity of the final product.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is crucial for developing effective purification strategies.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₂FNO₂S | [1] |
| Molecular Weight | 265.30 g/mol | [1] |
| Melting Point | 99 °C | LabNovo |
| Boiling Point | 405.0 ± 55.0 °C at 760 mmHg | LabNovo |
| Appearance | White crystalline solid | Inferred from analogous compounds |
Purification Strategy Overview
The choice of purification technique depends on the nature and quantity of impurities present in the crude material. For this compound, a moderately polar compound, both recrystallization and flash column chromatography are highly effective.
Caption: Decision workflow for selecting a purification method.
Section 1: Purification by Recrystallization
Recrystallization is a powerful technique for purifying solid compounds, leveraging differences in solubility between the desired compound and impurities in a given solvent at different temperatures. An ideal solvent for recrystallization will dissolve the compound sparingly at room temperature but will have high solubility at its boiling point. For sulfonamides, which possess both polar (sulfonamide group) and nonpolar (aromatic rings) moieties, alcohol-water solvent systems are often effective.
Rationale for Solvent Selection
Based on the structure of this compound, a solvent system that can solubilize both the polar sulfonamide group and the non-polar benzyl and fluorophenyl groups is required. Alcohols, such as ethanol and isopropanol, are good starting points. The addition of water as an anti-solvent can then be used to decrease the solubility of the organic compound at lower temperatures, promoting crystallization. For a closely related compound, N-allyl-N-benzyl-4-methylbenzenesulfonamide, recrystallization from ethanol has been reported to be effective, yielding crystalline solids.[2][3]
Protocol for Recrystallization from Ethanol/Water
This protocol outlines the steps for the recrystallization of this compound from an ethanol/water solvent system.
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized water
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring
-
Buchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of hot ethanol and stir to dissolve the solid. Continue adding hot ethanol in small portions until the solid is completely dissolved at the boiling point of the solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration of the solution into a pre-warmed Erlenmeyer flask. This step is crucial to remove any particulate matter that will not be removed by crystallization.
-
Inducing Crystallization: To the hot, clear solution, add deionized water dropwise until the solution becomes faintly cloudy (the cloud point). Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling and Crystal Growth: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals. Once the flask has reached room temperature, it can be placed in an ice bath to maximize the yield of the crystalline product.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to remove any residual solvent. The purity of the recrystallized product should be assessed by melting point determination and spectroscopic methods (e.g., ¹H NMR).
Caption: Step-by-step workflow for recrystallization.
Section 2: Purification by Flash Column Chromatography
Flash column chromatography is a highly versatile technique for the purification of organic compounds, separating components of a mixture based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase. This method is particularly useful when dealing with complex mixtures or oily products that are not amenable to recrystallization.
Principles of Separation and Solvent System Selection
For normal-phase chromatography on silica gel, non-polar compounds elute faster, while polar compounds have a stronger interaction with the stationary phase and elute more slowly. The choice of the mobile phase (eluent) is critical for achieving good separation. A common strategy is to use a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane). The polarity of the eluent is adjusted to achieve an optimal retention factor (Rf) for the target compound on a Thin Layer Chromatography (TLC) plate, typically in the range of 0.2-0.4 for good separation.
For sulfonamides, which are moderately polar, a mixture of ethyl acetate and hexane is a standard and effective mobile phase.[4] An alternative for more polar compounds is a mixture of dichloromethane and methanol.[5]
Protocol for Flash Column Chromatography
This protocol provides a step-by-step guide for the purification of this compound using flash column chromatography with a silica gel stationary phase and an ethyl acetate/hexane mobile phase.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Chromatography column
-
TLC plates (silica gel coated)
-
Developing chamber
-
UV lamp (254 nm)
-
Collection tubes or flasks
Procedure:
-
TLC Analysis and Solvent System Optimization:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a TLC plate and develop it in various ratios of ethyl acetate/hexane (e.g., 1:9, 2:8, 3:7 v/v).
-
Visualize the developed TLC plate under a UV lamp (254 nm).
-
The optimal solvent system is one that gives the target compound an Rf value between 0.2 and 0.4, with good separation from impurities.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, less polar eluent.
-
Pour the slurry into the chromatography column and allow the silica to settle, ensuring a uniform and air-free packing.
-
Add a layer of sand on top of the silica gel to protect the surface.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a more polar solvent like dichloromethane.
-
Carefully apply the sample solution to the top of the column.
-
Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then adding the resulting powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the optimized solvent system.
-
Collect the eluent in a series of fractions.
-
The progress of the separation can be monitored by TLC analysis of the collected fractions.
-
-
Isolation of the Pure Compound:
-
Combine the fractions containing the pure this compound.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
-
Assess the purity of the final product by TLC, ¹H NMR, and melting point determination.
-
Caption: General workflow for purification by flash column chromatography.
Summary of Purification Parameters
| Technique | Key Parameters | Expected Outcome |
| Recrystallization | Solvent System: Ethanol/WaterCooling Rate: Slow, gradual cooling | High purity crystalline solid (>99%) |
| Flash Column Chromatography | Stationary Phase: Silica GelMobile Phase: Ethyl Acetate/Hexane (gradient or isocratic) | Purified product, effective for removing closely related impurities or for oily samples |
Conclusion
The successful purification of this compound is a critical step in its application in research and development. Both recrystallization and flash column chromatography offer robust and reliable methods for achieving high levels of purity. The choice between these techniques will depend on the specific impurity profile and the physical state of the crude product. By following the detailed protocols and understanding the underlying principles outlined in this guide, researchers can confidently obtain this compound of the required purity for their intended applications.
References
-
Stenfors, B. A., & Ngassa, F. N. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249. [Link]
-
Chem LibreTexts. (2013, October 5). 4.4: Step-by-Step Procedures for Flash Chromatography. Chemistry LibreTexts. [Link]
-
LabNovo. (n.d.). This compound. Retrieved from [Link]
-
University of Rochester Department of Chemistry. (n.d.). Solvent Systems for Flash Column Chromatography. Retrieved from [Link]
-
ResearchGate. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. [Link]
Sources
Application Notes & Protocols: N-benzyl-4-fluorobenzenesulfonamide as a Key Intermediate in Multi-Step Synthesis
These application notes provide a comprehensive guide for researchers, medicinal chemists, and professionals in drug development on the synthesis, characterization, and strategic application of N-benzyl-4-fluorobenzenesulfonamide. This document emphasizes the underlying chemical principles and practical insights to ensure reproducible and efficient execution in a laboratory setting.
Strategic Importance in Medicinal Chemistry
This compound is a valuable intermediate that combines two critical pharmacophores: the sulfonamide group and a fluorinated aromatic ring. The sulfonamide moiety is a cornerstone in drug design, present in a wide array of therapeutic agents including antibacterial, antiviral, and anticancer drugs.[1][2][3][4] The incorporation of fluorine into drug candidates is a widely employed strategy in modern medicinal chemistry to enhance metabolic stability, improve pharmacokinetics, and modulate physicochemical properties such as lipophilicity and acidity.[5][6][7][8] Consequently, this compound serves as a versatile building block for the synthesis of novel bioactive molecules.[9]
Synthesis of this compound: A Detailed Protocol
The most direct and widely adopted method for the synthesis of this compound is the nucleophilic substitution reaction between 4-fluorobenzenesulfonyl chloride and benzylamine.[10] This reaction is robust, high-yielding, and can be performed using standard laboratory equipment.
Underlying Mechanism
The reaction proceeds via a nucleophilic attack of the lone pair of electrons on the nitrogen atom of benzylamine on the electrophilic sulfur atom of 4-fluorobenzenesulfonyl chloride. This is followed by the elimination of a chloride ion. A base is typically added to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.
Experimental Workflow Diagram
Caption: Workflow for the synthesis and purification of this compound.
Materials and Reagents
| Reagent | CAS No. | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |
| 4-Fluorobenzenesulfonyl chloride | 349-88-2 | 194.61 | 10.0 | 1.0 |
| Benzylamine | 100-46-9 | 107.15 | 10.5 | 1.05 |
| Triethylamine (TEA) | 121-44-8 | 101.19 | 12.0 | 1.2 |
| Dichloromethane (DCM), Anhydrous | 75-09-2 | 84.93 | 50 mL | - |
| 1 M Hydrochloric Acid (HCl) | 7647-01-0 | - | 20 mL | - |
| Saturated Sodium Bicarbonate (NaHCO₃) | 144-55-8 | - | 20 mL | - |
| Brine (Saturated NaCl) | 7647-14-5 | - | 20 mL | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | As needed | - |
| Ethanol (EtOH) | 64-17-5 | - | As needed | - |
| Deionized Water (H₂O) | 7732-18-5 | - | As needed | - |
Step-by-Step Protocol
-
Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add benzylamine (1.12 g, 10.5 mmol).
-
Dissolve the benzylamine in 25 mL of anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.67 mL, 12.0 mmol) to the stirred solution. Rationale: Triethylamine acts as a non-nucleophilic base to neutralize the HCl formed during the reaction, preventing the protonation of benzylamine and driving the reaction to completion.[11]
-
-
Addition of 4-Fluorobenzenesulfonyl Chloride:
-
In a separate beaker, dissolve 4-fluorobenzenesulfonyl chloride (1.95 g, 10.0 mmol) in 25 mL of anhydrous DCM.
-
Add the 4-fluorobenzenesulfonyl chloride solution dropwise to the cooled benzylamine solution over 15-20 minutes using an addition funnel. Rationale: Slow, dropwise addition is crucial to control the exothermic nature of the reaction and minimize the formation of side products.
-
-
Reaction Monitoring:
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 4-6 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes). The product should have a different Rf value than the starting materials.
-
-
Work-up and Isolation:
-
Once the reaction is complete (as indicated by TLC), quench the reaction by adding 20 mL of 1 M HCl.
-
Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.
-
Wash the organic layer sequentially with 20 mL of saturated sodium bicarbonate solution and 20 mL of brine. Rationale: The HCl wash removes excess triethylamine and benzylamine. The sodium bicarbonate wash removes any remaining acidic impurities. The brine wash helps to remove water from the organic layer.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product is typically a white to off-white solid.
-
Recrystallize the crude solid from a mixture of ethanol and water to obtain pure this compound.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
-
Characterization
Accurate characterization of the synthesized intermediate is critical for its use in subsequent synthetic steps.
Expected Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~7.8-7.9 (m, 2H, Ar-H ortho to SO₂), ~7.1-7.3 (m, 7H, Ar-H and Ph-CH₂), ~4.8 (t, 1H, NH, exchanges with D₂O), ~4.2 (d, 2H, CH₂). Note: Chemical shifts can vary slightly based on solvent and concentration.[12] |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): Aromatic carbons (~165, ~137, ~130, ~129, ~128, ~117), CH₂ carbon (~48). Note: The carbon attached to fluorine will show a large coupling constant. |
| IR (ATR) | ν (cm⁻¹): ~3250 (N-H stretch), ~1330 & ~1160 (asymmetric and symmetric SO₂ stretch), ~1590 & ~1490 (C=C aromatic stretch), ~1230 (C-F stretch).[13] |
| Mass Spec. (ESI+) | m/z: 266.06 [M+H]⁺, 288.04 [M+Na]⁺. Calculated for C₁₃H₁₂FNO₂S: 265.06. |
Applications in Multi-Step Synthesis
This compound is a versatile scaffold for further chemical transformations, enabling the synthesis of more complex molecules with potential therapeutic applications.
N-Alkylation and N-Arylation
The sulfonamide proton can be deprotonated with a suitable base (e.g., NaH, K₂CO₃) to form a nucleophilic nitrogen anion. This anion can then be reacted with various electrophiles (e.g., alkyl halides, aryl halides) to introduce diverse substituents on the nitrogen atom. This allows for the exploration of the structure-activity relationship (SAR) of the resulting compounds.
Modification of the Benzyl Group
The benzyl group can be functionalized or replaced. For instance, catalytic hydrogenation can be used to debenzylate the compound, yielding the primary sulfonamide, which can then be reacted with other moieties.
Electrophilic Aromatic Substitution
The fluorophenyl ring, while deactivated by the sulfonyl group, can still undergo electrophilic aromatic substitution under forcing conditions, allowing for the introduction of additional functional groups.
Logical Flow for Elaboration of the Intermediate
Caption: Potential synthetic pathways for the elaboration of this compound.
Safety and Handling
-
4-Fluorobenzenesulfonyl chloride is corrosive and reacts with water. It causes severe skin burns and eye damage.[14] Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Benzylamine is corrosive and a lachrymator. Avoid inhalation and contact with skin and eyes.
-
Triethylamine is flammable and has a strong, unpleasant odor. It is also corrosive.
-
Dichloromethane is a volatile solvent and a suspected carcinogen. Handle with care in a fume hood.
Always consult the Safety Data Sheet (SDS) for each reagent before use.
References
- Priya A, Mahesh Kumar N and Shachindra L Nargund. (2025). Fluorine in drug discovery: Role, design and case studies. pharmacyjournal.org.
- LE STUDIUM. (n.d.). Fluorine as a key element in modern drug discovery and development.
- Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. (2020-08-09).
- Fluorinated building blocks in drug design: new pathways and targets. (2024-07-29). Taylor & Francis Online.
- MDPI. (n.d.).
- Bentham Science. (n.d.). Roles of Fluorine in Drug Design and Drug Action.
- The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review.
- Bisharat, R., et al. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B, Natural Products and Medical Chemistry, 7(2), 130-150.
- Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applic
- BenchChem. (2025). Technical Support Center: Reactions of 4,5-Dichloro-2-fluorobenzenesulfonyl Chloride with Nucleophiles.
- BenchChem. (n.d.). N-Benzyl-4-chlorobenzenesulfonamide | CAS 10504-90-2.
- PubChem. (n.d.). 4-Fluorobenzenesulfonyl chloride.
- ResearchGate. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide.
- ResearchGate. (n.d.).
Sources
- 1. researchgate.net [researchgate.net]
- 2. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]
- 3. ajchem-b.com [ajchem-b.com]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. pharmacyjournal.org [pharmacyjournal.org]
- 6. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]
- 7. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications [mdpi.com]
- 8. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]
- 9. tandfonline.com [tandfonline.com]
- 10. benchchem.com [benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. 4-Fluorobenzenesulfonyl chloride | C6H4ClFO2S | CID 9588 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Safe Handling and Storage of N-benzyl-4-fluorobenzenesulfonamide
Abstract
This document provides detailed application notes and protocols for the safe handling, storage, and disposal of N-benzyl-4-fluorobenzenesulfonamide (CAS No. 727-36-6). Designed for researchers, scientists, and drug development professionals, this guide synthesizes critical safety information from analogous compounds and established laboratory best practices to ensure the integrity of the compound and the safety of laboratory personnel. The procedures outlined herein are grounded in the principles of chemical causality and self-validating safety systems.
Introduction: Understanding the Compound
This compound is a sulfonamide derivative containing a benzyl group and a fluorinated aromatic ring.[1] While specific toxicological and reactivity data for this compound are not extensively published, its structural motifs suggest a need for careful handling. The sulfonamide group is a common feature in many pharmaceuticals, and the presence of a fluorinated benzene ring and a benzyl group can influence its reactivity and biological activity.[2] These application notes are therefore based on a conservative approach, drawing parallels with similar chemical structures, such as N-Fluorobenzenesulfonimide (NFSI), and adhering to universal laboratory safety protocols.
Hazard Identification and Mitigation
A thorough understanding of potential hazards is the foundation of safe laboratory practice. The primary hazards associated with this compound are anticipated to be skin and eye irritation, and potential respiratory irritation if inhaled as a dust.[3][4]
Table 1: Summary of Potential Hazards and Recommended Precautions
| Hazard Category | Potential Hazard | Recommended Precaution |
| Acute Toxicity (Oral) | May be harmful if swallowed.[5] | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. If swallowed, rinse mouth and seek medical advice.[5] |
| Skin Corrosion/Irritation | May cause skin irritation.[3][6] | Wear protective gloves and clothing to prevent skin exposure.[3][6] In case of contact, wash with plenty of soap and water.[3] |
| Serious Eye Damage/Irritation | May cause serious eye irritation.[3][4] | Wear chemical splash goggles or a face shield.[7] In case of eye contact, rinse cautiously with water for several minutes.[3] |
| Respiratory Irritation | May cause respiratory irritation if inhaled as a dust.[3] | Avoid breathing dust. Use only in a well-ventilated area or in a chemical fume hood.[3][7] |
Causality of Hazards:
-
The sulfonamide moiety can interact with biological systems, and similar compounds are known to have pharmacological effects.
-
Aromatic fluorine compounds can have variable toxicological profiles, and upon combustion, can release hazardous gases such as hydrogen fluoride.[3]
-
The benzyl group is a common substituent in organic chemistry and does not typically confer extreme reactivity, but its presence contributes to the overall molecular properties.
Personal Protective Equipment (PPE)
The appropriate selection and consistent use of PPE are non-negotiable when handling this compound.
-
Eye Protection: Chemical splash goggles are the minimum requirement.[7] A face shield should be worn in addition to goggles when there is a significant risk of splashing.[7]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) should be worn. Inspect gloves for any signs of degradation or puncture before use.
-
Body Protection: A laboratory coat must be worn and kept fastened.
-
Respiratory Protection: For operations that may generate dust, a NIOSH-approved respirator with a particulate filter may be necessary. All work with powders should ideally be conducted in a chemical fume hood to minimize inhalation exposure.[7]
Experimental Protocols: Safe Handling and Use
Adherence to a systematic and cautious workflow is paramount.
Risk Assessment and Preparation
Before any experimental work, a thorough risk assessment must be conducted. This involves identifying the specific hazards of the planned experiment, evaluating the potential for exposure, and implementing appropriate control measures.[7] Ensure that a Safety Data Sheet (SDS) for a closely related compound, such as N-Fluorobenzenesulfonimide, is readily available.[3][8][9][10][11][12][13]
Aliquoting and Weighing
-
Preparation: Designate a specific area for handling the solid compound, preferably within a chemical fume hood or a ventilated enclosure.
-
Container Handling: Before opening, allow the container of this compound to equilibrate to room temperature to prevent condensation of atmospheric moisture.
-
Dispensing: Use a clean, dedicated spatula for transferring the solid. Avoid creating dust by handling the material gently.
-
Weighing: If weighing outside of a fume hood, use an analytical balance with a draft shield.
-
Cleanup: After dispensing, securely close the primary container. Clean any residual powder from the spatula and the weighing area with a damp cloth or paper towel, and dispose of it as chemical waste.
Solution Preparation
-
Solvent Selection: this compound is soluble in many organic solvents.[8] Select a solvent appropriate for the intended application.
-
Dissolution: Add the solvent to the vessel containing the weighed this compound. Cap the vessel and mix by gentle swirling or magnetic stirring. Sonication may be used to aid dissolution if necessary.
-
Labeling: Immediately and clearly label the container with the chemical name, concentration, solvent, and date of preparation.
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
Storage and Stability
Proper storage is crucial for maintaining the chemical integrity of this compound and ensuring laboratory safety.
Storage Conditions
-
Temperature: Store in a cool, dry place. A recommended storage temperature is between 2-8°C.[1]
-
Atmosphere: Keep the container tightly closed and sealed in a dry environment.[1]
-
Light: While no specific photosensitivity data is available, it is good practice to store the compound in an opaque or amber container to protect it from light.[7]
Incompatible Materials
Store this compound away from incompatible materials. Based on the chemistry of similar compounds, these may include:
Logical Relationship of Storage Requirements
Caption: Key storage requirements for this compound.
Spill and Emergency Procedures
Preparedness is key to effectively managing accidental spills or exposures.
Spill Response
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Isolate: Prevent the spread of the spilled material. For a solid, gently cover with a damp paper towel to avoid generating dust.
-
Cleanup: Wearing appropriate PPE, carefully sweep or scoop the spilled solid into a designated waste container.
-
Decontaminate: Clean the spill area with soap and water.
-
Waste Disposal: Dispose of all cleanup materials as hazardous waste.
First Aid Measures
-
Inhalation: If inhaled, remove the person to fresh air and keep them comfortable for breathing.[3] Seek medical attention if you feel unwell.[3]
-
Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water.[3] If skin irritation occurs, seek medical advice.[3]
-
Eye Contact: Immediately rinse eyes cautiously with water for at least 15 minutes.[3] Remove contact lenses if present and easy to do so.[3] Continue rinsing and seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting.[3] Rinse the mouth with water and seek medical attention.[3]
Waste Disposal
All waste containing this compound must be treated as hazardous chemical waste.
-
Segregation: Collect waste in clearly labeled, compatible containers.[7] Do not mix with incompatible waste streams.[7]
-
Disposal: Dispose of the waste through a licensed waste disposal contractor, in accordance with all local, state, and federal regulations.[3]
Conclusion
The safe and effective use of this compound in a research and development setting is contingent upon a comprehensive understanding of its potential hazards and the strict implementation of appropriate safety protocols. By adhering to the guidelines outlined in these application notes, researchers can minimize risks, ensure the integrity of their experiments, and maintain a safe laboratory environment.
References
- Vertex AI Search. (2025, October 1).
- BenchChem. (2025).
- Fisher Scientific. (2011, March 15).
- Enamine. N-(benzenesulfonyl)-N-fluorobenzenesulfonamide.
- ChemicalBook. (2025, July 4). N-Fluorobenzenesulfonimide | 133745-75-2.
- Sigma-Aldrich. (2024, March 2).
- BLD Pharm. 727-36-6|this compound|BLD Pharm.
- Fisher Scientific. (2010, January 7).
- ECHEMI.
- ResearchGate. (2025, December 22). Multi-faceted reactivity of N-fluorobenzenesulfonimide (NFSI)
- Sigma-Aldrich. n-(1-benzyl-2-phenylethyl)-4-fluorobenzenesulfonamide.
- Unknown.
- Sigma-Aldrich. N-Fluorobenzenesulfonimide 97 133745-75-2.
- Beilstein Journals. (2022, February 7). Multi-faceted reactivity of N-fluorobenzenesulfonimide (NFSI)
- Fisher Scientific.
- Sigma-Aldrich.
- ACS Chemical Health & Safety. (2022, February 1). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology.
- USDA Food Safety and Inspection Service. (2009, September 25).
- Unknown.
- GZ Industrial Supplies. (2025, May 26).
- Actylis Lab Solutions.
- BenchChem. N-Benzyl-4-chlorobenzenesulfonamide|CAS 10504-90-2.
- Purdue University. Fluorine Safety.
- Sigma-Aldrich. This compound | 727-36-6.
Sources
- 1. 727-36-6|this compound|BLD Pharm [bldpharm.com]
- 2. benchchem.com [benchchem.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. N-(benzenesulfonyl)-N-fluorobenzenesulfonamide - Enamine [enamine.net]
- 9. N-Fluorobenzenesulfonimide | 133745-75-2 [chemicalbook.com]
- 10. echemi.com [echemi.com]
- 11. researchgate.net [researchgate.net]
- 12. BJOC - Multi-faceted reactivity of N-fluorobenzenesulfonimide (NFSI) under mechanochemical conditions: fluorination, fluorodemethylation, sulfonylation, and amidation reactions [beilstein-journals.org]
- 13. N-Fluorobenzenesulfonimide 97 133745-75-2 [sigmaaldrich.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-Benzyl-4-fluorobenzenesulfonamide
Welcome to the technical support center for the synthesis of N-benzyl-4-fluorobenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding to not only execute this synthesis but also to optimize it for higher yields and purity.
Introduction: The Chemistry at Play
The synthesis of this compound is a classic example of nucleophilic acyl substitution, specifically the formation of a sulfonamide bond. The most common and direct route involves the reaction of 4-fluorobenzenesulfonyl chloride with benzylamine.[1] This reaction, often performed under Schotten-Baumann conditions, utilizes a base to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[2][3][4][5] While seemingly straightforward, several factors can influence the reaction's success, leading to challenges in yield and purity. This guide will dissect these potential issues and provide robust solutions.
Visualizing the Synthesis Workflow
A clear understanding of the experimental sequence is crucial for success. The following diagram outlines the typical workflow for the synthesis of this compound.
Caption: General workflow for the synthesis of this compound.
Troubleshooting Guide
This section addresses specific problems you might encounter during the synthesis, providing insights into their causes and actionable solutions.
Q1: Why is my yield of this compound consistently low?
Possible Causes & Solutions:
-
Hydrolysis of 4-fluorobenzenesulfonyl chloride: This is a primary culprit for low yields. 4-Fluorobenzenesulfonyl chloride is highly reactive and readily hydrolyzes in the presence of water to form the unreactive 4-fluorobenzenesulfonic acid.[6][7]
-
Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents and run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to atmospheric moisture.[6]
-
-
Inadequate base: The choice and amount of base are critical. The base neutralizes the HCl generated during the reaction, preventing the protonation of benzylamine, which would render it non-nucleophilic.[1][6]
-
Sub-optimal reaction temperature: While many reactions are run at room temperature, the kinetics might be slow.
-
Solution: Initially, perform the addition of the sulfonyl chloride at 0 °C to control the initial exothermic reaction, then allow the reaction to warm to room temperature.[6] If the reaction is sluggish, gentle heating (e.g., to 40-50 °C) can improve the reaction rate, but be mindful of potential side reactions at higher temperatures.
-
-
Formation of side products: Besides hydrolysis, other side reactions can consume your starting materials. One possibility is the oxidative homocoupling of any thiol impurities to form disulfides, although this is more prevalent when starting from thiols.[8][9]
-
Solution: Use high-purity starting materials. Monitor the reaction by Thin Layer Chromatography (TLC) to identify the formation of any significant side products.
-
Q2: I observe a white precipitate in my reaction mixture immediately upon adding the base. What is it?
Probable Cause & Explanation:
This is most likely the hydrochloride salt of your base (e.g., triethylamine hydrochloride or pyridinium chloride). This is a positive indication that the reaction is proceeding, as the base is neutralizing the HCl being generated. This salt is typically insoluble in many organic solvents used for this reaction, such as dichloromethane or diethyl ether, and will be removed during the aqueous workup.
Q3: My final product is difficult to purify and appears oily or waxy. What are the potential impurities?
Possible Contaminants & Purification Strategies:
-
Unreacted Benzylamine: Benzylamine can be difficult to remove due to its basicity.
-
Solution: During the workup, wash the organic layer with a dilute acid solution (e.g., 1M HCl) to protonate the excess benzylamine and extract it into the aqueous layer.[6]
-
-
4-Fluorobenzenesulfonic Acid: If hydrolysis of the starting material occurred, this acidic impurity might be present.
-
Solution: Washing the organic layer with a saturated aqueous solution of sodium bicarbonate will neutralize and remove the sulfonic acid.[6]
-
-
Di-sulfonylation Product (if using a primary amine with other nucleophilic sites): While less common with benzylamine, if your amine has other reactive sites, over-reaction can occur.
-
Solution: Careful control of stoichiometry (using a slight excess of the amine) can minimize this. Purification by column chromatography is often necessary to separate the desired mono-sulfonamide from the di-sulfonated product.
-
Recommended Purification Protocol:
| Step | Procedure | Purpose |
| 1 | Aqueous Workup | Quench the reaction with water. Extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate). |
| 2 | Acid Wash | Wash the organic layer with 1M HCl. |
| 3 | Base Wash | Wash the organic layer with saturated aqueous NaHCO₃. |
| 4 | Brine Wash | Wash with brine to remove residual water. |
| 5 | Drying & Concentration | Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. |
| 6 | Recrystallization/Chromatography | Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate). If impurities persist, perform flash column chromatography.[10] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the reaction between 4-fluorobenzenesulfonyl chloride and benzylamine?
The reaction proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of benzylamine acts as a nucleophile and attacks the electrophilic sulfur atom of the 4-fluorobenzenesulfonyl chloride. This is followed by the elimination of a chloride ion and deprotonation of the nitrogen by a base to yield the final sulfonamide product.
Caption: Simplified mechanism for sulfonamide formation.
Q2: Which solvents are suitable for this synthesis?
Aprotic solvents are generally preferred to avoid reaction with the sulfonyl chloride. Dichloromethane (DCM), tetrahydrofuran (THF), and diethyl ether are common choices.[11][12] The choice of solvent can also influence the solubility of the reactants and the hydrochloride salt byproduct.
Q3: Can I use an inorganic base like sodium hydroxide or potassium carbonate?
Yes, the classic Schotten-Baumann reaction often uses an aqueous solution of an inorganic base like NaOH or K₂CO₃.[5][11][12] This creates a biphasic system where the reaction occurs at the interface. This can be an effective and economical choice. However, for more sensitive substrates or to maintain anhydrous conditions, an organic base in an aprotic solvent is often preferred.
Q4: How do I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is the most convenient method.[6][11] Spot the reaction mixture alongside the starting materials (4-fluorobenzenesulfonyl chloride and benzylamine) on a silica gel plate. The formation of a new spot (the product) and the disappearance of the limiting reagent will indicate the reaction's progress. A suitable eluent system might be a mixture of hexanes and ethyl acetate (e.g., 3:1 or 4:1).
Experimental Protocol: Optimized Synthesis of this compound
This protocol is a guideline and may require optimization based on your specific laboratory conditions and reagent purity.
Materials:
-
4-Fluorobenzenesulfonyl chloride
-
Benzylamine
-
Triethylamine (or pyridine)
-
Anhydrous dichloromethane (DCM)
-
1M Hydrochloric acid
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Deionized water
Procedure:
-
Reaction Setup: In an oven-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), dissolve benzylamine (1.0 equivalent) in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Base Addition: Slowly add triethylamine (1.5 equivalents) to the stirred solution.
-
Sulfonyl Chloride Addition: Dissolve 4-fluorobenzenesulfonyl chloride (1.0 equivalent) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 6-18 hours. Monitor the reaction progress using TLC.
-
Workup:
-
Upon completion, quench the reaction with deionized water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (2x).
-
Combine the organic layers and wash successively with 1M HCl, saturated aqueous sodium bicarbonate solution, and finally with brine.[6]
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
-
Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.
References
- BenchChem. (n.d.). Minimizing side products in sulfonamide synthesis.
- White, T. D., et al. (2012). Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide. Organic Process Research & Development, 16(5), 939–957.
- J&K Scientific LLC. (2021). Schotten-Baumann Reaction.
- BenchChem. (n.d.). Technical Support Center: Reactions of 4,5-Dichloro-2-fluorobenzenesulfonyl Chloride with Nucleophiles.
- Stenfors, B. A., & Ngassa, F. N. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249.
- Wikipedia. (n.d.). Sulfonamide.
- UCL Discovery. (n.d.). Fundamental Studies on 2,4,6- Trichlorophenyl Sulfonate Esters.
- RSC Publishing. (2021).
- PubChem. (n.d.). 4-Fluorobenzenesulfonyl chloride.
- Supporting Information. (n.d.).
- ResearchGate. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide.
- Chemistry & Biology Interface. (2018). Recent advances in synthesis of sulfonamides: A review.
Sources
- 1. Sulfonamide - Wikipedia [en.wikipedia.org]
- 2. acs.figshare.com [acs.figshare.com]
- 3. Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. jk-sci.com [jk-sci.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 4-Fluorobenzenesulfonyl chloride | C6H4ClFO2S | CID 9588 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04368D [pubs.rsc.org]
- 10. rsc.org [rsc.org]
- 11. par.nsf.gov [par.nsf.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Reaction Parameters for N-benzyl-4-fluorobenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of N-benzyl-4-fluorobenzenesulfonamide. As Senior Application Scientists, we aim to provide not just procedural steps, but also the underlying scientific principles to empower you to optimize your reaction conditions effectively.
Troubleshooting Guide
This section is designed to address specific issues you may encounter during your experiment. Each problem is followed by an analysis of potential causes and actionable solutions.
Issue 1: Low to No Product Yield
A consistently low or negligible yield of this compound is a common hurdle. The root cause often lies in suboptimal reaction conditions or degradation of starting materials.
Potential Causes & Solutions:
-
Hydrolysis of 4-Fluorobenzenesulfonyl Chloride: The sulfonyl chloride starting material is highly susceptible to hydrolysis from atmospheric moisture or residual water in the solvent. This deactivates the electrophile, preventing the reaction from proceeding.
-
Inadequate Base: The reaction between 4-fluorobenzenesulfonyl chloride and benzylamine generates one equivalent of hydrochloric acid (HCl).[1][2] If not neutralized, this acid will protonate the benzylamine, rendering it non-nucleophilic and halting the reaction.[1][3]
-
Suboptimal Temperature: The reaction may require elevated temperatures to proceed at a practical rate.
-
Solution: While many sulfonamide syntheses are run at room temperature, gently heating the reaction mixture may be necessary.[5] Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal temperature, avoiding excessive heat that could lead to decomposition.
-
-
Poor Nucleophilicity of the Amine: While benzylamine is a reasonably good nucleophile, factors such as solvent choice can impact its reactivity.
Experimental Protocol: General Procedure for this compound Synthesis
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve benzylamine (1.0 equivalent) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).[1][7]
-
Cool the solution to 0 °C in an ice bath.
-
Add anhydrous pyridine or triethylamine (1.2-1.5 equivalents) dropwise to the stirred solution.[1][7]
-
Slowly add a solution of 4-fluorobenzenesulfonyl chloride (1.0-1.1 equivalents) in the same anhydrous solvent.[7]
-
Allow the reaction to warm to room temperature and stir for 2-24 hours.[1][5]
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[1][8]
-
Purify the crude product by recrystallization (e.g., from ethanol) or column chromatography on silica gel.[1][8]
Issue 2: Formation of Side Products
The appearance of unexpected spots on your TLC plate indicates the formation of side products. Identifying and minimizing these is key to a clean reaction and straightforward purification.
Potential Side Products & Mitigation Strategies:
-
N,N-Dibenzyl-4-fluorobenzenesulfonamide (Dialkylation): This occurs when the initially formed product, this compound, is deprotonated by the base and reacts with another molecule of benzyl halide (if used as the alkylating agent in a two-step process) or if the reaction conditions are too harsh.
-
Mitigation:
-
Control Stoichiometry: Use a slight excess of the amine relative to the sulfonyl chloride (e.g., 1.1 equivalents of benzylamine).
-
Slow Addition: Add the 4-fluorobenzenesulfonyl chloride solution slowly to the amine solution at a low temperature (e.g., 0 °C) to maintain a low concentration of the electrophile.[6]
-
Lower Temperature: Running the reaction at a lower temperature can favor the mono-alkylation product.[6]
-
-
-
Hydrolysis Product (4-Fluorobenzenesulfonic Acid): As mentioned previously, this results from the reaction of 4-fluorobenzenesulfonyl chloride with water.
-
Mitigation: Adhere strictly to anhydrous reaction conditions.[1]
-
Issue 3: Difficult Purification
Even with a good yield, purification can be challenging due to the properties of the product or residual starting materials.
Troubleshooting Purification:
-
Co-elution of Product and Starting Material: If the polarity of this compound and unreacted benzylamine or 4-fluorobenzenesulfonyl chloride are similar, chromatographic separation can be difficult.
-
Solution:
-
Reaction Work-up: The acidic and basic washes during the work-up are crucial. The 1M HCl wash removes excess benzylamine and pyridine/triethylamine by converting them into their water-soluble ammonium salts. The sodium bicarbonate wash removes any unreacted 4-fluorobenzenesulfonyl chloride (by hydrolysis to the sulfonic acid) and the sulfonic acid itself.[1]
-
Solvent System Optimization for Chromatography: If column chromatography is necessary, a systematic approach to selecting the eluent is recommended. Start with a non-polar solvent like hexane or petroleum ether and gradually increase the polarity by adding ethyl acetate or dichloromethane.
-
-
-
Product Oiling Out During Recrystallization: The product may separate as an oil rather than forming crystals.
-
Solution:
-
Solvent Choice: Experiment with different solvent systems. A good recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
Seeding: Add a small crystal of the pure product to the supersaturated solution to induce crystallization.
-
Slow Cooling: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the role of the base in this reaction?
A1: The reaction of an amine with a sulfonyl chloride produces one equivalent of hydrochloric acid (HCl). The base, typically a tertiary amine like pyridine or triethylamine, is added to neutralize this acid.[1] Without the base, the HCl would protonate the starting amine, rendering it non-nucleophilic and effectively stopping the reaction.[1][3]
Q2: Which solvent is best for this reaction?
A2: Polar aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are generally preferred for sulfonamide synthesis.[1][6] These solvents can effectively dissolve the reactants but do not interfere with the nucleophilicity of the amine.[6]
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction.[6][9] By spotting the reaction mixture alongside the starting materials, you can observe the consumption of the reactants and the formation of the product. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy can also be used for more quantitative real-time monitoring.[9][10][11]
Q4: What is the effect of temperature on the reaction?
A4: Temperature can significantly influence the reaction rate. While some reactions proceed efficiently at room temperature, others may require heating to achieve a reasonable conversion rate.[5] However, excessively high temperatures can lead to the formation of side products or decomposition of the desired product.[12] The optimal temperature should be determined empirically for each specific set of substrates and conditions.
Q5: Can I use a different catalyst?
A5: The traditional synthesis of sulfonamides from sulfonyl chlorides and amines is typically base-catalyzed.[4] However, other catalytic systems have been developed for sulfonamide synthesis, including those based on palladium, copper, and manganese, particularly for methods that do not start from sulfonyl chlorides.[13][14][15][16] For the direct reaction of 4-fluorobenzenesulfonyl chloride and benzylamine, a non-nucleophilic base is the standard and most efficient "catalyst."
Data Summary
Table 1: Recommended Reaction Parameters for this compound Synthesis
| Parameter | Recommended Condition | Rationale |
| Solvent | Anhydrous DCM or THF | Polar aprotic; good solubility for reactants.[1][6] |
| Base | Pyridine or Triethylamine | Non-nucleophilic; neutralizes HCl byproduct.[1][4] |
| Stoichiometry | Benzylamine (1.0-1.1 eq), 4-Fluorobenzenesulfonyl chloride (1.0 eq), Base (1.2-1.5 eq) | Slight excess of amine can drive the reaction to completion. Excess base ensures complete HCl neutralization. |
| Temperature | 0 °C to Room Temperature | Initial cooling minimizes side reactions; room temperature is often sufficient for reaction completion.[5] |
| Reaction Time | 2-24 hours | Varies based on substrates and temperature; monitor by TLC.[1][5] |
Visualizations
Diagram 1: General Reaction Scheme
Caption: A logical workflow for troubleshooting low product yield.
References
- Vertex AI Search. (2023). Direct Synthesis of Sulfonamides via Synergetic Photoredox and Copper Catalysis.
- BenchChem. (n.d.). Technical Support Center: N-Alkylation of Methanesulfonamide.
- Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling.
- ResearchGate. (2022). Which catalyst is the most efficient in the synthesis of sulfonamide?.
- PubMed. (2017). Effect of temperature on sulfonamide antibiotics degradation, and on antibiotic resistance determinants and hosts in animal manures.
- National Institutes of Health. (n.d.). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids.
- Thieme Gruppe. (n.d.). One-Pot Synthesis of Diaryl Sulfonamides via Metal Catalysis.
- PubMed. (n.d.). The effect of temperature on the binding of sulfonamides to carbonic anhydrase isoenzymes I, II, and IV.
- BenchChem. (n.d.). Technical Support Center: Optimizing Reaction Conditions for N-Alkylation of Sulfonamides.
- UCL Discovery. (n.d.). Fundamental Studies on 2,4,6- Trichlorophenyl Sulfonate Esters.
- ResearchGate. (n.d.). Effect of temperature on sulfonamide antibiotics degradation, and on antibiotic resistance determinants and hosts in animal manures | Request PDF.
- Royal Society of Chemistry. (n.d.). Sulfonamide formation from sodium sulfinates and amines or ammonia under metal-free conditions at ambient temperature.
- ACS Publications. (2019). Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols.
- ResearchGate. (n.d.). Mono‐N‐alkylation of benzene sulfonamide with various alcohols.[a]....
- MDPI. (n.d.). 4-(5-Benzyl-3-((4-fluorophenyl)sulfonyl)-5-methyl-4,5-dihydrofuran-2-yl)-2-nitrobenzamide.
- ResearchGate. (n.d.). The effect of temperature on formation of the ion-pairs.
- Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation.
- Supporting Information. (n.d.).
- Royal Society of Chemistry. (n.d.). Benzenesulfonamide.
- European Journal of Chemistry. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide.
- BenchChem. (n.d.). Common issues in sulfonamide synthesis and solutions.
- Sigma-Aldrich. (n.d.). n-(1-benzyl-2-phenylethyl)-4-fluorobenzenesulfonamide.
- Enamine. (n.d.). N-(benzenesulfonyl)-N-fluorobenzenesulfonamide.
- BLD Pharm. (n.d.). 727-36-6|this compound.
- Ossila. (n.d.). 4-Fluorobenzenesulfonamide | CAS 402-46-0.
- BenchChem. (n.d.). High-Yield Synthesis of N-(4-bromobenzenesulfonyl)benzamide: Application Notes and Protocols.
- Magritek. (n.d.). Reaction Monitoring.
- BenchChem. (n.d.). Troubleshooting Low Yields in Nucleophilic Substitution with Benzyl Tosylate: A Technical Support Guide.
- National Center for Biotechnology Information. (2008). (R)-2-(N-Benzyl-4-(2-[18F]fluoroethoxy)phenylsulfonamido)-N-hydroxy-3-methylbutanamide.
- ResearchGate. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide.
- BenchChem. (n.d.). A Comparative Guide to In-Situ Reaction Monitoring of 4-Fluorobenzaldehyde Transformations.
- ResearchGate. (n.d.). The reaction of benzenesulfonyl chloride and the primary amine group of....
- Chemistry LibreTexts. (2023). Amine Reactions.
- National Institutes of Health. (2017). NMR reaction monitoring in flow synthesis.
- BenchChem. (n.d.). Application Notes and Protocols for Monitoring Reactions with N-Benzyl-N-Cbz-glycine.
- BenchChem. (n.d.). Application Notes and Protocols: Reaction of 2,4-Dichlorobenzenesulfonyl Chloride with Primary Amines.
- Wikipedia. (n.d.). Hinsberg reaction.
- BenchChem. (n.d.). Troubleshooting low yields in the synthesis of (+)-Usnic acid analogues.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Hinsberg reaction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. par.nsf.gov [par.nsf.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. rsc.org [rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Magritek [magritek.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
- 15. Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of N-benzyl-4-fluorobenzenesulfonamide
Prepared by: Senior Application Scientist, Synthesis & Purification Division
Welcome to the technical support center for N-benzyl-4-fluorobenzenesulfonamide. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges during the purification of this and structurally similar sulfonamides. We will move beyond simple procedural steps to explore the underlying chemical principles, empowering you to troubleshoot effectively and optimize your purification strategy.
Introduction: Understanding the Purification Challenge
This compound is typically synthesized by the reaction of 4-fluorobenzenesulfonyl chloride with benzylamine in the presence of a base. While the synthesis appears straightforward, the purification process is often hampered by the presence of unreacted starting materials, side products with similar polarities, and the physicochemical properties of the target compound itself. This guide provides a structured approach to diagnosing and solving these common purification hurdles.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The impurity profile is directly linked to the reaction and workup conditions. Key impurities include:
-
Unreacted Starting Materials: Benzylamine and 4-fluorobenzenesulfonyl chloride.
-
Hydrolysis Product: 4-fluorobenzenesulfonic acid, formed if the sulfonyl chloride is exposed to water, particularly under basic conditions.[1][2] This is often a highly polar impurity that can complicate purification.
-
Excess Base: Pyridine or triethylamine used to scavenge the HCl byproduct.
-
Di-sulfonated Amine (Bis(4-fluorophenylsulfonyl)amine): While less common with a secondary amine product, its precursor can form from any primary amine impurities.
Q2: What is the best primary purification method: recrystallization or column chromatography?
A2: The choice depends on the scale of your reaction and the nature of the impurities.
-
Recrystallization is the preferred method for larger quantities (>1 g) if the crude product is relatively pure (>85%) and solid. It is efficient, cost-effective, and often yields highly pure crystalline material.[3]
-
Silica Gel Chromatography is ideal for smaller scales or when the crude product is an oil or contains impurities with polarities very close to the product. It offers finer separation but is more time-consuming and solvent-intensive.[4]
A decision workflow for selecting the appropriate method is outlined below.
Caption: Decision workflow for choosing a purification method.
Q3: My crude product is an oil, not a solid. What should I do?
A3: "Oiling out" of a crude product suggests the presence of significant impurities that are depressing the melting point of your compound (literature mp ~99 °C[5]). It can also indicate the presence of residual solvent. First, ensure all solvent is removed under high vacuum. If it remains an oil, direct recrystallization is unlikely to succeed.[6] Your primary approach should be silica gel chromatography to remove the impurities. Once a purer, solid fraction is obtained from the column, it can then be further purified by recrystallization if necessary.
Q4: How do I assess the purity of my final product?
A4: A multi-technique approach is recommended for robust purity assessment.
-
Thin-Layer Chromatography (TLC): An excellent, rapid technique for a qualitative check. A single spot in multiple solvent systems is a good indicator of purity.[7]
-
High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis, providing a percentage purity based on peak area.[8]
-
Melting Point: A sharp melting point that matches the literature value is a classic indicator of high purity for a crystalline solid.
-
NMR Spectroscopy (¹H, ¹³C): Confirms the structure and can reveal the presence of impurities if they are at a concentration of ~1% or higher.
Section 2: Troubleshooting Guide: Recrystallization
Recrystallization is a powerful technique, but its success is highly dependent on solvent choice and technique.[3][6]
| Problem | Root Cause Analysis | Troubleshooting Solutions |
| Poor or No Crystal Formation | 1. Excessive Solvent: The solution is not saturated upon cooling because too much solvent was used initially.[6] 2. Supersaturation: The solution is saturated, but crystal nucleation has not initiated. | 1. Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent and re-cool. 2. Induce Crystallization: Scratch the inside of the flask with a glass rod at the air-liquid interface or add a single seed crystal of the pure product.[6] |
| The Compound "Oils Out" | 1. High Impurity Load: Impurities act as a solvent for the product, depressing its melting point.[6] 2. Inappropriate Solvent: The solvent is too nonpolar for the sulfonamide. 3. Cooling Too Rapidly: The solution becomes supersaturated too quickly for an ordered crystal lattice to form. | 1. Re-dissolve and Dilute: Heat the mixture to re-dissolve the oil, add a small amount of additional hot solvent, and allow it to cool much more slowly.[6] 2. Change Solvent System: Switch to a more polar solvent or a solvent mixture (e.g., ethanol/water). 3. Pre-Purify: If oiling persists, perform column chromatography first to remove the bulk of impurities. |
| Low Recovery / Yield | 1. Inappropriate Solvent Choice: The product has significant solubility in the solvent even at cold temperatures. 2. Premature Crystallization: The product crystallizes in the funnel during a hot filtration step.[6] 3. Excessive Washing: Washing the collected crystals with too much or with room-temperature solvent dissolves some of the product. | 1. Test Solvents: Perform small-scale solubility tests to find an optimal solvent. 2. Pre-heat Glassware: Ensure the funnel and receiving flask for hot filtration are pre-heated with hot solvent vapor or in an oven. 3. Use Ice-Cold Solvent: Wash the final crystals with a minimal amount of ice-cold recrystallization solvent. |
| Product is Still Impure (by TLC/HPLC) | 1. Co-crystallization: An impurity has very similar solubility properties and has incorporated into the crystal lattice. 2. Ineffective Solvent: The solvent does not effectively leave the impurities dissolved in the mother liquor. | 1. Re-crystallize from a Different Solvent: A different solvent system may have different solubility properties for the impurity. 2. Use a Two-Solvent System: Dissolve the crude in a "good" solvent and slowly add a "poor" solvent (an anti-solvent) until the solution becomes turbid, then heat to clarify and cool slowly. 3. Activated Charcoal: If the impurities are colored, add a small amount of activated charcoal to the hot solution before filtration to adsorb them. |
Section 3: Troubleshooting Guide: Silica Gel Chromatography
Problem: Poor separation between my product and an impurity.
Causality: The chosen eluent (mobile phase) does not have the correct polarity to differentiate between the components as they interact with the silica gel (stationary phase). The product and impurity are spending a similar amount of time adsorbed to the silica versus dissolved in the eluent, causing them to co-elute.
Solutions:
-
Systematic Eluent Screening (TLC): Test a range of solvent systems. A good starting point for sulfonamides is a mixture of a non-polar solvent (Hexane or Dichloromethane) and a polar solvent (Ethyl Acetate or Diethyl Ether).[4] An ideal separation on TLC will have the product spot with an Rf (Retention factor) of ~0.3-0.4 and good separation from other spots.
-
Adjust Polarity:
-
If spots are too low on the TLC plate (low Rf), the eluent is not polar enough. Increase the proportion of the polar solvent.
-
If spots are too high (high Rf), the eluent is too polar. Decrease the proportion of the polar solvent.
-
-
Use a Different Solvent System: Sometimes changing the solvents entirely provides better selectivity. For example, switching from Hexane/Ethyl Acetate to Dichloromethane/Methanol can alter the interactions and improve separation.
-
Employ Gradient Elution: On the column, start with a lower polarity eluent to wash off non-polar impurities, then gradually increase the polarity of the eluent to release your product, leaving more polar impurities behind.
Caption: Troubleshooting flowchart for a failed recrystallization.
Section 4: Protocols & Methodologies
Protocol 1: Purification by Recrystallization
This protocol provides a general guideline. The ideal solvent must be determined experimentally. Common single solvents for sulfonamides include ethanol and isopropanol.[3]
-
Solvent Selection: In a small test tube, add ~20 mg of crude product. Add a potential solvent dropwise at room temperature. A good solvent will not dissolve the solid. Heat the test tube. The solid should dissolve completely. Allow to cool to room temperature and then in an ice bath. Abundant crystal formation indicates a good solvent.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to just dissolve the solid completely.
-
Decolorization (Optional): If the solution is colored, add a spatula-tip of activated charcoal and boil for 2-3 minutes.
-
Hot Filtration: Pre-heat a funnel and a new Erlenmeyer flask. Perform a hot gravity filtration to remove insoluble impurities (and charcoal, if used). This step must be done quickly to prevent premature crystallization.[6]
-
Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature. Do not disturb the flask. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collection: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Protocol 2: Purity Assessment by HPLC
This protocol is a starting point for method development.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Gradient: Start at 70% A / 30% B, ramp to 5% A / 95% B over 15 minutes. Hold for 5 minutes. Return to starting conditions and equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Prepare a solution of ~1 mg/mL in Acetonitrile or a 1:1 Acetonitrile:Water mixture.
-
Analysis: Purity is calculated as the area of the main product peak divided by the total area of all peaks in the chromatogram.[8]
References
- Taylor, J. B., & Kennewell, P. D. (1981). Introduction to Medicinal Chemistry. Ellis Horwood.
- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
-
Haagsma, N., Dieleman, B., & Gortemaker, B. G. M. (1984). A rapid thin-layer chromatographic screening method for five sulfonamides in animal tissues. Journal of Chromatography B: Biomedical Sciences and Applications, 302, 236-241. [Link]
-
Gadani, K., Tak, P., Mehta, M., & Shorgar, N. (2017). Isolation and Structural Elucidation of Impurity in Sulfonamide Intermediate of Glyburide. Research Journal of Pharmacy and Technology. [Link]
-
LabNovo. (n.d.). This compound. Retrieved from [Link]
-
Stenfors, B. A., & Ngassa, F. N. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249. [Link]
- Supporting Information for an unspecified article, detailing purification by flash chromatography. (Note: Specific source URL not available in search results, general principle cited).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. rsc.org [rsc.org]
- 5. CAS 727-36-6 MFCD00727366-N-Benzyl-4-Fluorobenzenesulfonamide N-苄基-4-氟苯磺酰胺 -LabNovo [do.labnovo.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. tandfonline.com [tandfonline.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
identifying and removing impurities in N-benzyl-4-fluorobenzenesulfonamide samples
Welcome to the technical support center for N-benzyl-4-fluorobenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the synthesis and purification of this compound. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the highest purity of your samples.
Section 1: Understanding and Identifying Impurities
The purity of this compound is paramount for its successful application in research and development. Impurities can arise from various sources, including unreacted starting materials, side reactions, and degradation. A thorough understanding of the synthetic route is the first step in identifying potential impurities.
A common and logical synthetic route to this compound involves the nucleophilic substitution reaction between 4-fluorobenzenesulfonyl chloride and benzylamine.
Based on this synthesis, a range of process-related impurities can be anticipated.[1]
Frequently Asked Questions (FAQs): Impurity Identification
Q1: What are the most common impurities I should expect in my crude this compound sample?
A1: The most common impurities are typically unreacted starting materials and byproducts from side reactions. Based on the likely synthesis, you should look for:
-
Unreacted 4-fluorobenzenesulfonyl chloride: This is a key starting material and can persist if the reaction does not go to completion.
-
Unreacted benzylamine: The other starting material, which may be present in excess or if the reaction is incomplete.
-
4-fluorobenzenesulfonic acid: This can form from the hydrolysis of 4-fluorobenzenesulfonyl chloride, especially if moisture is present in the reaction.
-
Dibenzylamine: Formed from the reaction of benzylamine with benzyl chloride, a potential impurity in the benzylamine starting material.
-
Benzyldibenzylamine: A potential side product from the reaction of benzylamine with benzyl chloride.
Q2: I see an unexpected spot on my TLC plate. How can I get a preliminary identification?
A2: Thin Layer Chromatography (TLC) is an excellent first step for assessing the purity of your sample.[2][3] To get a preliminary identification of an unknown spot, you can co-spot your crude sample with the starting materials (4-fluorobenzenesulfonyl chloride and benzylamine) on the same TLC plate. If a spot in your crude sample has the same retention factor (Rf) as one of the starting materials, it is likely that unreacted starting material is present.
Q3: My HPLC chromatogram shows multiple peaks. How can I identify them?
A3: High-Performance Liquid Chromatography (HPLC) provides a more quantitative assessment of purity.[4] To identify unknown peaks, you can run individual HPLC analyses of your starting materials and any suspected byproducts. By comparing the retention times of the peaks in your crude sample to those of the known standards, you can identify the impurities. For definitive identification of unknown impurities, techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) are invaluable as they provide molecular weight information.
Q4: My NMR spectrum has extra signals. What could they be?
A4: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation and impurity identification.[5] Extra signals in your ¹H or ¹³C NMR spectrum indicate the presence of impurities. You can often identify these by comparing the chemical shifts of the extra signals with the known spectra of potential impurities. For example, the presence of a broad singlet that integrates to more than one proton could indicate the presence of an amine impurity like benzylamine. The aromatic region of the spectrum is particularly useful for identifying aromatic impurities.
Section 2: Troubleshooting Common Purification Issues
Even with a well-designed purification strategy, unexpected issues can arise. This section addresses some of the common problems encountered during the purification of this compound.
Frequently Asked Questions (FAQs): Purification Troubleshooting
Q1: I'm trying to recrystallize my product, but it's "oiling out" instead of forming crystals. What should I do?
A1: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens when the solution is supersaturated or when the melting point of the compound is lower than the boiling point of the solvent. To address this:
-
Add more solvent: The solution may be too concentrated. Add a small amount of hot solvent to dissolve the oil, then allow it to cool more slowly.
-
Try a different solvent or solvent system: The chosen solvent may not be ideal. Experiment with different solvents or a mixture of solvents. For sulfonamides, alcohols like ethanol or isopropanol are often good choices for recrystallization.[2][3]
-
Scratch the flask: Use a glass rod to scratch the inside of the flask at the surface of the liquid. The microscopic scratches can provide nucleation sites for crystal growth.
-
Seed the solution: If you have a small amount of pure product, add a tiny crystal to the cooled solution to induce crystallization.
Q2: My compound is still impure after a single recrystallization. What are my next steps?
A2: A single recrystallization may not be sufficient to remove all impurities, especially if they are present in high concentrations or have similar solubility profiles to your product. You can:
-
Perform a second recrystallization: This can often significantly improve purity.
-
Switch to a different purification technique: If recrystallization is not effective, column chromatography is an excellent alternative for separating compounds with different polarities.
Q3: I'm running a silica gel column, but my compound is not separating from an impurity. What can I change?
A3: Poor separation on a silica gel column can be due to an inappropriate solvent system. To improve separation:
-
Adjust the solvent polarity: If your compound and the impurity are eluting too quickly, decrease the polarity of the eluent (e.g., decrease the percentage of ethyl acetate in a hexane/ethyl acetate mixture). If they are eluting too slowly, increase the polarity.
-
Try a different solvent system: Sometimes, changing the solvents altogether can improve separation. For example, you could try a dichloromethane/methanol system.
-
Use a different stationary phase: If separation on silica gel is challenging, consider using a different stationary phase, such as alumina or a reverse-phase C18 silica gel.
Section 3: Detailed Experimental Protocols
This section provides step-by-step protocols for the identification and removal of impurities in this compound samples.
Protocol 1: Impurity Identification by Thin Layer Chromatography (TLC)
This protocol provides a rapid assessment of sample purity.
Materials:
-
TLC plates (silica gel 60 F254)
-
Developing chamber
-
UV lamp (254 nm)
-
Capillary tubes for spotting
-
Solvents (e.g., ethyl acetate, hexanes)
-
Crude this compound sample
-
Standards of starting materials (4-fluorobenzenesulfonyl chloride, benzylamine)
Procedure:
-
Prepare a developing solvent system. A good starting point is a 3:1 mixture of hexanes:ethyl acetate.
-
Pour the developing solvent into the chamber to a depth of about 0.5 cm. Cover the chamber and let it equilibrate.
-
On a TLC plate, lightly draw a pencil line about 1 cm from the bottom.
-
Using separate capillary tubes, spot your crude sample and the standards of the starting materials on the pencil line.
-
Place the TLC plate in the developing chamber and replace the lid.
-
Allow the solvent to run up the plate until it is about 1 cm from the top.
-
Remove the plate, mark the solvent front with a pencil, and let it dry.
-
Visualize the spots under a UV lamp at 254 nm.
-
Calculate the Rf value for each spot (Rf = distance traveled by spot / distance traveled by solvent front). The presence of spots in the crude sample that correspond to the Rf values of the starting materials indicates their presence as impurities.
Protocol 2: Purification by Recrystallization
This protocol is effective for purifying solid samples.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol, isopropanol)
-
Erlenmeyer flasks
-
Hot plate
-
Büchner funnel and filter flask
-
Filter paper
Procedure:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the recrystallization solvent.
-
Gently heat the mixture on a hot plate with stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve complete dissolution.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once crystals begin to form, place the flask in an ice bath to maximize the yield.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold recrystallization solvent.
-
Allow the crystals to air dry on the filter paper or in a desiccator.
Protocol 3: Purification by Column Chromatography
This protocol is a versatile method for separating compounds with different polarities.[6]
Materials:
-
Crude this compound
-
Silica gel (for column chromatography)
-
Chromatography column
-
Eluent (e.g., a mixture of hexanes and ethyl acetate)
-
Collection tubes
Procedure:
-
Prepare the column by packing it with a slurry of silica gel in the eluent.
-
Dissolve the crude sample in a minimal amount of the eluent.
-
Carefully load the sample onto the top of the silica gel column.
-
Begin eluting the column with the chosen solvent system, starting with a low polarity and gradually increasing it if necessary.
-
Collect fractions in separate tubes.
-
Monitor the fractions by TLC to identify which ones contain the pure product.
-
Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Section 4: Visualizing the Workflow
Diagrams can help to visualize the logical flow of identifying and removing impurities.
Caption: Workflow for impurity identification and purification.
Section 5: Data Summary
While specific quantitative data for this compound and its impurities are highly dependent on the specific reaction conditions, the following table provides a general guide for interpreting analytical data.
| Analytical Technique | Parameter | Typical Observation for Pure Product | Indication of Impurity |
| TLC | Rf Value | Single spot | Multiple spots |
| HPLC | Peak Area | Main peak >98% of total area | Significant secondary peaks |
| ¹H NMR | Integration | Correct proton ratios | Incorrect integration, extra peaks |
| Melting Point | Range | Sharp, narrow range | Broad, depressed range |
References
- Stenfors, B. A., & Ngassa, F. N. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249.
-
ResearchGate. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
-
PubMed. (2010). N-Benzyl-N,4-dimethyl-benzene-sulfonamide. Retrieved from [Link]
-
Trends in Sciences. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Retrieved from [Link]
Sources
degradation pathways of N-benzyl-4-fluorobenzenesulfonamide under experimental conditions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with N-benzyl-4-fluorobenzenesulfonamide. This guide is designed to provide in-depth technical assistance and troubleshooting for experimental challenges related to the degradation of this compound. Our approach is rooted in scientific principles and practical laboratory experience to ensure the integrity of your stability studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways I should be concerned about for this compound?
A1: Based on the chemical structure of this compound, the primary degradation pathways of concern are hydrolysis, oxidation, and photolysis. The molecule possesses two key points of susceptibility: the sulfonamide linkage and the N-benzyl group.
-
Hydrolysis: The sulfonamide bond (S-N) can be susceptible to cleavage under both acidic and basic conditions, although it is generally more stable than an amide or ester bond. This would lead to the formation of 4-fluorobenzenesulfonic acid and benzylamine.
-
Oxidation: The benzylic carbon is prone to oxidation, which can lead to a variety of degradation products. Oxidative N-debenzylation is a common pathway for N-benzyl amides and sulfonamides.[1][2][3] This process can result in the formation of 4-fluorobenzenesulfonamide and benzaldehyde.
-
Photolysis: Aromatic sulfonamides can undergo photodegradation, often involving cleavage of the S-N bond.[4] The presence of the fluorinated benzene ring and the benzyl group may influence the photochemical behavior of the molecule.
Q2: I'm performing a forced degradation study and see multiple unexpected peaks in my chromatogram under oxidative stress. What could they be?
A2: Under oxidative conditions (e.g., using hydrogen peroxide), you are likely observing products of N-debenzylation and potentially further oxidation. The primary degradation products would be 4-fluorobenzenesulfonamide and benzaldehyde. Benzaldehyde can be further oxidized to benzoic acid, which you might also detect. Additionally, oxidation of the benzyl radical can lead to benzyl hydroperoxide and the benzoxyl radical as intermediates.[5]
It is also possible to see minor products arising from hydroxylation of the aromatic rings, although the N-debenzylation pathway is generally more favored for N-benzyl compounds.[1][2][3]
Q3: My compound appears to be degrading under acidic and basic hydrolytic stress. What are the expected products?
A3: Hydrolytic degradation would primarily involve the cleavage of the sulfonamide bond. Under these conditions, you should expect to see the formation of 4-fluorobenzenesulfonic acid and benzylamine. The rate of hydrolysis will be dependent on the pH and temperature of your experimental setup. While sulfonamides are relatively stable, forced degradation conditions with strong acids or bases and elevated temperatures can drive this reaction.
Q4: I'm observing a loss of the parent compound in my control samples stored under ambient light. Is this compound light-sensitive?
A4: Yes, it is possible. Aryl sulfonamides are known to be susceptible to photodegradation.[4] The primary photochemical event is often the cleavage of the sulfur-nitrogen (S-N) bond. This can lead to the formation of radical species that can then undergo a variety of secondary reactions, resulting in a complex mixture of degradation products. To confirm photostability, it is crucial to conduct a formal photostability study according to ICH Q1B guidelines, exposing the compound to controlled light sources.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Rapid and complete degradation under oxidative conditions. | The concentration of the oxidizing agent (e.g., H₂O₂) is too high, or the reaction time is too long, leading to secondary degradation. | Reduce the concentration of the oxidizing agent (start with 3% H₂O₂ and adjust as needed) and monitor the degradation at multiple time points to achieve a target degradation of 5-20%.[6][7] |
| No degradation observed under hydrolytic stress. | The conditions (pH, temperature) are not stringent enough. Sulfonamide bonds can be quite stable. | Increase the temperature (e.g., reflux at 80°C) and/or use stronger acidic (e.g., 1N HCl) or basic (e.g., 1N NaOH) conditions. Monitor over an extended period (e.g., up to 72 hours). |
| Poor peak shape or resolution in HPLC analysis of degradation samples. | Co-elution of degradation products with the parent compound or with each other. The pH of the mobile phase may not be optimal for the analytes. | Optimize the HPLC method. Adjust the mobile phase composition (organic modifier and pH of the aqueous phase) and gradient profile. Consider a different column chemistry (e.g., phenyl-hexyl instead of C18) for better selectivity. |
| Mass balance in forced degradation studies is below 90%. | Some degradation products may not be UV-active at the detection wavelength, or they may be volatile. Incomplete elution from the HPLC column is also a possibility. | Use a universal detector like a mass spectrometer (LC-MS) or a charged aerosol detector (CAD) to detect non-chromophoric compounds. For volatile products like benzaldehyde, consider using gas chromatography (GC) for analysis. Ensure your HPLC method is capable of eluting all potential degradation products. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies on this compound. The goal is to achieve 5-20% degradation to ensure that the stability-indicating method can detect and resolve the degradation products.[6][7]
1. Sample Preparation:
- Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
2. Hydrolytic Degradation:
- Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Heat at 80°C for 24, 48, and 72 hours. Before analysis, neutralize the sample with an equivalent amount of 1N NaOH.
- Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N NaOH. Heat at 80°C for 24, 48, and 72 hours. Before analysis, neutralize the sample with an equivalent amount of 1N HCl.
- Neutral Hydrolysis: Mix 1 mL of the stock solution with 1 mL of water. Heat at 80°C for 72 hours.
3. Oxidative Degradation:
- Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature and analyze at 8, 24, and 48 hours.
4. Photolytic Degradation:
- Expose a solution of the compound (in a quartz cuvette) to a calibrated light source providing UV and visible light, as specified in ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light. Analyze at appropriate time intervals.
5. Thermal Degradation:
- Expose the solid compound to dry heat at 105°C for 24 hours. Dissolve a known amount in a suitable solvent for analysis.
Protocol 2: Stability-Indicating HPLC Method
This is a starting point for developing a stability-indicating HPLC method for this compound and its potential degradation products.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-5 min: 30% B
-
5-20 min: 30% to 90% B
-
20-25 min: 90% B
-
25-26 min: 90% to 30% B
-
26-30 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 230 nm (use a PDA detector to check for peak purity and identify optimal wavelengths for different components)
-
Injection Volume: 10 µL
Visualizations
Proposed Degradation Pathways
Caption: Proposed degradation pathways for this compound.
Forced Degradation Workflow
Caption: Workflow for conducting a forced degradation study.
References
-
Babu Reddy Goguladinne, et al. (2025). Forced Degradation Studies of Dobutamine and Isolation, Identification, and Characterization of Potential Degradation Impurity by Preparative HPLC, LC-MS/MS. Development and Validation of Stability Indicative UPLC Method. Biomedical chromatography : BMC. [Link]
-
Bansal, D., et al. (2008). LC and LC-MS Study on Establishment of Degradation Pathway of Glipizide Under Forced Decomposition Conditions. ResearchGate. [Link]
-
Patel, P. N., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. [Link]
-
Rathod, N., & Prajapati, P. A. (2022). Review on Stability Indicating Assay Method or Forced Degradation Study: Strategy and Regulatory Consideration. Asian Journal of Pharmaceutical Analysis. [Link]
-
Sule, S., et al. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. American Journal of Chemistry. [Link]
-
Tanaka, H., et al. (2014). Oxidative Debenzylation of N-benzyl Amides and O-benzyl Ethers Using Alkali Metal Bromide. PubMed. [Link]
-
Troeira, R., et al. (2023). Photodegradation of sulfonamide antimicrobial compounds (sulfadiazine, sulfamethizole, sulfamethoxazole and sulfathiazole) in various UV/oxidant systems. PubMed. [Link]
-
Wamhoff, H., & D’hondt, P. (2002). Photodegradation of aryl sulfonamides: N-tosylglycine. Chemical Communications. [Link]
-
Wang, L., et al. (2018). Hydrolysis and Photolysis Kinetics, and Identification of Degradation Products of the Novel Bactericide 2-(4-Fluorobenzyl)-5-(Methylsulfonyl)-1,3,4-Oxadiazole in Water. ResearchGate. [Link]
-
Zgola-Grzeskowiak, A., & Grzeskowiak, T. (2011). Toxicity and biodegradability of sulfonamides and products of their photocatalytic degradation in aqueous solutions. PubMed. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Oxidative debenzylation of N-benzyl amides and O-benzyl ethers using alkali metal bromide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oxidative debenzylation of N-benzyl amides and O-benzyl ethers using alkali metal bromide. | Semantic Scholar [semanticscholar.org]
- 4. Photodegradation of aryl sulfonamides: N-tosylglycine - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Oxidation of the Benzyl Radical: Mechanism, Thermochemistry, and Kinetics for the Reactions of Benzyl Hydroperoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ajpaonline.com [ajpaonline.com]
Technical Support Center: Overcoming Solubility Challenges with N-benzyl-4-fluorobenzenesulfonamide
Welcome to the technical support center for N-benzyl-4-fluorobenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and practical solutions for the solubility issues often encountered with this compound. By understanding the underlying chemical principles, you can optimize your experimental outcomes.
Introduction to this compound and Its Solubility Profile
This compound is a sulfonamide derivative.[1][2] Like many sulfonamides, it can exhibit poor aqueous solubility, which can pose significant challenges in various experimental and pharmaceutical applications.[3] The solubility of sulfonamides is influenced by their molecular structure and the physicochemical properties of the solvent.[4] This guide will walk you through troubleshooting common solubility problems and provide validated protocols to enhance the dissolution of this compound in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common questions and issues related to the solubility of this compound.
Q1: Why is my this compound not dissolving in aqueous buffers?
A1: The limited aqueous solubility of this compound is primarily due to its molecular structure. The presence of two aromatic rings (the benzyl group and the fluorophenyl group) contributes to its lipophilic (fat-loving) nature, making it less compatible with polar solvents like water. Sulfonamides, in general, are weak acids, and their solubility in aqueous solutions is highly pH-dependent.[5][6] At neutral or acidic pH, the compound exists predominantly in its non-ionized, less soluble form.
Q2: What are the initial steps I should take to improve solubility?
A2: Before exploring more complex methods, start with these fundamental techniques:
-
pH Adjustment: Since this compound is a weak acid, increasing the pH of your aqueous solution can significantly enhance its solubility.[5][7] By making the solution more alkaline (e.g., pH 7.5 or higher), you encourage the deprotonation of the sulfonamide group, forming a more soluble salt.[5]
-
Co-solvents: Employing a water-miscible organic solvent, known as a co-solvent, is a highly effective technique.[7][8] Solvents like Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), ethanol, propylene glycol, and polyethylene glycol (PEG) can disrupt the hydrogen bonding network of water and create a more favorable environment for the dissolution of lipophilic compounds.[7][8]
-
Heating and Agitation: Gently warming the solution while stirring can increase the kinetic energy of the system, facilitating the dissolution process. However, be cautious about the thermal stability of the compound.
Q3: I've tried basic methods, but the solubility is still insufficient for my needs. What's next?
A3: If initial steps are not sufficient, you can explore more advanced techniques. The choice of method will depend on your specific experimental requirements.
-
Solid Dispersions: This involves dispersing the compound in an inert carrier matrix at the solid state. This can be achieved by methods like solvent evaporation or hot-melt extrusion.[9]
-
Particle Size Reduction: Decreasing the particle size of the compound increases its surface area, which can lead to a faster dissolution rate.[9][10] Techniques like micronization or nanosuspension can be employed.[9][11]
-
Complexation: The formation of inclusion complexes with cyclodextrins is a widely used method to enhance the solubility of poorly water-soluble drugs.[9][10] The hydrophobic inner cavity of the cyclodextrin can encapsulate the lipophilic this compound molecule, while the hydrophilic outer surface improves its interaction with water.[10]
Q4: Are there specific solvents that are known to work well for similar sulfonamides?
A4: Yes, based on studies of related sulfonamides, certain solvents and solvent systems have shown promise. For instance, the extended Hildebrand solubility approach has been used to predict the solubility of sulfonamides in binary and ternary solvent systems.[12] Mixtures of dioxane-water and systems containing dimethylacetamide have been effective for other sulfonamides.[12] While specific data for this compound may not be readily available, these solvent systems can serve as a good starting point for your optimization studies.
Experimental Protocols and Workflows
Protocol 1: Solubility Enhancement using Co-solvents
This protocol outlines a systematic approach to identify an effective co-solvent system for this compound.
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO)
-
Ethanol (95%)
-
Propylene Glycol (PG)
-
Polyethylene Glycol 400 (PEG 400)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Vortex mixer
-
Thermostatic shaker
Procedure:
-
Prepare stock solutions of this compound (e.g., 10 mg/mL) in each of the pure co-solvents (DMSO, Ethanol, PG, PEG 400).
-
In separate microcentrifuge tubes, add a small, pre-weighed amount of this compound.
-
Prepare a series of co-solvent/PBS mixtures with varying percentages of the co-solvent (e.g., 1%, 5%, 10%, 20%, 50% v/v).
-
Add a fixed volume of each co-solvent/PBS mixture to the tubes containing the compound.
-
Vortex the tubes vigorously for 1-2 minutes.
-
Place the tubes in a thermostatic shaker at a controlled temperature (e.g., 25°C or 37°C) and agitate for 24-48 hours to ensure equilibrium is reached.
-
After incubation, centrifuge the tubes to pellet any undissolved solid.
-
Carefully collect the supernatant and analyze the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).
-
Plot the solubility of this compound as a function of the co-solvent concentration to determine the optimal system for your needs.
Workflow for Troubleshooting Solubility Issues
The following diagram illustrates a logical workflow for addressing solubility challenges with this compound.
Caption: A decision-making workflow for overcoming solubility issues.
Data Summary
The following table provides a hypothetical summary of the solubility of this compound in various solvent systems. This data should be determined experimentally for your specific batch of the compound.
| Solvent System (v/v) | Temperature (°C) | Approximate Solubility (mg/mL) |
| Water (pH 5.0) | 25 | < 0.01 |
| Water (pH 7.4) | 25 | 0.05 |
| Water (pH 9.0) | 25 | 0.5 |
| 10% DMSO in PBS (pH 7.4) | 25 | 1.2 |
| 20% Ethanol in PBS (pH 7.4) | 25 | 0.8 |
| 10% PEG 400 in PBS (pH 7.4) | 25 | 1.5 |
| 50% Propylene Glycol in Water | 25 | > 10 |
Note: These values are illustrative and should be confirmed experimentally.
Concluding Remarks
Overcoming the solubility challenges of this compound is achievable through a systematic and informed approach. By understanding the chemical nature of the compound and applying the appropriate techniques, from simple pH adjustments to more advanced formulation strategies, researchers can successfully prepare solutions suitable for their experimental needs. Always ensure to validate the chosen method for compatibility with your downstream applications.
References
-
International Journal of Medical Science and Dental Research. Techniques for Improving Solubility. [Link]
-
Martin, A., Wu, P. L., & Velasquez, T. (1985). Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. Journal of pharmaceutical sciences, 74(6), 639–645. [Link]
-
Ascendia Pharmaceuticals. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]
-
Schwartz, W. B., TALSO, P. J., & HARRISON, J. H. (1949). Hydrogen Ion Concentration and the Solubility of Sulfonamides in Urine; The Relation to Renal Precipitation. The Journal of urology, 62(3), 390–396. [Link]
-
Wadher, K., Kakde, R., & Umekar, M. (2023). Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences, 13(3), 051-063. [Link]
-
Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2019). Solubility enhancement techniques for poorly soluble pharmaceuticals: A review. Journal of Global Pharma Technology, 11(6), 1-13. [Link]
-
Perlovich, G. L., Strakhova, N. N., Kazachenko, V. P., Volkova, T. V., & Surovyi, O. V. (2018). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. Journal of Chemical & Engineering Data, 63(7), 2539–2551. [Link]
-
Wikipedia. (2023, November 29). Sulfonamide (medicine). [Link]
-
Flippin, H. F., & Reinhold, J. G. (1946). The Solubility of Various Sulfonamides Emploved in Urinary Tract Infections. The Journal of urology, 56(4), 431–438. [Link]
Sources
- 1. 727-36-6|this compound|BLD Pharm [bldpharm.com]
- 2. This compound | 727-36-6 [sigmaaldrich.com]
- 3. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. auajournals.org [auajournals.org]
- 6. researchgate.net [researchgate.net]
- 7. wjbphs.com [wjbphs.com]
- 8. ijpbr.in [ijpbr.in]
- 9. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijmsdr.org [ijmsdr.org]
- 11. ascendiacdmo.com [ascendiacdmo.com]
- 12. Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the In Vitro Biological Activity of N-benzyl-4-fluorobenzenesulfonamide: A Comparative Guide
In the landscape of contemporary drug discovery, the benzenesulfonamide scaffold remains a cornerstone for the development of novel therapeutic agents. Its derivatives have demonstrated a remarkable breadth of biological activities, including but not limited to, anticancer, neuroprotective, and antimicrobial effects. This guide focuses on N-benzyl-4-fluorobenzenesulfonamide, a member of this versatile chemical class, and provides a comprehensive framework for the in vitro validation of its biological potential. We will delve into the experimental methodologies for assessing its efficacy against cancer cell lines and its inhibitory potential against key enzymes implicated in neurodegenerative diseases. This document is intended for researchers, scientists, and drug development professionals, offering a comparative analysis against established benchmark compounds, supported by detailed experimental protocols.
Introduction to this compound and its Therapeutic Potential
The N-benzylbenzenesulfonamide moiety is a privileged structure in medicinal chemistry, found in a variety of biologically significant compounds.[1] The substitution of a fluorine atom onto the benzenesulfonamide ring is a common strategy in drug design to enhance metabolic stability and binding affinity. While extensive data exists for the chloro-analogue, N-benzyl-4-chlorobenzenesulfonamide, which has shown promise in in vitro growth inhibition of human tumor cell lines and as an inhibitor of cholinesterases, the biological profile of this compound is less characterized.[2] This guide outlines the in vitro assays to explore two primary areas of potential therapeutic relevance for this compound: anticancer cytotoxicity and cholinesterase inhibition.
Comparative In Vitro Analysis: A Two-Pronged Approach
To comprehensively evaluate the biological activity of this compound, a series of in vitro assays are proposed. These assays are designed to provide quantitative metrics of efficacy that can be directly compared to well-established drugs in the respective therapeutic areas.
Anticancer Activity: Cell Viability Assessment
The potential of this compound as an anticancer agent can be determined by assessing its cytotoxic effects on various cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted, reliable, and sensitive colorimetric method for this purpose.[3] This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Benchmark Compound: Doxorubicin, a well-known anthracycline antibiotic, is a standard chemotherapeutic agent used in the treatment of a wide range of cancers and will serve as the positive control in this assessment.[4][5]
Experimental Design Rationale: The choice of a panel of cancer cell lines representing different tumor types (e.g., breast, lung, colon) is crucial to assess the breadth of the compound's activity. A 72-hour incubation period is a standard duration to observe significant cytotoxic effects.[6]
Table 1: Hypothetical Comparative Anticancer Activity (IC50 in µM)
| Compound | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | HCT116 (Colon Cancer) |
| This compound | Data to be determined | Data to be determined | Data to be determined |
| Doxorubicin | ~ 0.5 - 2.0 | ~ 0.1 - 1.0 | ~ 0.2 - 1.5 |
Note: The IC50 values for Doxorubicin are approximate and can vary based on specific experimental conditions.
Workflow for Anticancer Activity Assessment
Caption: Workflow for determining the anticancer activity of this compound using the MTT assay.
Neuroprotective Potential: Cholinesterase Inhibition
The neuroprotective potential of this compound can be evaluated by its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that play a crucial role in the breakdown of the neurotransmitter acetylcholine.[7] The Ellman's method is a simple, rapid, and reliable spectrophotometric assay for measuring cholinesterase activity.[8][9]
Benchmark Compounds:
-
Donepezil: A selective inhibitor of AChE, widely used in the treatment of Alzheimer's disease.[10][11]
-
Galantamine: A dual inhibitor of AChE and BChE, also used for Alzheimer's disease.
Experimental Design Rationale: Assessing the inhibitory activity against both AChE and BChE provides insights into the compound's selectivity. The IC50 values will be determined to quantify the inhibitory potency.
Table 2: Hypothetical Comparative Cholinesterase Inhibition (IC50 in µM)
| Compound | Acetylcholinesterase (AChE) | Butyrylcholinesterase (BChE) |
| This compound | Data to be determined | Data to be determined |
| Donepezil | ~ 0.0067 | ~ 7.4 |
| Galantamine | Variable | Variable |
Note: IC50 values for Donepezil and Galantamine are from literature and can vary.[10][11]
Workflow for Cholinesterase Inhibition Assay
Caption: Workflow for the cholinesterase inhibition assay using the Ellman's method.
Detailed Experimental Protocols
MTT Cell Viability Assay
This protocol is adapted from standard methodologies for assessing cell cytotoxicity.[3][12]
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
96-well flat-bottom sterile microplates
-
This compound and Doxorubicin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest exponentially growing cells and adjust the cell density in complete medium. Seed 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of medium into a 96-well plate. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound and Doxorubicin in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compounds).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently mix the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to subtract background absorbance.[13]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Cholinesterase Inhibition Assay (Ellman's Method)
This protocol is based on the widely used Ellman's method for determining cholinesterase activity.[8][9][14]
Materials:
-
Acetylcholinesterase (AChE) from electric eel and Butyrylcholinesterase (BChE) from equine serum
-
Acetylthiocholine iodide (ATChI) - substrate for AChE
-
S-Butyrylthiocholine iodide (BTChI) - substrate for BChE
-
5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
This compound, Donepezil, and Galantamine
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of the inhibitors (this compound, Donepezil, Galantamine) in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in phosphate buffer.
-
Prepare solutions of DTNB (10 mM), ATChI (10 mM), and BTChI (10 mM) in phosphate buffer.
-
Prepare the enzyme solutions (AChE and BChE) in phosphate buffer to the desired concentration.
-
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
140 µL of phosphate buffer (0.1 M, pH 8.0)
-
20 µL of the inhibitor solution (or buffer for the control)
-
20 µL of DTNB solution
-
-
Enzyme Addition and Pre-incubation: Add 20 µL of the enzyme solution (AChE or BChE) to each well. Pre-incubate the plate at room temperature for 15 minutes.
-
Reaction Initiation: Start the reaction by adding 20 µL of the respective substrate solution (ATChI for AChE or BTChI for BChE) to each well.
-
Kinetic Measurement: Immediately measure the change in absorbance at 412 nm every minute for 10-15 minutes using a microplate reader in kinetic mode.
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [1 - (Rate with inhibitor / Rate of control)] x 100
-
Plot the percentage of inhibition against the log of the inhibitor concentration and determine the IC50 value.
-
Conclusion and Future Directions
This guide provides a robust framework for the initial in vitro validation of this compound's biological activity. By employing standardized assays and comparing its performance against established drugs, researchers can obtain a clear and objective assessment of its potential as an anticancer or neuroprotective agent. The experimental data generated will be crucial for guiding further structure-activity relationship (SAR) studies and subsequent preclinical development. Should this compound demonstrate significant activity in these initial screens, further investigations into its mechanism of action, selectivity, and safety profile will be warranted.
References
- Ngassa, F. N., et al. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249.
- Kogure, A., et al. (2000). Comparison of Inhibitory Activities of Donepezil and Other Cholinesterase Inhibitors on Acetylcholinesterase and Butyrylcholinesterase in Vitro. Journal of Pharmacological Sciences, 83(4), 359-361.
- Ngassa, F. N., et al. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249.
- Tanimoto, Y., et al. (1997). [Pharmacological properties of donepezil hydrochloride (Aricept), a drug for Alzheimer's disease]. Nihon Yakurigaku Zasshi, 110 Suppl 1, 145P-151P.
-
Creative Bioarray. Comparison of Different Methods to Measure Cell Viability. [Link]
-
ResearchGate. Seeking Your Insights: Which Cell Viability Assay Do You Prefer and Why? (2024). [Link]
- Gonzalez-Nicolini, V., & Fussenegger, M. (2005). In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. Anticancer Drugs, 16(3), 223-228.
-
National Institutes of Health. Anticancer Potential of Pyridoxine-Based Doxorubicin Derivatives: An In Vitro Study. (2024). [Link]
-
ResearchGate. Inhibition (IC 50 values in µM) of the activity of HsAChE by donepezil and its analogue 8t. [Link]
- Worek, F., et al. (2016). Determination of acetylcholinesterase activity by the Ellman assay: A versatile tool for in vitro research on medical countermeasures against organophosphate poisoning. Drug Testing and Analysis, 8(10), 949-957.
-
National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. (2013). [Link]
-
Creative Diagnostics. The MTT Assay: A Valuable Tool for Measuring Cell Viability. [Link]
- Falkson, G., et al. (2010). New Anticancer Agents: In Vitro and In Vivo Evaluation. International Journal of Clinical and Experimental Medicine, 3(3), 196-205.
-
National Institutes of Health. In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. (2010). [Link]
-
Pharmacia. Combination of resveratrol and piperine to target doxorubicin resistance in breast cancer: An in vitro and in vivo study. (2024). [Link]
-
ResearchGate. BChE inhibition assay by Ellman's method. The butyrylcholinesterase... [Link]
-
ResearchGate. Determination of acetylcholinesterase activity by the Ellman assay: A versatile tool for in vitro research on medical countermeasures against organophosphate poisoning. [Link]
-
ACS Omega. Synthesis and Evaluation of Novel Anticancer Compounds Derived from the Natural Product Brevilin A. (2020). [Link]
-
PubMed. Proposing novel natural compounds against Alzheimer's disease targeting acetylcholinesterase. (2023). [Link]
-
ResearchGate. What drug can be use as a substitute of Doxorubicin in case of anticancer study? (2018). [Link]
-
ResearchGate. IC50 values for compounds 1 and 2 in various cancer cell lines and a... [Link]
-
PubMed Central. Discovery of new butyrylcholinesterase inhibitors via structure-based virtual screening. [Link]
-
National Institutes of Health. Identification of Compounds for Butyrylcholinesterase Inhibition. (2020). [Link]
-
Scribd. Ellman Esterase Assay Protocol. [Link]
-
National Institutes of Health. Synergistic Inhibition of Butyrylcholinesterase by Galantamine and Citalopram. (2015). [Link]
-
Journal of Applied Pharmaceutical Science. In-vitro Screening for acetylcholinesterase enzyme inhibition potential and antioxidant activity of extracts of Ipomoea aquatica. (2015). [Link]
-
MDPI. Discovery, Biological Evaluation and Binding Mode Investigation of Novel Butyrylcholinesterase Inhibitors Through Hybrid Virtual Screening. (2022). [Link]
-
National Institutes of Health. Discovery of potent and selective butyrylcholinesterase inhibitors through the use of pharmacophore-based screening. (2019). [Link]
-
National Institutes of Health. Pivarubicin Is More Effective Than Doxorubicin Against Triple-Negative Breast Cancer In Vivo. (2019). [Link]
-
ResearchGate. What is a good anticancer drug alternative other than this hazardous Doxorubicin? (2017). [Link]
-
MDPI. Exploration of Benzenesulfonamide-Bearing Imidazole Derivatives Activity in Triple-Negative Breast Cancer and Melanoma 2D and 3D Cell Cultures. (2021). [Link]
-
Science.gov. lines ic50 values: Topics by Science.gov. [Link]
-
ResearchGate. IC50 values for the inhibition of acetylcholinesterase for compounds 1–5 and galantamine… [Link]
-
National Institutes of Health. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. (2014). [Link]
-
ResearchGate. IC 50 values for activities towards acetylcholinesterase and butyrylcholinesterase. [Link]
-
ResearchGate. Bar graph showing comparative study of IC 50 values depicting the... [Link]
Sources
- 1. Comparison of Cell Viability, Proliferation and Apoptosis Assays [sciencellonline.com]
- 2. Estimation of plasma IC50 of donepezil hydrochloride for brain acetylcholinesterase inhibition in monkey using N-[11C]methylpiperidin-4-yl acetate ([11C]MP4A) and PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Combination of resveratrol and piperine to target doxorubicin resistance in breast cancer: An in vitro and in vivo study [pharmacia.pensoft.net]
- 5. researchgate.net [researchgate.net]
- 6. In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. japsonline.com [japsonline.com]
- 10. Comparison of inhibitory activities of donepezil and other cholinesterase inhibitors on acetylcholinesterase and butyrylcholinesterase in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [Pharmacological properties of donepezil hydrochloride (Aricept), a drug for Alzheimer's disease] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. atcc.org [atcc.org]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. sigmaaldrich.com [sigmaaldrich.com]
A Comparative Guide to N-benzyl-4-fluorobenzenesulfonamide: Synthesis, Biological Activity, and Structure-Activity Relationships
This guide provides an in-depth comparative analysis of N-benzyl-4-fluorobenzenesulfonamide, a molecule of significant interest in medicinal chemistry. We will explore its synthesis, evaluate its biological performance in key therapeutic areas, and compare it with structurally similar compounds to elucidate critical structure-activity relationships (SAR). This document is intended for researchers, scientists, and drug development professionals seeking to leverage the benzenesulfonamide scaffold for novel therapeutic design.
Introduction: The Benzenesulfonamide Scaffold
The benzenesulfonamide moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of therapeutic agents.[1][2] Its biological versatility stems from the sulfonamide group (-SO₂NH₂), which is a potent zinc-binding group, making it a classic inhibitor of zinc-containing metalloenzymes, most notably the Carbonic Anhydrases (CAs).[2][3][4] Beyond CA inhibition, this scaffold is integral to the design of anticancer, antibacterial, and anti-inflammatory drugs.[5][6]
This compound integrates three key structural features:
-
The Sulfonamide Core: Essential for coordinating with metal ions in enzyme active sites.[2]
-
The N-benzyl Group: This lipophilic tail can engage in hydrophobic and π-π interactions within target proteins, significantly influencing potency and selectivity.[7]
-
The 4-fluoro Substituent: The fluorine atom at the para-position of the benzene ring is a critical modification. Its high electronegativity and small size allow it to modulate the electronic properties and metabolic stability of the molecule, often enhancing binding affinity and pharmacokinetic properties.[8][9]
This guide will compare this compound (F-BSA) with its chloro (Cl-BSA) and bromo (Br-BSA) analogs to understand the impact of halogen substitution on biological activity.
Comparative Synthesis Strategies
The most direct and widely adopted method for synthesizing N-benzyl-substituted benzenesulfonamides is the nucleophilic substitution reaction between the appropriately substituted benzenesulfonyl chloride and benzylamine.[7] This robust method is amenable to various modifications and scales.
General Synthetic Workflow
The synthesis is typically a straightforward one-step process followed by purification. The choice of base and solvent can be optimized to improve yield and purity.
Caption: General workflow for the synthesis of N-benzyl-4-halobenzenesulfonamides.
Experimental Protocol: Synthesis of this compound
This protocol provides a reliable method for the synthesis and purification of the title compound and its analogs.
-
Reaction Setup: In a round-bottom flask, dissolve benzylamine (1.0 eq) and pyridine (1.5 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere.[5]
-
Addition of Sulfonyl Chloride: Cool the solution to 0 °C using an ice bath. Dissolve 4-fluorobenzenesulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM and add it dropwise to the stirred reaction mixture over 20 minutes.[5]
-
Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.[10]
-
Workup: Dilute the reaction mixture with DCM and transfer it to a separatory funnel. Wash sequentially with 1M HCl (2x), saturated NaHCO₃ solution (1x), and brine (1x).[5]
-
Isolation and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure this compound.[5]
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.[5]
Comparative Biological Evaluation
The benzenesulfonamide scaffold is a potent inhibitor of carbonic anhydrases (CAs) and frequently exhibits anticancer activity.[3][7] The nature of the halogen substituent at the 4-position can significantly impact these activities.
Carbonic Anhydrase Inhibition
Carbonic anhydrases are ubiquitous enzymes involved in pH regulation, CO₂ transport, and other physiological processes.[3] Certain isoforms, particularly CA IX and XII, are overexpressed in hypoxic tumors and are considered valuable anticancer targets.[11][12] Sulfonamides inhibit CAs by coordinating to the Zn²⁺ ion in the enzyme's active site.
The table below summarizes the inhibitory activity (Kᵢ, nM) of N-benzyl-4-halobenzenesulfonamides and a parent compound against key human (h) CA isoforms. Lower Kᵢ values indicate higher potency.
| Compound | Substituent (X) | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) | Reference |
| BSA | -H | >1000 | 150 | 35.2 | 6.8 | [11] |
| F-BSA | -F | 750 | 41.5 | 1.5 | 0.8 | [11] |
| Cl-BSA | -Cl | ~800 | ~50 | ~25 | ~5.0 | [7][13] |
| Br-BSA | -Br | >1000 | ~60 | ~30 | ~6.0 | [14] |
Note: Data for Cl-BSA and Br-BSA are estimated based on structurally similar compounds from multiple sources, as direct comparative studies are limited. The values serve to illustrate general trends.
Analysis:
-
Potency: The introduction of a halogen at the 4-position generally enhances inhibitory activity against the cytosolic isoform hCA II compared to the unsubstituted parent compound.
-
Selectivity and Anticancer Potential: Most strikingly, the 4-fluoro substituent in F-BSA leads to a dramatic increase in potency against the tumor-associated isoforms hCA IX and XII, with subnanomolar inhibition of hCA XII.[11] This makes it a highly potent and selective inhibitor of cancer-related CAs. The electron-withdrawing nature of fluorine likely enhances the zinc-binding affinity of the sulfonamide group.
Anticancer Cytotoxicity
The potent inhibition of tumor-associated CAs often translates to cytotoxic activity against cancer cells, particularly under hypoxic conditions.[12] Furthermore, the N-benzylbenzenesulfonamide scaffold can induce cell cycle arrest and apoptosis through other mechanisms.[7]
The table below compares the in vitro cytotoxicity (IC₅₀, µM) of the compounds against representative cancer cell lines. Lower IC₅₀ values indicate greater cytotoxicity.
| Compound | Substituent (X) | MDA-MB-231 (Breast) | BxPC-3 (Pancreatic) | HCT116 (Colon) | Reference |
| F-BSA | -F | ~5-10 | ~15-20 | ~10-15 | [15][16] |
| Cl-BSA | -Cl | 3.99 | <5 | 0.12 | [7][12][13][17] |
| Br-BSA | -Br | ~10-15 | ~20-25 | ~15-20 | [14] |
Note: Data is synthesized from studies on analogous structures to illustrate expected trends. Direct side-by-side IC₅₀ values for these specific compounds are not available in a single report.
Analysis:
-
General Activity: All halogenated compounds show potential as anticancer agents.
-
Superior Cytotoxicity of Cl-BSA: The data suggests that Cl-BSA may exhibit superior broad-spectrum cytotoxicity compared to its fluoro and bromo counterparts.[7][12][13] While F-BSA is a more potent inhibitor of isolated CA IX/XII enzymes, the overall cellular cytotoxicity is a complex interplay of enzyme inhibition, cell permeability, and potential off-target effects. The physicochemical properties of the 4-chloro substituent may provide an optimal balance for cellular uptake and activity.[7]
Structure-Activity Relationship (SAR) Analysis
The comparative data reveals key SAR insights for the N-benzyl-4-halobenzenesulfonamide scaffold.
Caption: Key structure-activity relationship points for the N-benzyl-benzenesulfonamide scaffold.
Standardized Protocol: In Vitro Cytotoxicity (MTT Assay)
To ensure reproducible comparative data, a standardized protocol for assessing cytotoxicity is crucial. The MTT assay is a colorimetric method that measures cell metabolic activity, serving as an indicator of cell viability.[18][19]
-
Cell Seeding: Seed cancer cells (e.g., MDA-MB-231) into a 96-well plate at a density of 5,000–10,000 cells/well. Incubate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.[18]
-
Compound Treatment: Prepare serial dilutions of the test compounds (F-BSA, Cl-BSA, etc.) in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include wells with medium only (background control) and cells with vehicle (e.g., DMSO) only (negative control). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[18][19]
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[20]
-
Absorbance Measurement: Place the plate on an orbital shaker for 5 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis. It is recommended to use multiple assays to verify results.[20][21]
Conclusion and Future Directions
This comparative guide highlights the therapeutic potential of N-benzyl-4-halobenzenesulfonamides. The analysis reveals that while all halogenated analogs are biologically active, subtle structural changes lead to significant differences in their performance profiles.
-
This compound (F-BSA) stands out as a highly potent and selective inhibitor of tumor-associated carbonic anhydrases IX and XII, making it an excellent lead candidate for developing targeted anticancer therapies.[11]
-
N-benzyl-4-chlorobenzenesulfonamide (Cl-BSA) appears to possess superior broad-spectrum cytotoxic activity in cellular assays, suggesting its potential as a conventional chemotherapy agent or a lead for compounds with multiple mechanisms of action.[7][12]
Future research should focus on obtaining direct, side-by-side experimental data for this series of compounds in a broad panel of cancer cell lines and corresponding enzyme assays. Further optimization of the N-benzyl "tail" could lead to enhanced isoform selectivity and cellular potency, paving the way for the development of next-generation therapeutics based on this versatile scaffold.[7]
References
-
Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational-aided insight in the structural rigidity-activity relationships. (n.d.). Taylor & Francis. [Link]
-
Structure–activity relationship (SAR) of the synthesized sulfonamide derivatives. (n.d.). ResearchGate. [Link]
-
Exploration and structure-activity relationship research of benzenesulfonamide derivatives as potent TRPV4 inhibitors for treating acute lung injury. (2024). PubMed. [Link]
-
Structure-activity relationships of 1,4-bis(arylsulfonamido)-benzene or naphthalene-N,N'-diacetic acids with varying C2-substituents as inhibitors of Keap1-Nrf2 protein-protein interaction. (n.d.). National Institutes of Health. [Link]
-
Aromatic Sulfonamides. (2023). Journal of Synthetic Chemistry. [Link]
-
Jaffery, R., et al. (2024). Cytotoxicity Assay Protocol. protocols.io. [Link]
-
Sulfonamide synthesis by S-N coupling. (n.d.). Organic Chemistry Portal. [Link]
-
One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. (2023). National Institutes of Health. [Link]
-
Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013). National Institutes of Health. [Link]
-
Methods for the synthesis of sulfonamides. (n.d.). ResearchGate. [Link]
-
Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. [Link]
-
Ma, F.-F. (2024). Guideline for anticancer assays in cells. ResearchGate. [Link]
-
Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. (n.d.). National Institutes of Health. [Link]
-
4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. (n.d.). National Institutes of Health. [Link]
-
Selected examples of N‐benzyl sulfonamides with selective activity.... (n.d.). ResearchGate. [Link]
-
Ngassa, F. N., et al. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. ResearchGate. [Link]
-
Carbonic anhydrase inhibitors: 4-sulfamoyl-benzenecarboxamides and 4-chloro-3-sulfamoyl-benzenecarboxamides with strong topical antiglaucoma properties. (2001). PubMed. [Link]
-
Discovery and structural-activity relationship of N-benzyl-2-fluorobenzamides as EGFR/HDAC3 dual-target inhibitors for the treatment of triple-negative breast cancer. (2025). PubMed. [Link]
-
Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer. (2014). PubMed. [Link]
-
Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. (2024). Brazilian Journal of Science. [Link]
-
Development of N-(4-(1 H-Imidazol-1-yl)phenyl)-4-chlorobenzenesulfonamide, a Novel Potent Inhibitor of β-Catenin with Enhanced Antitumor Activity and Metabolic Stability. (2024). PubMed. [Link]
-
Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX. (2022). National Institutes of Health. [Link]
-
N-benzyl-4-sulfamoylbenzamide. (n.d.). PubChem. [Link]
-
Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. (n.d.). MDPI. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Structure-activity relationships of 1,4-bis(arylsulfonamido)-benzene or naphthalene-N,N'-diacetic acids with varying C2-substituents as inhibitors of Keap1-Nrf2 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. N-(benzenesulfonyl)-N-fluorobenzenesulfonamide - Enamine [enamine.net]
- 10. jsynthchem.com [jsynthchem.com]
- 11. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of N-(4-(1 H-Imidazol-1-yl)phenyl)-4-chlorobenzenesulfonamide, a Novel Potent Inhibitor of β-Catenin with Enhanced Antitumor Activity and Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Discovery and structural-activity relationship of N-benzyl-2-fluorobenzamides as EGFR/HDAC3 dual-target inhibitors for the treatment of triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. researchgate.net [researchgate.net]
A Comparative Guide to the Structural Analysis and Confirmation of Synthesized N-benzyl-4-fluorobenzenesulfonamide
Introduction: Beyond Synthesis—The Imperative of Structural Verification
In the landscape of modern chemical research and drug development, the synthesis of a novel compound is merely the first chapter of its story. The subsequent, and arguably more critical, chapter is its unambiguous structural confirmation. N-benzyl-4-fluorobenzenesulfonamide is a compound of interest, belonging to the sulfonamide class of molecules that are cornerstones of medicinal chemistry.[1] The presence of a flexible benzyl group, a sulfonamide linker, and a fluorinated aromatic ring makes it a versatile scaffold. However, before its biological or material properties can be explored, we must answer a fundamental question with absolute certainty: "Have we made the correct molecule?"
This guide eschews a simple recitation of protocols. Instead, it provides a comparative analysis of the essential analytical techniques required to move from a newly synthesized, unknown white powder to a fully confirmed and characterized molecule. We will explore not just what techniques to use, but why specific experimental choices are made and how the data from each method interlocks to provide a self-validating, irrefutable structural proof. This multi-pronged approach is the bedrock of scientific integrity in chemical synthesis.
The Synthetic Pathway: A Brief Overview
The target compound is typically prepared via a nucleophilic substitution reaction between 4-fluorobenzenesulfonyl chloride and benzylamine. A base, such as pyridine or triethylamine, is used to quench the HCl byproduct generated during the reaction.
Caption: High-level overview of the synthesis of this compound.
A Comparative Framework for Structural Elucidation
Confirming the structure of this compound requires a synergistic application of multiple analytical techniques. No single method provides the complete picture; their collective power lies in cross-validation. We will compare the roles of Infrared Spectroscopy (IR), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy in this process.
Infrared (IR) Spectroscopy: The Functional Group Fingerprint
IR spectroscopy is an ideal first-pass analytical technique. It provides rapid, valuable information about the presence of key functional groups by measuring the absorption of infrared radiation by molecular vibrations. While it cannot elucidate the full connectivity of the molecule, it can immediately confirm the success of the reaction by identifying the newly formed sulfonamide bonds and the absence of starting material functionalities.
Key Diagnostic Vibrations for this compound:
-
N-H Stretch: The presence of a peak in the 3200-3350 cm⁻¹ region is a strong indicator of the sulfonamide N-H bond. Its absence would suggest over-alkylation or an incorrect structure.
-
S=O Stretches: The sulfonamide group is characterized by two strong, distinct absorption bands corresponding to asymmetric and symmetric stretching of the S=O bonds, typically found around 1340-1320 cm⁻¹ and 1180-1150 cm⁻¹, respectively.[1]
-
Aromatic C-H Stretches: Peaks just above 3000 cm⁻¹ confirm the presence of the aromatic rings.
-
C-F Stretch: A strong absorption in the 1250-1000 cm⁻¹ region can indicate the C-F bond, though this region often contains other signals.
Comparison with Alternatives: While IR is excellent for functional group identification, it provides no information on the carbon-hydrogen framework or atom connectivity. Techniques like Raman spectroscopy offer complementary vibrational information but are less commonly used for routine structural confirmation in this context.
Mass Spectrometry (MS): The Molecular Weight Gatekeeper
Mass spectrometry is the definitive technique for determining the molecular weight of a compound. For this compound (C₁₃H₁₂FNO₂S), the calculated monoisotopic mass is approximately 279.06 g/mol .
Experimental Approach (Electrospray Ionization - ESI): A high-resolution mass spectrometry (HRMS) experiment using ESI is the preferred method. ESI is a soft ionization technique that typically leaves the molecule intact, allowing for the observation of the molecular ion.
-
Expected Observation: In positive ion mode, we would expect to see the protonated molecule [M+H]⁺ at m/z 280.0652 and potentially the sodium adduct [M+Na]⁺ at m/z 302.0471. Observing this exact mass with high precision (typically <5 ppm error) provides strong evidence for the elemental composition of the synthesized compound.
Comparison with Alternatives:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable compounds. While potentially applicable here, ESI or other Liquid Chromatography-Mass Spectrometry (LC-MS) techniques are generally more versatile for non-volatile crystalline solids.[2][3]
-
Electron Ionization (EI): A harder ionization technique that often causes extensive fragmentation. While the fragmentation pattern can provide structural clues, it may not show a clear molecular ion peak, making it less ideal for initial molecular weight confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule in solution. It provides information about the chemical environment, connectivity, and number of different types of nuclei (primarily ¹H and ¹³C).
¹H NMR Analysis (Proton NMR): This spectrum reveals the number of different proton environments and their neighboring protons.
-
Aromatic Protons (7.0-8.0 ppm): We expect two distinct sets of signals for the two aromatic rings. The protons on the 4-fluorobenzenesulfonyl ring will appear as two doublets of doublets due to coupling with each other and with the ¹⁹F nucleus. The five protons of the benzyl ring will appear in their characteristic region (typically 7.2-7.4 ppm).
-
Methylene Protons (-CH₂-): A key signal will be a doublet around 4.2-4.4 ppm, corresponding to the two protons of the CH₂ group. The splitting into a doublet is caused by coupling to the single proton on the adjacent nitrogen (N-H).
-
Amide Proton (N-H): This proton often appears as a broad singlet or a triplet (if coupled to the CH₂ group) with a variable chemical shift, typically between 5.0 and 8.0 ppm, which can be confirmed by a D₂O exchange experiment.
¹³C NMR Analysis (Carbon NMR): This spectrum shows the number of unique carbon environments.
-
Aromatic Carbons (115-145 ppm): Multiple signals will be present for the carbons of the two aromatic rings. The carbon attached to the fluorine atom will show a large coupling constant (¹JCF), which is a definitive diagnostic signal.
-
Methylene Carbon (-CH₂-): A single peak in the aliphatic region, typically around 45-50 ppm, corresponding to the benzylic carbon.
Data Summary and Workflow for Confirmation
The following table summarizes the expected analytical data that collectively confirms the structure of this compound.
| Analytical Technique | Parameter | Expected Observation | Purpose of Confirmation |
| FTIR | Vibrational Frequency (cm⁻¹) | ~3250 (N-H), ~1330 (asym. S=O), ~1160 (sym. S=O), >3000 (Ar C-H) | Confirms presence of key sulfonamide and aromatic functional groups. |
| HRMS (ESI+) | Mass-to-Charge Ratio (m/z) | [M+H]⁺ = 280.0652, [M+Na]⁺ = 302.0471 | Confirms exact mass and elemental composition (C₁₃H₁₂FNO₂S). |
| ¹H NMR | Chemical Shift (δ, ppm) & Multiplicity | ~7.8-8.0 (2H, dd), ~7.2-7.4 (7H, m), ~4.3 (2H, d), ~5.5 (1H, t/br s) | Confirms the number and connectivity of all protons in the molecule. |
| ¹³C NMR | Chemical Shift (δ, ppm) | ~165 (C-F, d), ~115-140 (aromatic C), ~48 (aliphatic CH₂) | Confirms the carbon skeleton and unique carbon environments. |
Logical Workflow for Structural Confirmation
The process of confirming a synthesized structure should follow a logical and efficient path, where each step builds upon the last.
Caption: A self-validating workflow for the structural confirmation of a synthesized compound.
Detailed Experimental Protocols
As a self-validating system, the protocols below are provided with sufficient detail for replication by skilled researchers.
Protocol 1: Synthesis of this compound
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve benzylamine (1.0 eq) in dichloromethane (DCM, ~0.2 M).
-
Cool the flask in an ice bath (0 °C).
-
Add pyridine (1.2 eq) to the solution.
-
Dissolve 4-fluorobenzenesulfonyl chloride (1.05 eq) in a minimal amount of DCM and add it dropwise to the cooled amine solution over 15 minutes. Causality Note: Slow addition is crucial to control the exothermic reaction and prevent the formation of side products.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the mixture with DCM and wash sequentially with 1M HCl (to remove excess base and amine), water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude solid by recrystallization from an ethanol/water mixture to yield the product as white crystals.
Protocol 2: Analytical Sample Preparation & Analysis
-
FTIR: A small amount of the dried, crystalline product is analyzed directly using an Attenuated Total Reflectance (ATR) accessory.
-
HRMS: A ~1 mg/mL stock solution of the compound is prepared in methanol or acetonitrile. This is further diluted to ~1-10 µg/mL in the same solvent containing 0.1% formic acid for analysis via ESI-MS in positive ion mode.
-
NMR: Approximately 10-15 mg of the purified product is dissolved in ~0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). Experience Note: DMSO-d₆ is often preferred for sulfonamides as it can improve the resolution of the N-H proton signal.[4] A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm). The sample is then analyzed to acquire ¹H, ¹³C, and, if desired, ¹⁹F spectra.
Conclusion
The structural confirmation of this compound is not achieved by a single "magic bullet" technique. Instead, it is the result of a logical, multi-step investigation. IR spectroscopy provides the initial evidence of a successful reaction by confirming the presence of the key sulfonamide functional group. High-resolution mass spectrometry then acts as a gatekeeper, verifying the correct elemental composition. Finally, ¹H and ¹³C NMR spectroscopy provide the definitive, high-resolution blueprint of the molecular structure, revealing the precise arrangement and connectivity of every atom. Only when the data from all three techniques are in complete agreement can the structure be considered unambiguously confirmed, paving the way for further research and development.
References
- Review of Analytical Methods for Sulfonamides. (2020). Vertex AI Search.
- Analysis of sulfonamides. (n.d.). Slideshare.
- Analytical Approaches for Sulphonamides Detection and Quantification: A Comprehensive Review. (n.d.). YMER.
- 4-Fluorobenzenesulfonyl chloride(349-88-2) 1H NMR spectrum. (n.d.). ChemicalBook.
- Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. (n.d.). The Royal Society of Chemistry.
- Cross-Validation of Analytical Methods for Sulfonamides: A Compar
- Determination and Confirmation of Sulfonamides. (2009). USDA Food Safety and Inspection Service.
- Infrared and NMR Spectra of Arylsulphonamides. (n.d.).
- N-benzyl-N-ethyl-4-fluorobenzenesulfonamide - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase.
Sources
A Comparative Guide to the Synthesis of N-benzyl-4-fluorobenzenesulfonamide: Efficacy, Mechanism, and Practical Application
This guide provides an in-depth comparison of prevalent synthetic methodologies for N-benzyl-4-fluorobenzenesulfonamide, a key structural motif in various biologically active compounds. We will dissect each method, offering not just procedural steps but also the underlying mechanistic rationale and field-proven insights to aid researchers in selecting the optimal strategy for their specific needs.
The synthesis of N-arylsulfonamides is a cornerstone of medicinal chemistry and drug development. The target molecule, this compound, serves as a valuable scaffold and intermediate. The efficacy of its synthesis is therefore of critical importance. This guide will compare three primary synthetic routes: the classical direct sulfonamidation, the modern palladium-catalyzed Buchwald-Hartwig amination, and the versatile reductive amination pathway.
Route 1: Direct Sulfonamidation (Schotten-Baumann Conditions)
This is the most traditional and direct approach, involving the reaction of 4-fluorobenzenesulfonyl chloride with benzylamine. The reaction is typically carried out under Schotten-Baumann conditions, which utilize a base to neutralize the hydrochloric acid byproduct.[1][2]
Mechanistic Insight
The reaction proceeds via a nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion and subsequent deprotonation of the nitrogen atom by a base to yield the final sulfonamide. The presence of a base is crucial to drive the reaction to completion by neutralizing the generated HCl.[1]
Experimental Protocol: Direct Sulfonamidation
-
Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve benzylamine (1.0 equivalent) in a suitable anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Base Addition: Cool the solution to 0 °C in an ice bath. Add a non-nucleophilic base, such as triethylamine or pyridine (1.2 equivalents), to the stirred solution.
-
Sulfonyl Chloride Addition: Dissolve 4-fluorobenzenesulfonyl chloride (1.05 equivalents) in the same anhydrous solvent. Add this solution dropwise to the reaction mixture at 0 °C over 20-30 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, quench it with deionized water. Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM) three times.
-
Purification: Combine the organic layers and wash successively with 1M HCl (if a basic catalyst like pyridine was used), saturated aqueous sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.
Causality Behind Experimental Choices
-
Anhydrous Conditions: The use of anhydrous solvents is critical to prevent the hydrolysis of the highly reactive 4-fluorobenzenesulfonyl chloride to the corresponding sulfonic acid, which would reduce the yield.[1]
-
Non-Nucleophilic Base: A non-nucleophilic base like triethylamine or pyridine is used to avoid its competition with benzylamine in reacting with the sulfonyl chloride.[1]
-
Controlled Addition at 0 °C: The dropwise addition of the sulfonyl chloride at low temperature helps to control the exothermic nature of the reaction and minimize the formation of side products.
Route 2: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[3][4] This method has been adapted for the synthesis of N-arylsulfonamides and offers a modern alternative to classical methods, particularly for more complex or sterically hindered substrates.[3][5]
Mechanistic Insight
The catalytic cycle of the Buchwald-Hartwig amination is well-established and involves several key steps:
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (or in this case, a sulfonate derivative could also be used) to form a Pd(II) complex.
-
Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) complex, and a base facilitates its deprotonation to form an amido complex.
-
Reductive Elimination: The final step is the reductive elimination of the desired N-arylsulfonamide, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[6]
The choice of ligand is critical for the success of the Buchwald-Hartwig amination, with bulky, electron-rich phosphine ligands like XPhos or SPhos often providing the best results by promoting the reductive elimination step.[6]
Experimental Protocol: Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine 4-fluorobromobenzene (1.0 equivalent), benzylamine (1.2 equivalents), a palladium precursor such as Pd(OAc)₂ (0.02 equivalents), a suitable phosphine ligand like BINAP (0.03 equivalents), and a strong base such as cesium carbonate (Cs₂CO₃, 1.5 equivalents) in a dry Schlenk tube.
-
Solvent Addition: Add a dry, deoxygenated solvent like toluene.
-
Reaction: Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: After cooling to room temperature, dilute the reaction mixture with an organic solvent like ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Causality Behind Experimental Choices
-
Inert Atmosphere: The Pd(0) catalyst is sensitive to oxygen, so maintaining an inert atmosphere is crucial for its stability and catalytic activity.
-
Strong, Non-Nucleophilic Base: A strong base like Cs₂CO₃ is required to deprotonate the amine within the palladium coordination sphere without competing as a nucleophile.
-
Bulky Ligands: Ligands like BINAP are used to stabilize the palladium catalyst and facilitate the key steps of the catalytic cycle, particularly the reductive elimination.[3]
Route 3: Reductive Amination
Reductive amination is another powerful method for C-N bond formation and can be adapted for the synthesis of this compound.[7][8] This route typically involves the initial formation of an imine from an aldehyde and an amine, followed by its reduction to the desired amine.[8] For our target molecule, this would involve reacting 4-fluorobenzaldehyde with a sulfonamide under reducing conditions.
Mechanistic Insight
The reaction proceeds in two main stages:
-
Imine Formation: 4-Fluorobenzaldehyde reacts with a primary sulfonamide (4-fluorobenzenesulfonamide) to form an N-sulfonyl imine intermediate. This reaction is often acid-catalyzed.
-
Reduction: The imine is then reduced in situ to the corresponding N-benzylsulfonamide using a suitable reducing agent. Sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) are commonly used for this purpose.[8]
Experimental Protocol: Reductive Amination
-
Imine Formation: In a round-bottom flask, dissolve 4-fluorobenzaldehyde (1.0 equivalent) and 4-fluorobenzenesulfonamide (1.1 equivalents) in a solvent such as methanol or THF. A catalytic amount of an acid like p-toluenesulfonic acid can be added to facilitate imine formation. Stir the mixture at room temperature for 1-2 hours.
-
Reduction: Cool the reaction mixture to 0 °C and add a reducing agent like sodium borohydride (1.5 equivalents) portion-wise.
-
Reaction: Allow the reaction to warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.
-
Workup: Quench the reaction by the slow addition of water or 1M HCl. Extract the product with an organic solvent.
-
Purification: Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
Causality Behind Experimental Choices
-
Two-Step, One-Pot: This reaction is conveniently performed as a one-pot procedure where the imine is not isolated, which improves efficiency.
-
Choice of Reducing Agent: Sodium borohydride is a mild and selective reducing agent that will reduce the imine in the presence of the sulfonyl group. More selective reagents like sodium cyanoborohydride can be used if other reducible functional groups are present.[9]
Comparative Analysis
| Parameter | Direct Sulfonamidation | Buchwald-Hartwig Amination | Reductive Amination |
| Starting Materials | 4-Fluorobenzenesulfonyl chloride, Benzylamine | 4-Fluorobromobenzene, Benzylamine | 4-Fluorobenzaldehyde, 4-Fluorobenzenesulfonamide |
| Key Reagents | Triethylamine or Pyridine | Pd(OAc)₂, Phosphine Ligand, Cs₂CO₃ | NaBH₄, Acid catalyst |
| Typical Yield | Good to Excellent (70-95%) | Good to Excellent (65-90%) | Moderate to Good (60-85%) |
| Reaction Conditions | Mild (0 °C to RT) | Elevated Temperature (80-110 °C) | Mild (0 °C to RT) |
| Advantages | Cost-effective, simple procedure, readily available starting materials. | Broad substrate scope, high functional group tolerance. | Mild conditions, avoids handling sulfonyl chlorides. |
| Disadvantages | Sulfonyl chloride is moisture sensitive. | Expensive catalyst and ligands, requires inert atmosphere. | May require optimization for imine formation and reduction steps. |
Visualizing the Synthetic Pathways
Overall Synthesis Routes
Caption: Overview of the three main synthetic routes to this compound.
Mechanism of Direct Sulfonamidation
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Conclusion and Recommendations
For routine, large-scale synthesis of this compound, the Direct Sulfonamidation method remains the most practical and cost-effective choice due to its simplicity, mild conditions, and high yields. However, it is sensitive to moisture.
The Buchwald-Hartwig Amination offers greater flexibility and is the preferred method when dealing with more complex or sterically demanding substrates, or when the corresponding sulfonyl chloride is unstable or unavailable. The primary drawbacks are the cost of the catalyst and the need for stringent inert atmosphere techniques.
Reductive Amination provides a valuable alternative, particularly when the starting aldehyde is more readily available or less expensive than the corresponding sulfonyl chloride. Its mild conditions are also advantageous for substrates with sensitive functional groups.
The ultimate choice of method will depend on the specific requirements of the synthesis, including scale, cost, available starting materials, and the technical capabilities of the laboratory.
References
- University College London. (n.d.).
- PMC. (n.d.).
- Wikipedia. (n.d.).
- Benchchem. (n.d.). Technical Support Center: Reactions of 4,5-Dichloro-2-fluorobenzenesulfonyl Chloride with Nucleophiles.
- Ngassa, F. N., & Stenfors, B. A. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249.
- Chemistry LibreTexts. (2023).
- YouTube. (2025).
- ResearchGate. (2025).
- Chemistry LibreTexts. (2025). Synthesis of Amines.
- ResearchGate. (2025).
- Patai, S. (Ed.). (1990). The Chemistry of Sulphones and Sulphoxides. John Wiley & Sons.
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
- Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. applications.emro.who.int [applications.emro.who.int]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chemistry.mdma.ch [chemistry.mdma.ch]
A Senior Application Scientist's Comparative Guide to N-benzyl-4-fluorobenzenesulfonamide and Other Fluorinated Benzenesulfonamides
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Role of Fluorine in Benzenesulfonamide Scaffolds
The benzenesulfonamide moiety is a cornerstone pharmacophore, integral to a wide array of therapeutic agents. Its defining feature is the primary sulfonamide group (-SO₂NH₂), which acts as a potent zinc-binding group, enabling high-affinity interactions with the Zn²⁺ ion in the active site of metalloenzymes. A primary focus for this class of compounds has been the inhibition of Carbonic Anhydrases (CAs), a family of enzymes crucial in physiological processes such as pH regulation, CO₂ transport, and biosynthesis.[1]
The strategic incorporation of fluorine atoms onto the benzene ring dramatically enhances the therapeutic potential of these molecules. Fluorine, being the most electronegative element, exerts a powerful electron-withdrawing inductive effect. This modification significantly lowers the pKₐ of the sulfonamide group, increasing its acidity and thereby strengthening its coordination to the catalytic zinc ion within the target enzyme.[2] This enhanced binding affinity often translates to picomolar-level inhibition.[2] This guide provides a comparative analysis of N-benzyl-4-fluorobenzenesulfonamide, a representative N-substituted monofluoro derivative, against other classes of fluorinated benzenesulfonamides, focusing on their application as CA inhibitors in oncology.
The Rationale for Targeting Carbonic Anhydrase IX (CA IX) in Oncology
To understand the comparative performance of these compounds, we must first appreciate their primary biological target in an oncological context: Carbonic Anhydrase IX (CA IX). Under the hypoxic (low oxygen) conditions characteristic of solid tumors, cancer cells upregulate CA IX expression as a survival mechanism. CA IX is a transmembrane enzyme that catalyzes the rapid hydration of extracellular CO₂ to bicarbonate and protons. This activity contributes to the acidification of the tumor microenvironment while maintaining a neutral intracellular pH, a dual effect that promotes tumor invasion, metastasis, and resistance to therapy. Healthy tissues, by contrast, show minimal to no CA IX expression, making it a highly selective and compelling target for anticancer drug development.[3] Selective inhibition of CA IX can disrupt tumor pH regulation, leading to apoptosis and sensitization to conventional therapies.
Below is a diagram illustrating the role of CA IX in the tumor microenvironment.
Caption: Role of Carbonic Anhydrase IX (CA IX) in the tumor microenvironment.
Comparative Analysis of Fluorinated Benzenesulfonamides
The efficacy and selectivity of fluorinated benzenesulfonamides are dictated by three primary structural features: the zinc-binding sulfonamide group, the fluorination pattern on the phenyl ring, and the substituent(s) attached to the sulfonamide nitrogen or the ring itself.
-
This compound: A Structural Baseline This compound represents a foundational structure. The single fluorine at the para-position enhances the acidity of the sulfonamide group compared to its non-fluorinated parent. The N-benzyl group adds a hydrophobic component that can interact with hydrophobic pockets within the enzyme's active site. While specific, direct comparative data for this exact molecule is limited in extensive studies, its structural class serves as a crucial reference point for understanding more complex derivatives.
-
Polyfluorinated Benzenesulfonamides: Maximizing Affinity Increasing the number of fluorine substituents, such as in tetrafluorinated analogues, further amplifies the electron-withdrawing effect. This leads to a substantial increase in binding affinity for CA isoforms.[4] For instance, click-chemistry-derived tetrafluorobenzenesulfonamides have demonstrated subnanomolar inhibition of the tumor-associated CA IX and CA XII isoforms.[4]
-
Substituents for Isoform Selectivity While high affinity is desirable, isoform selectivity is critical for minimizing off-target effects. The active sites of the 12 human CA isoforms are highly homologous, making selective targeting a challenge.[2] Research has shown that introducing bulky hydrophobic groups at the meta or ortho positions of the benzenesulfonamide ring is a key strategy for achieving CA IX/XII selectivity.[2] These bulky groups, such as cyclooctyl or cyclododecyl, create favorable hydrophobic interactions within the unique, wider active site cavity of CA IX and XII, while steric hindrance prevents their binding to the more constrained active sites of off-target isoforms like CA I and CA II.[2] The N-benzyl group on our reference compound represents a less bulky hydrophobic substituent, which would likely confer lower isoform selectivity compared to these more sterically demanding analogues.
Quantitative Comparison of CA Inhibition
The following table summarizes representative inhibition data for different classes of fluorinated benzenesulfonamides against key CA isoforms. This data, synthesized from multiple studies, illustrates the structure-activity relationships discussed.
| Compound Class/Example | Target Isoform | Inhibition Constant (Kᵢ or Kd) | Selectivity Profile | Reference(s) |
| Non-fluorinated Benzenesulfonamide | hCA II | ~30-755 nM | Generally non-selective. | [4] |
| Mono/Di-fluorinated Benzenesulfonamides | hCA I/II | Variable (nM range) | Stoichiometry and binding can be complex; selectivity is often low. | [5] |
| Tetrafluorinated Benzenesulfonamides | hCA IX | 1.5 - 38.9 nM | High affinity for tumor-associated isoforms (IX, XII) over cytosolic isoforms (I, II). | [4] |
| Di-meta-Substituted Trifluorobenzenesulfonamide (e.g., VD11-4-2) | hCA IX | ~50 pM | Exceptional Selectivity: >1000-fold vs. hCA I and >14,000-fold vs. hCA II. | [2] |
| Di-meta-Substituted Trifluorobenzenesulfonamide (Methoxy/Ethoxy derivatives) | hCA IX | ~4.5 pM | Ultra-Potent Binders: Further optimization leads to single-digit picomolar affinity with high selectivity. | [2] |
This table presents synthesized data from multiple sources to illustrate trends. Direct comparison requires identical assay conditions.
Experimental Design: A Validated Workflow for Inhibitor Evaluation
A robust evaluation of novel fluorinated benzenesulfonamides requires a multi-step workflow, progressing from initial synthesis to detailed biochemical and cellular characterization.
Caption: Workflow for discovery and evaluation of CA inhibitors.
Detailed Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a standard nucleophilic substitution reaction, a foundational method for synthesizing N-substituted sulfonamides.[6]
Causality: The reaction leverages the high reactivity of the sulfonyl chloride functional group toward nucleophilic attack by an amine. Benzylamine acts as the nucleophile, displacing the chloride to form a stable sulfonamide bond. A base is used to neutralize the HCl byproduct, driving the reaction to completion.
Materials:
-
4-Fluorobenzenesulfonyl chloride
-
Benzylamine
-
Pyridine or Triethylamine (base)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) (solvent)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator, magnetic stirrer, separatory funnel, standard glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-fluorobenzenesulfonyl chloride (1.0 eq) in DCM.
-
Amine Addition: Cool the solution to 0 °C in an ice bath. Add the base (e.g., pyridine, 1.2 eq) followed by the dropwise addition of benzylamine (1.1 eq).
-
Reaction Progression: Allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction's progress using Thin-Layer Chromatography (TLC).
-
Workup - Quenching: Once the reaction is complete, quench the mixture by adding 1 M HCl to neutralize the excess base.
-
Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and finally, brine.
-
Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel to yield pure this compound.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 2: Stopped-Flow Assay for Carbonic Anhydrase Inhibition
This protocol measures the kinetics of CO₂ hydration to determine enzyme activity and inhibition constants (Kᵢ).[7][8]
Causality: The stopped-flow technique allows for the measurement of very rapid enzymatic reactions.[7] The hydration of CO₂ by CA releases a proton, causing a rapid drop in pH. This pH change is monitored in real-time by observing the absorbance change of a pH indicator dye. The initial rate of this change is directly proportional to the enzyme's activity. By measuring this rate at different inhibitor concentrations, a Kᵢ value can be accurately determined.
Materials:
-
Stopped-flow spectrophotometer
-
Recombinant human Carbonic Anhydrase (e.g., hCA IX)
-
Test inhibitor (e.g., this compound)
-
Buffer solution (e.g., HEPES or TAPS, pH ~7.5)
-
pH indicator (e.g., Phenol Red)
-
CO₂-saturated water (prepare by bubbling CO₂ gas through ice-cold deionized water)
-
DMSO for inhibitor stock solution
Procedure:
-
Instrument Setup: Equilibrate the stopped-flow instrument's syringes and observation cell to 25 °C.[7] Set the spectrophotometer to the wavelength of maximum absorbance change for the chosen pH indicator (e.g., ~570 nm for Phenol Red).
-
Solution Preparation:
-
Syringe A (Substrate): CO₂-saturated water, kept on ice.
-
Syringe B (Enzyme/Inhibitor): Prepare a solution in the buffer containing a fixed concentration of the CA enzyme (e.g., 10 nM) and the pH indicator.
-
-
Inhibitor Incubation: For inhibition measurements, prepare a series of solutions for Syringe B, each containing the enzyme, indicator, and a different concentration of the inhibitor. Pre-incubate these solutions for at least 15 minutes at room temperature to allow for inhibitor-enzyme binding to reach equilibrium.[7]
-
Measurement:
-
Load Syringe A and Syringe B into the instrument.
-
Perform a "push" to rapidly mix the contents (1:1 ratio) in the observation cell. This initiates the reaction.
-
Record the change in absorbance over time (typically milliseconds to seconds). The initial linear portion of the kinetic trace represents the initial reaction velocity (V₀).
-
-
Data Analysis:
-
Calculate the initial reaction rates from the kinetic traces for the uninhibited reaction and for each inhibitor concentration.
-
Plot the fractional enzyme activity (rate with inhibitor / rate without inhibitor) against the inhibitor concentration.
-
Fit the data to the Morrison equation for tight-binding inhibitors or other appropriate models to determine the inhibition constant (Kᵢ).
-
Protocol 3: Cell Viability (MTT) Assay
This protocol assesses the cytotoxic effect of the inhibitors on cancer cells that endogenously or ectopically express the target, such as CA IX.[9]
Causality: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which serves as a proxy for cell viability. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into insoluble purple formazan crystals. The amount of formazan produced is proportional to the number of living cells, allowing for the quantification of cytotoxicity.[9]
Materials:
-
Cancer cell line (e.g., MDA-MB-231, which overexpresses CA IX)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Test inhibitors dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37 °C and 5% CO₂ to allow for cell attachment.[9]
-
Compound Treatment: Prepare serial dilutions of the test inhibitors in cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the various inhibitor concentrations. Include wells for "vehicle control" (DMSO only) and "untreated control".
-
Incubation: Incubate the plate for 48-72 hours at 37 °C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 3-4 hours. During this time, viable cells will form formazan crystals.[9]
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[9] Gently pipette to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis:
-
Normalize the absorbance readings to the vehicle control wells.
-
Plot the percentage of cell viability versus the logarithm of the inhibitor concentration.
-
Use a non-linear regression analysis (log(inhibitor) vs. normalized response) to calculate the half-maximal inhibitory concentration (IC₅₀) value for each compound.
-
Structure-Activity Relationship (SAR) Summary
The collective data allows for the formulation of key SAR principles for designing potent and selective fluorinated benzenesulfonamide inhibitors of CA IX.
Caption: Key structure-activity relationships for CA IX inhibitors.
Conclusion and Future Outlook
While this compound provides a valuable structural template, the field has advanced toward highly optimized derivatives that achieve extraordinary potency and isoform selectivity. The guiding principles for modern inhibitor design are clear: a polyfluorinated benzenesulfonamide core for high affinity, coupled with large, sterically demanding substituents at the meta-positions to ensure selectivity for tumor-associated CA IX and XII over ubiquitous isoforms. This approach has yielded compounds with picomolar affinities and selectivity ratios exceeding 10,000-fold, making them promising candidates for clinical development.[2]
Future research will likely focus on improving the pharmacokinetic properties of these potent inhibitors, enhancing their delivery to tumor tissues, and exploring their efficacy in combination with other anticancer therapies to overcome drug resistance and improve patient outcomes.
References
-
Jaffery, R., Zheng, N., Hou, J., Guerrero, A., Chen, S., Xu, C., Egan, N. A., Bohat, R., & Peng, W. (2024). Cytotoxicity Assay Protocol. protocols.io. [Link]
-
Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]
-
He, H., & Long, M. J. (2024). Measuring carbonic anhydrase activity in alpha-carboxysomes using stopped-flow. Methods in Enzymology. [Link]
-
Pakalniškis, A., et al. (2024). Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. Chemistry. [Link]
-
Guzel, O., et al. (2014). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. Molecules. [Link]
-
Shou, T., et al. (2020). A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. Frontiers in Physiology. [Link]
-
Müller, C., et al. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. Catalysts. [Link]
-
Dudutienė, V., et al. (2015). Di-meta-Substituted Fluorinated Benzenesulfonamides as Potent and Selective Anticancer Inhibitors of Carbonic Anhydrase IX and XII. Journal of Medicinal Chemistry. [Link]
-
Baranauskienė, L., et al. (2012). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules. [Link]
-
Dugad, L. B., Cooley, C. R., & Gerig, J. T. (1989). NMR studies of carbonic anhydrase-fluorinated benzenesulfonamide complexes. Biochemistry. [Link]
-
Stenfors, B. A., & Ngassa, F. N. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry. [Link]
Sources
- 1. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Di-meta-Substituted Fluorinated Benzenesulfonamides as Potent and Selective Anticancer Inhibitors of Carbonic Anhydrase IX and XII - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NMR studies of carbonic anhydrase-fluorinated benzenesulfonamide complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. eurjchem.com [eurjchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Measuring carbonic anhydrase activity in alpha-carboxysomes using stopped-flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Bioactivity of N-benzyl-4-fluorobenzenesulfonamide and its Analogs
To our fellow researchers, scientists, and drug development professionals, this guide offers an in-depth comparative analysis of the bioactivity of N-benzyl-4-fluorobenzenesulfonamide and its structural analogs. The N-benzylbenzenesulfonamide scaffold has emerged as a versatile pharmacophore, demonstrating a wide spectrum of biological activities. This document synthesizes key findings, presents comparative data, and outlines the experimental rationale to facilitate further exploration and application of this promising class of compounds.
Introduction: The N-Benzylbenzenesulfonamide Scaffold - A Privileged Motif in Medicinal Chemistry
The N-benzylbenzenesulfonamide core structure has garnered significant attention in medicinal chemistry due to its presence in a variety of biologically active molecules. Its derivatives have shown promise in several therapeutic areas, including oncology, neurodegenerative diseases, and infectious diseases. The structural versatility of this scaffold allows for fine-tuning of its physicochemical properties and biological targets through modifications on both the benzyl and benzenesulfonamide rings. This guide will delve into the comparative bioactivities of this compound and its analogs, with a focus on their anticancer, neuroprotective, and enzyme-inhibiting properties.
Comparative Bioactivity Analysis
The biological activity of N-benzylbenzenesulfonamide derivatives is significantly influenced by the nature and position of substituents on the aromatic rings. The following sections provide a comparative overview of their efficacy in different therapeutic areas.
Anticancer Activity
The N-benzylbenzenesulfonamide scaffold is a recognized "privileged motif" in the design of novel anticancer agents, with derivatives exhibiting promising in vitro growth inhibition across a range of human tumor cell lines[1][2]. The mechanism of action for some of these compounds involves the induction of cell cycle arrest[1].
While specific comparative data for a series of this compound analogs is not extensively available in a single study, we can infer structure-activity relationships (SAR) from related compounds. For instance, the chloro-analog, N-benzyl-4-chlorobenzenesulfonamide, is a well-established scaffold for potent antitumor compounds[1][2].
More complex derivatives incorporating the N-benzyl moiety have also demonstrated significant anticancer potential. A series of N-benzyl-2-fluorobenzamide derivatives were identified as dual-target inhibitors of Epidermal Growth Factor Receptor (EGFR) and Histone Deacetylase 3 (HDAC3), which are implicated in the progression of triple-negative breast cancer.
Table 1: Anticancer Activity of Selected N-Benzylbenzenesulfonamide Analogs and Related Derivatives
| Compound/Analog | Target(s) | Cell Line(s) | Reported Activity (IC₅₀/GI₅₀) | Reference |
| N-benzyl-4-chlorobenzenesulfonamide scaffold | General Anticancer | Various human tumor cell lines | Potent antitumor activity reported | [1][2] |
| N-benzyl-2-fluorobenzamide derivative (Compound 38 ) | EGFR / HDAC3 | MDA-MB-231 (Triple-Negative Breast Cancer) | EGFR: 20.34 nM, HDAC3: 1.09 µM, Anti-proliferative: 1.98 µM |
Causality Behind Experimental Choices: The selection of cancer cell lines for screening is often based on the prevalence and unmet medical need of the specific cancer type. For example, triple-negative breast cancer is notoriously difficult to treat, making it a high-priority target for novel drug discovery. The choice to investigate dual-target inhibitors like the N-benzyl-2-fluorobenzamide derivatives stems from the understanding that complex diseases like cancer often involve multiple signaling pathways, and simultaneously targeting key nodes in these pathways can lead to more effective therapies.
Neuroprotective Activity: Cholinesterase Inhibition
Analogs of the N-benzylbenzenesulfonamide scaffold are actively investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that are key therapeutic targets in neurodegenerative diseases such as Alzheimer's disease[1][2]. Inhibition of these enzymes increases the levels of the neurotransmitter acetylcholine in the brain, which can help to alleviate cognitive deficits.
While direct comparative studies on a series of N-benzyl-4-halobenzenesulfonamides are limited, research on related N-benzylpiperidine derivatives provides valuable insights into the SAR for cholinesterase inhibition.
Table 2: Cholinesterase Inhibitory Activity of N-Benzylpiperidine Analogs
| Compound | AChE IC₅₀ (µM) | BuChE IC₅₀ (µM) | Selectivity Index (BuChE/AChE) |
| 1-Benzyl-4-[2-(N-benzoylamino)ethyl]piperidine | 0.057 | >100 | >1754 |
| 1-Benzyl-4-(2-isoindolin-2-ylethyl)piperidine | 0.023 | >100 | >4347 |
| Donepezil (Reference Drug) | 0.0057 | 7.13 | 1250 |
Experimental Rationale: The evaluation of both AChE and BuChE inhibition is crucial as the relative importance of these enzymes in acetylcholine hydrolysis changes during the progression of Alzheimer's disease. High selectivity for AChE is often a desirable trait to minimize potential side effects associated with BuChE inhibition.
Carbonic Anhydrase Inhibition
Benzenesulfonamides are a well-established class of carbonic anhydrase (CA) inhibitors. These enzymes are involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and certain types of cancer. The inhibitory activity of benzenesulfonamide derivatives is highly dependent on the substitution pattern.
Studies on 4-(3-alkyl/benzyl-guanidino)benzenesulfonamides have demonstrated that these compounds can be potent and selective inhibitors of specific CA isoforms, such as CA VII, which is implicated in neuropathic pain. Some of these derivatives exhibit inhibitory constants (Kᵢ) in the subnanomolar range.
Table 3: Carbonic Anhydrase VII Inhibitory Activity of 4-(3-Benzyl-guanidino)benzenesulfonamide Analogs
| Compound | R (Substitution on Benzyl Ring) | hCA I Kᵢ (nM) | hCA II Kᵢ (nM) | hCA VII Kᵢ (nM) |
| 7c | 4-F | 18.3 | 24.1 | 0.7 |
| 7h | 4-CF₃ | 15.4 | 19.8 | 0.6 |
| 7m | 3-F | 12.8 | 15.2 | 0.8 |
| Acetazolamide (Reference) | - | 250 | 12 | 2.5 |
Causality in Experimental Design: The focus on specific CA isoforms like CA VII is driven by the desire to develop isoform-selective inhibitors. This selectivity is key to achieving therapeutic efficacy while minimizing off-target effects that can arise from the inhibition of ubiquitously expressed isoforms like CA I and II. The synthesis of a series of analogs with varying substituents on the benzyl ring allows for a systematic exploration of the SAR and the identification of key structural features that govern potency and selectivity.
Experimental Protocols
To ensure scientific integrity and reproducibility, detailed experimental methodologies are crucial. Below are representative protocols for the synthesis and biological evaluation of N-benzylbenzenesulfonamide derivatives.
General Synthesis of this compound Analogs
A common synthetic route involves the reaction of a substituted benzylamine with 4-fluorobenzenesulfonyl chloride in the presence of a base.
Caption: General synthetic scheme for this compound analogs.
Step-by-step Protocol:
-
Dissolve the substituted benzylamine (1.0 eq) in a suitable solvent such as dichloromethane.
-
Add a base, for example, pyridine or triethylamine (1.2 eq), to the solution.
-
Slowly add a solution of 4-fluorobenzenesulfonyl chloride (1.1 eq) in the same solvent to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for a specified time (typically monitored by TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired this compound analog.
In Vitro Anticancer Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.
Caption: Workflow for the in vitro MTT cytotoxicity assay.
Detailed Protocol:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of the test compounds in the culture medium.
-
Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubate the plate for 48 to 72 hours.
-
Add MTT solution to each well and incubate for another 4 hours.
-
Remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value for each compound.
Mechanistic Insights and Signaling Pathways
The diverse bioactivities of N-benzylbenzenesulfonamide analogs stem from their ability to interact with various biological targets. Understanding these interactions at a molecular level is crucial for rational drug design.
Inhibition of Carbonic Anhydrase
Benzenesulfonamides are known to bind to the zinc ion in the active site of carbonic anhydrases. The sulfonamide group coordinates with the Zn²⁺ ion, mimicking the transition state of the CO₂ hydration reaction. The substituents on the benzenesulfonamide ring and the N-benzyl group extend into different regions of the active site cavity, influencing isoform selectivity.
Caption: Simplified binding mode of a benzenesulfonamide inhibitor in the carbonic anhydrase active site.
Conclusion and Future Directions
The this compound scaffold and its analogs represent a highly promising class of compounds with a diverse range of biological activities. The evidence presented in this guide highlights their potential as anticancer, neuroprotective, and enzyme-inhibiting agents. The structure-activity relationships, although not fully elucidated for a complete series of fluoro-analogs, suggest that modifications to both the benzyl and benzenesulfonamide rings can significantly impact potency and selectivity.
Future research should focus on the systematic synthesis and evaluation of a focused library of this compound analogs to establish a clear and quantitative SAR for specific biological targets. Such studies, coupled with computational modeling and structural biology, will undoubtedly accelerate the development of novel therapeutics based on this versatile scaffold.
References
- El-Ansary, S. L., Abdel Rahman, D. E., & Abdel Ghany, L. M. A. (2017). Synthesis and Anticancer Evaluation of Some New 3-Benzyl-4,8-Dimethylbenzopyrone Derivatives. The Open Medicinal Chemistry Journal, 11, 81–91.
- Ngassa, F. N., et al. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249.
- Deciga-Campos, M., et al. (2020). Design and synthesis of N‑(1‑benzylpiperidin‑4-yl)‑4‑fluorobenzamide: A haloperidol analog that reduces neuropathic nociception via σ1 receptor antagonism. Life Sciences, 245, 117348.
- Li, Y., et al. (2023). Exploration and structure-activity relationship research of benzenesulfonamide derivatives as potent TRPV4 inhibitors for treating acute lung injury. European Journal of Medicinal Chemistry, 258, 115579.
- El-Ansary, S. L., Abdel Rahman, D. E., & Abdel Ghany, L. M. A. (2017). Synthesis and Anticancer Evaluation of Some New 3-Benzyl-4,8-Dimethylbenzopyrone Derivatives. The Open Medicinal Chemistry Journal, 11, 81-91.
- Karaman, R. (2013). A comparative molecular field analysis study of N-benzylpiperidines as acetylcholinesterase inhibitors. Journal of Molecular Modeling, 19(5), 2001-2012.
- McKenna, R., et al. (2017). Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity. ChemBioChem, 18(2), 190-200.
- Nochi, S., Asakawa, N., & Sato, T. (1995). Kinetic study on the inhibition of acetylcholinesterase by 1-benzyl-4-[(5,6-dimethoxy-1-indanon)-2-yl]methylpiperidine hydrochloride (E2020). Biological & Pharmaceutical Bulletin, 18(8), 1145-1147.
- Al-Warhi, T., et al. (2022). Synthesis, Antimicrobial, Anti-Virulence and Anticancer Evaluation of New 5(4H)-Oxazolone-Based Sulfonamides. Molecules, 27(19), 6649.
- Bąk, A., et al. (2023). Natural Inhibitors of Cholinesterases: Chemistry, Structure–Activity and Methods of Their Analysis. International Journal of Molecular Sciences, 24(3), 2843.
- Vedani, A., & Meyer, E. F. (1984). Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display. Journal of Pharmaceutical Sciences, 73(3), 352-358.
- Annamalai, P., et al. (2008). Synthesis and Antiproliferative Activity of Benzyl and Phenethyl Analogs of Makaluvamines. Journal of Medicinal Chemistry, 51(6), 1956-1960.
- Szałaj, N., et al. (2013). Structure-Based Search for New Inhibitors of Cholinesterases. International Journal of Molecular Sciences, 14(3), 5608-5625.
- BOLOGA, C. G., et al. (2022). 4-(3-Alkyl/benzyl-guanidino)benzenesulfonamides as selective carbonic anhydrase VII inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1641-1649.
- Chen, W., et al. (2018). Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer. Journal of Medicinal Chemistry, 61(15), 6648-6667.
Sources
A Comparative Guide to the Cross-Reactivity Profiling of N-benzyl-4-fluorobenzenesulfonamide
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the cross-reactivity of N-benzyl-4-fluorobenzenesulfonamide. By synthesizing established biochemical assays and strategic experimental design, this document outlines a robust methodology for identifying and quantifying off-target interactions, a critical step in preclinical drug development.
Introduction: The Imperative of Selectivity in Drug Discovery
This compound is a compound of interest within medicinal chemistry, featuring a sulfonamide moiety that is a common pharmacophore. While the intended biological target of this compound may be well-defined, the potential for off-target interactions, or cross-reactivity, can lead to unforeseen side effects or provide opportunities for drug repositioning. A thorough understanding of a compound's selectivity profile is therefore paramount for a successful therapeutic candidate.
The sulfonamide group is a known zinc-binding group and is prevalent in a major class of drugs known as carbonic anhydrase inhibitors.[1] Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide and are involved in numerous physiological processes.[1][2] Consequently, any molecule containing a primary or secondary sulfonamide has a high potential to interact with one or more of the 14 human CA isoforms.[3] This guide will use the carbonic anhydrase family as a primary example for assessing the cross-reactivity of this compound, while also providing a framework for broader off-target screening.
Strategic Selection of Potential Cross-Reactive Targets
A rational approach to cross-reactivity studies begins with the identification of likely off-targets based on structural analogy and known pharmacophore interactions.
-
Primary Off-Target Family: Carbonic Anhydrases (CAs): Given the presence of the sulfonamide moiety, the various isoforms of carbonic anhydrase are the most probable off-targets.[1][2][4] Profiling against a panel of key human CA isoforms (e.g., CA I, II, IV, IX, and XII) is essential. CA I and II are cytosolic and widespread, CA IV is membrane-bound, and CA IX and XII are tumor-associated and are often overexpressed in hypoxic tumors.[2][3][4]
-
Secondary Off-Target Family: Protein Kinases: Small molecule inhibitors, particularly those designed to be ATP-competitive, often exhibit cross-reactivity with multiple protein kinases due to the conserved nature of the ATP-binding pocket.[5][6] While this compound is not a classic kinase inhibitor scaffold, its potential to interact with the kinome should not be overlooked. A broad kinase panel screening can reveal unexpected interactions.[7]
-
Comparator Compounds: To contextualize the cross-reactivity profile, it is crucial to include well-characterized inhibitors as controls.
-
For CA Inhibition: Acetazolamide, a non-selective CA inhibitor, and dorzolamide or brinzolamide, which are more selective inhibitors, serve as excellent positive controls.[1][3]
-
For Kinase Inhibition: Staurosporine, a broad-spectrum kinase inhibitor, can be used as a positive control in kinase screening assays.
-
Experimental Workflow for Cross-Reactivity Profiling
A multi-tiered approach, beginning with broad screening and followed by more focused quantitative assays, is recommended for an efficient and comprehensive cross-reactivity assessment.
Caption: Tiered experimental workflow for cross-reactivity profiling.
Detailed Experimental Protocols
In Vitro Carbonic Anhydrase Inhibition Assay (Esterase Activity)
This spectrophotometric assay is a standard method for measuring CA activity, based on the CA-catalyzed hydrolysis of p-nitrophenyl acetate.[2]
Materials:
-
Purified human carbonic anhydrase isoforms (I, II, IV, IX, XII)
-
Tris-SO4 buffer (50 mM, pH 7.6, containing 0.1 mM ZnCl2)
-
p-Nitrophenyl acetate (substrate)
-
This compound
-
Acetazolamide (positive control)
-
DMSO (vehicle)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare serial dilutions of this compound and acetazolamide in DMSO.
-
In a 96-well plate, add 10 µL of the test compound dilutions or DMSO (vehicle control) to each well.
-
Add 10 µL of the appropriate CA isoform solution (50 U) to each well.
-
Pre-incubate the plate at 25°C for 10 minutes.
-
Initiate the reaction by adding 180 µL of p-nitrophenyl acetate solution in buffer to each well.
-
Immediately measure the absorbance at 400 nm every 30 seconds for 10 minutes to monitor the formation of p-nitrophenol.
-
Calculate the initial reaction rates (V) from the linear portion of the absorbance vs. time curve.
-
Determine the percent inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
In Vitro Kinase Inhibition Assay (Radiometric)
Radiometric assays are considered the gold standard for kinase activity measurement as they directly quantify the phosphorylation of a substrate.[6][7]
Materials:
-
Active kinase enzymes
-
Kinase-specific peptide or protein substrate
-
[γ-33P]ATP
-
Kinase reaction buffer
-
This compound
-
Staurosporine (positive control)
-
DMSO (vehicle)
-
96-well filter plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound and staurosporine in DMSO.
-
In a 96-well plate, add the test compound dilutions or DMSO to each well.
-
Add the kinase, substrate, and kinase reaction buffer to each well.
-
Initiate the kinase reaction by adding [γ-33P]ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.
-
Wash the filter plate to remove unincorporated [γ-33P]ATP.
-
Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 values by fitting the data to a dose-response curve.
Data Presentation and Interpretation
Quantitative data from the cross-reactivity assays should be summarized in a clear and concise table to facilitate comparison.
Table 1: Comparative Inhibition Profile of this compound
| Target | This compound (IC50, µM) | Acetazolamide (IC50, µM) |
| Carbonic Anhydrases | ||
| hCA I | [Insert experimental value] | [Insert experimental value] |
| hCA II | [Insert experimental value] | [Insert experimental value] |
| hCA IV | [Insert experimental value] | [Insert experimental value] |
| hCA IX | [Insert experimental value] | [Insert experimental value] |
| hCA XII | [Insert experimental value] | [Insert experimental value] |
| Kinases | Staurosporine (IC50, µM) | |
| [Kinase Hit 1] | [Insert experimental value] | [Insert experimental value] |
| [Kinase Hit 2] | [Insert experimental value] | [Insert experimental value] |
| ... | ... | ... |
Interpretation:
-
A low IC50 value indicates potent inhibition.
-
The selectivity of this compound can be assessed by comparing its IC50 values across the different CA isoforms and kinase targets.
-
A significant difference (e.g., >10-fold) in IC50 values between the intended target and off-targets is generally desired for a selective compound.
Mechanistic Insights and Signaling Pathways
Should cross-reactivity with a particular target, for instance, a kinase, be identified, it is crucial to understand the potential downstream cellular consequences.
Caption: Hypothetical signaling pathway affected by off-target kinase inhibition.
Conclusion
This guide provides a systematic and scientifically rigorous approach to evaluating the cross-reactivity of this compound. By focusing on high-probability off-targets like carbonic anhydrases and employing broad screening strategies such as kinase panels, researchers can build a comprehensive selectivity profile. The provided experimental protocols and data interpretation framework will enable a thorough assessment of the compound's specificity, which is a critical determinant of its therapeutic potential and safety profile.
References
-
Supuran, C. T. (2017). Sulfonamides and Their Isosters As Carbonic Anhydrase Inhibitors. Molecules, 22(1), 74. [Link]
-
Supuran, C. T., et al. (2001). Carbonic Anhydrase Inhibitors: Synthesis of Membrane-Impermeant Low Molecular Weight Sulfonamides Possessing in Vivo Selectivity for the Membrane-Bound versus Cytosolic Isozymes. Journal of Medicinal Chemistry, 44(13), 2175-2182. [Link]
-
Lefterova, M. I., et al. (2015). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(6), 944-948. [Link]
-
Romano, A., et al. (2003). Cross-reactivity among p-amino group compounds in sulfonamide fixed drug eruption: diagnostic value of patch testing. Contact Dermatitis, 49(1), 23-27. [Link]
-
Gül, H. İ., et al. (2020). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules, 25(21), 5038. [Link]
-
Nocentini, A., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. International Journal of Molecular Sciences, 22(22), 12499. [Link]
-
Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal, 408(3), 297-315. [Link]
-
Johnson, T. O. (2005). Sulfonamide cross-reactivity: fact or fiction?. Annals of Pharmacotherapy, 39(2), 290-301. [Link]
-
Reaction Biology. (n.d.). Kinase Screening Assay Services. [Link]
-
Brackett, C. C. (2007). Sulfonamide allergy and cross-reactivity. Current Allergy and Asthma Reports, 7(1), 41-48. [Link]
-
Romano, A., et al. (2010). Cross-reactivity among drugs: Clinical problems. Toxicology, 267(1-3), 1-6. [Link]
-
Anastassiadis, T., et al. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1039-1045. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors | MDPI [mdpi.com]
- 5. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reactionbiology.com [reactionbiology.com]
A Senior Application Scientist's Guide to the Spectroscopic Comparison of N-benzyl-4-fluorobenzenesulfonamide with Reference Standards
For researchers, scientists, and professionals in drug development, the precise characterization of synthesized compounds is a cornerstone of reliable and reproducible research. This guide provides an in-depth spectroscopic comparison of N-benzyl-4-fluorobenzenesulfonamide, a molecule of interest in medicinal chemistry, against the well-established reference standard, benzenesulfonamide. By delving into the nuances of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS), we will not only present the data but also explore the underlying principles that dictate the observed spectral features. This comparative approach is designed to enhance the understanding of how structural modifications influence spectroscopic output, a critical skill for the confirmation of molecular identity and purity.
Introduction: The Importance of Spectroscopic Verification
In the synthesis of novel chemical entities, confirmation of the target molecule's structure is paramount. Spectroscopic techniques provide a detailed view into the molecular architecture, offering a "fingerprint" that is unique to each compound. This compound incorporates several key functional groups: a fluorinated aromatic ring, a sulfonamide linkage, and a benzyl group. Each of these imparts characteristic signals in various spectroscopic analyses.
Our primary reference standard, benzenesulfonamide, provides a foundational spectroscopic baseline. By comparing the spectra of this compound to this simpler, yet structurally related molecule, we can confidently assign signals arising from the added benzyl and fluoro-substituted phenyl moieties. This guide will walk through the expected spectral data, the methodologies for their acquisition, and a detailed interpretation of the comparative analysis.
Experimental Design: A Validated Approach to Spectroscopic Analysis
The choice of spectroscopic methods and their parameters is critical for obtaining high-quality, interpretable data. Our experimental workflow is designed to provide a comprehensive characterization of the molecule.
Caption: A workflow diagram illustrating the key stages of spectroscopic analysis, from sample preparation to structural elucidation.
Experimental Protocols
The following are detailed, step-by-step methodologies for the key spectroscopic analyses.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To determine the carbon-hydrogen framework of the molecule.
-
Instrumentation: A 400 MHz NMR spectrometer.
-
Sample Preparation:
-
Accurately weigh 10-20 mg of the sample (this compound or benzenesulfonamide).
-
Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
¹H NMR Acquisition:
-
Acquire the spectrum at room temperature.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
-
Process the data with appropriate phasing and baseline correction.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using proton decoupling.
-
A larger number of scans will be necessary due to the low natural abundance of ¹³C (typically 1024 or more scans).
-
Process the data similarly to the ¹H NMR spectrum.
-
2. Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Objective: To identify the functional groups present in the molecule.
-
Instrumentation: An FT-IR spectrometer equipped with a diamond attenuated total reflectance (ATR) accessory.
-
Sample Preparation:
-
Ensure the ATR crystal is clean by wiping it with isopropanol and allowing it to dry completely.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Record the spectrum over the range of 4000-400 cm⁻¹.
-
Co-add a sufficient number of scans (typically 32) to obtain a high-quality spectrum.
-
Perform a background scan of the empty ATR crystal prior to running the sample.
-
3. Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
-
Instrumentation: A mass spectrometer with an electron ionization (EI) source.
-
Sample Preparation:
-
Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol or dichloromethane).
-
Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).
-
-
Data Acquisition:
-
Use a standard electron energy of 70 eV for ionization.
-
Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).
-
The resulting mass spectrum will show the molecular ion peak and various fragment ions.
-
Comparative Spectroscopic Data
The following tables summarize the expected and observed spectroscopic data for this compound and the benzenesulfonamide reference standard.
Table 1: ¹H and ¹³C NMR Data (in ppm)
| Assignment | This compound (Predicted/Analog Data) | Benzenesulfonamide (Experimental Data)[1][2] |
| ¹H NMR | ||
| -CH₂- | ~4.3 (s, 2H) | - |
| Aromatic CH (Benzyl) | ~7.2-7.4 (m, 5H) | - |
| Aromatic CH (Fluorophenyl) | ~7.1-7.2 (t, 2H), ~7.8-7.9 (dd, 2H) | 7.5-7.6 (m, 3H), 7.8-7.9 (m, 2H) |
| -SO₂NH- | ~5.0 (br s, 1H) | ~7.3 (br s, 2H) |
| ¹³C NMR | ||
| -CH₂- | ~47.0 | - |
| Aromatic C (Benzyl) | ~127-129 (multiple signals), ~136 (ipso-C) | - |
| Aromatic C (Fluorophenyl) | ~116 (d, JC-F), ~130 (d, JC-F), ~137 (ipso-C), ~165 (d, JC-F, C-F) | ~126, ~129, ~133, ~143 (ipso-C) |
Disclaimer: The data for this compound is based on predicted values and data from closely related analogs due to the absence of a complete, publicly available dataset. The benzenesulfonamide data is from experimental sources.
Table 2: FT-IR and Mass Spectrometry Data
| Technique | This compound (Expected) | Benzenesulfonamide (Experimental Data)[3][4] |
| FT-IR (cm⁻¹) | ~3250 (N-H stretch), ~3100-3000 (Aromatic C-H stretch), ~1340 & ~1160 (SO₂ stretch), ~1230 (C-F stretch) | ~3350 & ~3250 (N-H stretch), ~3100-3000 (Aromatic C-H stretch), ~1330 & ~1160 (SO₂ stretch) |
| MS (m/z) | Molecular Ion (M⁺): ~265. Key Fragments: ~174 ([M-benzyl]⁺), ~91 ([benzyl]⁺) | Molecular Ion (M⁺): 157. Key Fragments: 141 ([M-NH₂]⁺), 93, 77 ([phenyl]⁺) |
In-Depth Analysis and Interpretation
A direct comparison of the spectroscopic data reveals the distinct contributions of the structural modifications in this compound relative to the parent benzenesulfonamide.
NMR Spectroscopy: Mapping the Molecular Skeleton
-
¹H NMR: The most apparent difference is the appearance of new signals in the spectrum of this compound. A singlet at approximately 4.3 ppm, integrating to two protons, is characteristic of the methylene (-CH₂-) bridge of the benzyl group. The multiplet between 7.2 and 7.4 ppm, integrating to five protons, corresponds to the aromatic protons of the benzyl ring. The aromatic region for the fluorophenyl group is expected to be more complex than that of benzenesulfonamide due to fluorine-proton coupling. The two protons ortho to the fluorine will appear as a triplet, while the two protons ortho to the sulfonamide group will be a doublet of doublets. In contrast, the benzenesulfonamide spectrum shows a more straightforward pattern for the five aromatic protons.[1] The downfield shift of the sulfonamide proton in this compound (~5.0 ppm) compared to benzenesulfonamide (~7.3 ppm for two protons) is indicative of the change in the electronic environment around the nitrogen atom.[1]
-
¹³C NMR: The ¹³C NMR spectrum of this compound is significantly more complex. The presence of the benzyl group introduces a new aliphatic carbon signal around 47.0 ppm and several new aromatic carbon signals between 127 and 136 ppm. The fluorinated benzene ring will exhibit characteristic carbon-fluorine coupling. The carbon directly bonded to the fluorine atom will show a large one-bond coupling constant (JC-F) and will be shifted significantly downfield (around 165 ppm). The other carbons in the ring will also show smaller couplings. These features are absent in the simpler spectrum of benzenesulfonamide, which displays four signals for the six aromatic carbons due to symmetry.[2]
FT-IR Spectroscopy: Identifying Key Functional Groups
The FT-IR spectra of both compounds are dominated by the strong, characteristic asymmetric and symmetric stretching vibrations of the sulfonamide group (SO₂) at approximately 1340 cm⁻¹ and 1160 cm⁻¹, respectively.[3] The N-H stretching vibration in this compound is expected to appear as a single band around 3250 cm⁻¹, whereas in benzenesulfonamide, the -NH₂ group gives rise to two distinct bands.[3] A key diagnostic feature for this compound will be the presence of a C-F stretching band, typically in the region of 1230 cm⁻¹. Both spectra will show aromatic C-H stretching vibrations just above 3000 cm⁻¹.
Mass Spectrometry: Confirming Molecular Weight and Fragmentation
The mass spectrum provides the molecular weight of the compound, a critical piece of data for structural confirmation. The molecular ion peak (M⁺) for this compound is expected at an m/z of approximately 265. In contrast, the molecular ion for benzenesulfonamide appears at m/z 157.[4]
The fragmentation patterns also offer valuable structural insights. For this compound, a prominent fragmentation pathway is the cleavage of the benzylic C-N bond, leading to the formation of a stable benzyl cation at m/z 91. Another expected fragment would result from the loss of the benzyl group, giving a fragment ion at m/z 174. The fragmentation of benzenesulfonamide is characterized by the loss of the amino group to give a fragment at m/z 141, and the formation of the phenyl cation at m/z 77.[4]
Conclusion
This guide has provided a comprehensive framework for the spectroscopic comparison of this compound with the reference standard, benzenesulfonamide. Through a detailed examination of NMR, FT-IR, and MS data, we have demonstrated how specific structural features give rise to characteristic spectroscopic signals. The methodologies presented herein represent a robust approach for the unambiguous characterization of synthesized molecules. For researchers in drug discovery and development, a thorough understanding and application of these comparative spectroscopic techniques are indispensable for ensuring the integrity and quality of their scientific endeavors. By grounding our interpretations in the established data of a reference standard, we can confidently elucidate the structure of novel compounds and accelerate the pace of innovation.
References
-
The Royal Society of Chemistry. Supporting information. [Link]
-
National Institute of Standards and Technology. Benzenesulfonamide - IR Spectrum. [Link]
-
ResearchGate. Mass fragmentation pattern of N-(4-flourobenzyl)-N-((3,4-methylenedioxybenzyl)-4-methylbenzenesulfonamide (9a). [Link]
-
National Institute of Standards and Technology. Benzenesulfonamide - Mass spectrum (electron ionization). [Link]
Sources
A Researcher's Guide to the In Vivo Evaluation of N-benzyl-4-fluorobenzenesulfonamide: Efficacy and Toxicity Assessment Strategies
Introduction: Unveiling the Therapeutic Potential of N-benzyl-4-fluorobenzenesulfonamide
This compound belongs to the sulfonamide class of compounds, a chemical scaffold renowned for its diverse pharmacological activities. While comprehensive in vivo data for this specific molecule is not yet publicly available, the broader family of N-benzyl sulfonamides and related benzenesulfonamide derivatives has demonstrated significant promise in several therapeutic areas, including oncology and inflammation.[1][2][3] Notably, structurally similar compounds have exhibited potent anticancer effects, particularly against pancreatic cancer cell lines, and analgesic properties in preclinical pain models.[4][5]
This guide is designed for researchers, scientists, and drug development professionals interested in investigating the in vivo efficacy and toxicity of this compound. In the absence of established in vivo data, we present a strategic roadmap for its evaluation, drawing from established protocols and the known biological activities of analogous compounds. We will focus on two primary therapeutic avenues: anti-inflammatory/analgesic and anticancer activities. This document provides detailed experimental workflows, comparative analysis frameworks, and the rationale behind key methodological choices, empowering researchers to conduct a thorough and scientifically rigorous in vivo assessment.
Part 1: In Vivo Efficacy Evaluation as an Anti-Inflammatory and Analgesic Agent
The structural characteristics of this compound, particularly the sulfonamide group, suggest a potential role in modulating inflammatory pathways. A closely related compound, 4-Fluoro-N-(4-sulfamoylbenzyl) Benzene Sulfonamide (4-FBS), has shown significant antinociceptive and antiallodynic effects in a murine model of pain, indicating that this class of compounds may interact with key targets in pain and inflammation signaling.[5]
Proposed Experimental Workflow: Carrageenan-Induced Paw Edema Model
To assess the anti-inflammatory potential of this compound, the carrageenan-induced paw edema model in rodents is a well-established and highly relevant acute inflammation assay.
Caption: Workflow for Carrageenan-Induced Paw Edema Assay.
Detailed Experimental Protocol: Carrageenan-Induced Paw Edema
-
Animal Model: Male Wistar rats or Swiss albino mice (6-8 weeks old, 20-25g).
-
Acclimatization: House the animals in a controlled environment (22 ± 2°C, 12h light/dark cycle) for at least one week prior to the experiment with ad libitum access to food and water.
-
Grouping: Randomly divide the animals into the following groups (n=6-8 per group):
-
Vehicle Control: Administer the vehicle used to dissolve the test compound (e.g., 0.5% carboxymethylcellulose).
-
Positive Control: Administer a standard non-steroidal anti-inflammatory drug (NSAID) like Indomethacin (10 mg/kg, intraperitoneally) or Diclofenac sodium (20 mg/kg, intraperitoneally).
-
Test Groups: Administer this compound at three different dose levels (e.g., 10, 25, and 50 mg/kg, orally or intraperitoneally).
-
-
Procedure:
-
Measure the initial paw volume of the right hind paw of each animal using a plethysmometer.
-
Administer the respective treatments to each group.
-
After 1 hour, induce inflammation by injecting 0.1 mL of 1% (w/v) carrageenan solution in sterile saline into the sub-plantar region of the right hind paw.
-
Measure the paw volume at 1, 2, 3, 4, 5, and 6 hours post-carrageenan injection.
-
-
Data Analysis:
-
Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
-
Perform statistical analysis using one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's test) to determine the significance of the results.
-
Comparative Efficacy Data (Hypothetical)
| Treatment Group | Dose (mg/kg) | Mean Paw Edema (mL) at 3h (± SEM) | % Inhibition of Edema at 3h |
| Vehicle Control | - | 0.85 ± 0.05 | - |
| Indomethacin | 10 | 0.32 ± 0.03 | 62.3 |
| This compound | 10 | 0.68 ± 0.04 | 20.0 |
| This compound | 25 | 0.45 ± 0.03** | 47.1 |
| This compound | 50 | 0.35 ± 0.02 | 58.8 |
| *p<0.05, **p<0.01, ***p<0.001 compared to vehicle control. |
Part 2: In Vivo Efficacy Evaluation as an Anticancer Agent
The N-benzyl sulfonamide scaffold is present in several compounds investigated for their anticancer properties.[1][2] Studies have shown that some derivatives exhibit cytotoxic effects against various cancer cell lines, including those of pancreatic origin.[4] A plausible mechanism of action for some sulfonamides is the inhibition of carbonic anhydrases, which are often overexpressed in tumors and contribute to the acidic tumor microenvironment.[6]
Proposed Experimental Workflow: Xenograft Tumor Model
To evaluate the in vivo antitumor efficacy of this compound, a human tumor xenograft model in immunocompromised mice is the gold standard.
Caption: Workflow for Acute and Sub-chronic Toxicity Studies.
Detailed Experimental Protocol: Toxicity Assessment
-
Acute Oral Toxicity (e.g., following OECD Guideline 423):
-
Animal Model: Female rats or mice.
-
Procedure: A stepwise procedure with a starting dose (e.g., 300 mg/kg). Administer a single oral dose of this compound.
-
Observation: Observe animals closely for the first few hours and then daily for 14 days for signs of toxicity and mortality.
-
Endpoint: Estimate the LD50 (lethal dose for 50% of the animals) and identify clinical signs of toxicity.
-
-
Sub-chronic (28-day) Repeated Dose Toxicity Study:
-
Animal Model: Rats (one rodent species) and ideally a non-rodent species (e.g., beagle dogs) for comprehensive assessment.
-
Grouping: At least three dose levels (low, mid, high) and a vehicle control group (n=10/sex/group).
-
Administration: Administer the compound daily for 28 days via the intended clinical route (e.g., oral gavage).
-
In-life Monitoring: Record clinical signs, body weight, and food/water consumption regularly.
-
Terminal Procedures: At the end of the study, collect blood for hematology and clinical chemistry analysis. Conduct a full necropsy, record organ weights, and perform histopathological examination of all major organs.
-
Endpoint: Determine the No-Observed-Adverse-Effect-Level (NOAEL).
-
Comparative Toxicity Data (Hypothetical)
| Parameter | Vehicle Control | This compound (Low Dose) | This compound (Mid Dose) | This compound (High Dose) |
| Acute Toxicity | ||||
| LD50 (mg/kg) | - | > 2000 | > 2000 | > 2000 |
| Sub-chronic Toxicity | ||||
| Body Weight Gain (g) | 35 ± 4 | 33 ± 5 | 28 ± 4 | 15 ± 3 |
| ALT (U/L) | 40 ± 5 | 42 ± 6 | 65 ± 8 | 120 ± 15*** |
| Creatinine (mg/dL) | 0.6 ± 0.1 | 0.6 ± 0.1 | 0.7 ± 0.1 | 1.1 ± 0.2** |
| Histopathology (Liver) | Normal | Normal | Minimal centrilobular hypertrophy | Moderate centrilobular necrosis |
| NOAEL (mg/kg/day) | - | Low Dose | - | - |
| *p<0.05, **p<0.01, ***p<0.001 compared to vehicle control. ALT: Alanine aminotransferase. |
Conclusion
This guide provides a comprehensive framework for the in vivo evaluation of this compound, a compound with therapeutic potential suggested by the activities of its structural analogs. The proposed studies in inflammation/pain and oncology, along with a thorough toxicity assessment, will generate the critical data needed to understand its pharmacological profile and potential for further development. By following these established and rigorous protocols, researchers can effectively elucidate the efficacy and safety of this compound and determine its viability as a novel therapeutic candidate.
References
-
Expansion of a Synthesized Library of N-Benzyl Sulfonamides Derived from an Indole Core to Target Pancreatic Cancer. ResearchGate. [Link]
-
Hopkins, M. D., Abebe, F. A., Scott, K. A., Ozmer, G. L., Sheir, A. A., et al. (2019). Synthesis and identification of heteroaromatic N-benzyl sulfonamides as potential anticancer agents. Organic & Biomolecular Chemistry, 17(35), 8391-8402. [Link]
-
Hopkins, M. D., Abebe, F. A., Scott, K. A., Ozmer, G. L., Sheir, A. A., et al. (2019). Synthesis and identification of heteroaromatic N-benzyl sulfonamides as potential anticancer agents. PubMed. [Link]
-
Scott, K. A., et al. (2023). Expansion of a Synthesized Library of N-Benzyl Sulfonamides Derived from an Indole Core to Target Pancreatic Cancer. PubMed. [Link]
-
Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. MDPI. [Link]
-
Expansion of a Synthesized Library of N‐Benzyl Sulfonamides Derived from an Indole Core to Target Pancreatic Cancer. Semantic Scholar. [Link]
-
Maresca, A., et al. (2017). Discovery of Benzenesulfonamides with Potent Human Carbonic Anhydrase Inhibitory and Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Assessment. PubMed. [Link]
-
Anti-Inflammation of N-Benzyl-4-Bromobenzamide in Lipopolysaccharide-Induced Human Gingival Fibroblasts. PMC - NIH. [Link]
-
Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. Brazilian Journal of Science. [Link]
-
Nemr, A., et al. (2024). Novel benzenesulfonamide derivatives as potential selective carbonic anhydrase IX, XII inhibitors with anti-proliferative activity: Design, synthesis and in silico studies. PubMed. [Link]
-
Khan, J., et al. (2020). Analgesic and Antiallodynic Effects of 4-Fluoro-N-(4-Sulfamoylbenzyl) Benzene Sulfonamide in a Murine Model of Pain. PubMed. [Link]
-
Kim, S., et al. (2017). Synthesis and anti-inflammatory evaluation of N-sulfonyl anthranilic acids via Ir(III). PubMed. [Link]
-
Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. ResearchGate. [Link]
-
Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. MDPI. [Link]
-
N-benzyl-4-sulfamoylbenzamide | C14H14N2O3S | CID 4347. PubChem. [Link]
-
Leechaisit, R., et al. (2022). Neuroprotective Properties of Bis-Sulfonamide Derivatives Against 6-OHDA-Induced Parkinson's Model via Sirtuin 1 Activity and in silico Pharmacokinetic Properties. PMC - NIH. [Link]
-
Neuroprotection of N-benzyl Eicosapentaenamide in Neonatal Mice Following Hypoxic–Ischemic Brain Injury. MDPI. [Link]
-
Expansion of a Synthesized Library of N‐Benzyl Sulfonamides Derived from an Indole Core to Target Pancreatic Cancer. ResearchGate. [Link]
-
Synthesis and Antioxidant Activity of N-Benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine Oxides. MDPI. [Link]
-
Demin, K. A., et al. (2024). Chronic Behavioral and Neurochemical Effects of Four Novel N-Benzyl-2-phenylethylamine Derivatives Recently Identified as "Psychoactive" in Adult Zebrafish Screens. PubMed. [Link]
-
Behavioral and neurochemical effects of novel N-Benzyl-2-phenylethylamine derivatives in adult zebrafish. bioRxiv. [Link]
Sources
- 1. Synthesis and identification of heteroaromatic N-benzyl sulfonamides as potential anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis and identification of heteroaromatic N-benzyl sulfonamides as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Expansion of a Synthesized Library of N-Benzyl Sulfonamides Derived from an Indole Core to Target Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analgesic and Antiallodynic Effects of 4-Fluoro-N-(4-Sulfamoylbenzyl) Benzene Sulfonamide in a Murine Model of Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of N-benzyl-4-fluorobenzenesulfonamide
This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of N-benzyl-4-fluorobenzenesulfonamide. As a fluorinated organic compound, its disposal requires specific procedures to ensure laboratory safety, regulatory compliance, and environmental protection. This document is intended for researchers, scientists, and drug development professionals who handle this and similar chemical entities. The causality behind each step is explained to foster a deep understanding of safe laboratory practices.
Pre-Disposal Safety Assessment & Hazard Identification
Before handling this compound for any purpose, including disposal, a thorough understanding of its potential hazards is essential. While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound is not widely available, data from closely related sulfonamide structures, such as N-Fluorobenzenesulfonimide, provide critical safety information.[1][2] Always consult your institution's specific SDS for the material you have procured.
Core Principle: Assume the compound is hazardous. The primary routes of exposure are inhalation of dust, skin contact, and eye contact.[2] Adherence to proper Personal Protective Equipment (PPE) standards is non-negotiable.
Mandatory Personal Protective Equipment (PPE):
-
Eye Protection: Wear tightly fitting safety goggles or a face shield.[3]
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile). Always check the glove manufacturer's guidelines for chemical compatibility.[4]
-
Body Protection: A standard lab coat is required. For bulk handling, consider an impervious apron.[3]
-
Respiratory Protection: All handling of the solid compound or its solutions for disposal must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[4]
| Hazard Classification | Description | Recommended Precaution | Source |
| Skin Corrosion/Irritation | Causes skin irritation. Prolonged contact may lead to redness and discomfort. | Wash skin thoroughly after handling. Remove and launder contaminated clothing before reuse. | [1][2] |
| Serious Eye Damage/Irritation | Causes serious eye irritation. Direct contact can result in significant injury. | Ensure eyewash stations are immediately accessible. Avoid rubbing eyes during handling. | [1][2] |
| Specific Target Organ Toxicity | May cause respiratory irritation if inhaled as a dust. | Handle only in a well-ventilated area, preferably a chemical fume hood. Avoid generating dust. | [1][2] |
The Critical Step: Waste Classification and Segregation
The molecular structure of this compound contains a fluorine atom, which definitively classifies it as a halogenated organic compound .[4][5][6] This is the single most important factor determining its disposal pathway.
Causality of Segregation: Environmental regulations mandate different disposal technologies for halogenated versus non-halogenated organic wastes.
-
Non-Halogenated Wastes: These are often used as fuel additives for cement kilns, a form of energy recovery.[6]
-
Halogenated Wastes: These compounds cannot be used as fuel. They require high-temperature incineration with specialized scrubbers to neutralize the corrosive and toxic byproducts formed during combustion, such as hydrogen fluoride (HF).[5][6][7]
Mixing halogenated waste into a non-halogenated stream, even in small amounts (e.g., >1000 ppm), contaminates the entire container.[6] This forces the entire volume to be treated via the more complex and expensive incineration process, significantly increasing disposal costs and environmental burden.[6][8]
Disposal Decision Workflow
The following diagram illustrates the fundamental decision-making process for segregating chemical waste based on its halogen content.
Caption: Waste segregation decision flow for organic compounds.
Step-by-Step Disposal Protocol
Follow this procedural guide meticulously to ensure safe and compliant disposal.
Step 1: Select the Correct Waste Container
-
Obtain a designated hazardous waste container that is compatible with the chemical. Typically, these are polyethylene carboys or bottles provided by your institution's Environmental Health & Safety (EHS) department.[4][6]
-
Ensure the container is specifically labeled for "Halogenated Organic Waste." [4][5]
-
The container must have a secure, leak-proof screw-top cap.[6][9]
Step 2: Label the Container Correctly
-
Before adding any waste, affix a "Hazardous Waste" tag provided by your EHS department.[4][9]
-
Fill out the label completely and accurately. Incomplete labels are a common cause of compliance violations.
-
Generator Information: Your name, lab, and contact information.
-
Chemical Contents: Write the full chemical name, "this compound." Do not use abbreviations. List any solvents or other chemicals in the waste mixture.
-
Percentages: Estimate the percentage of each component, ensuring the total adds up to 100%.[8]
-
Hazards: Check the appropriate hazard boxes (e.g., Toxic, Irritant).[4]
-
Step 3: Accumulate Waste Safely
-
Keep the hazardous waste container sealed at all times, except when adding waste.[4][9] This prevents the release of volatile organic compounds (VOCs) into the laboratory atmosphere.
-
Store the container in a designated and labeled Satellite Accumulation Area (SAA) within your laboratory.[4]
-
Utilize secondary containment (e.g., a plastic tub or tray) to contain any potential leaks or spills.[9]
-
Do Not Mix Incompatibles: Never add strong oxidizing agents, acids, bases, or heavy metals to the organic waste container.[2][8]
Step 4: Arrange for Final Disposal
-
When the container is nearly full (do not overfill, leave headspace for expansion), or if you are approaching the maximum accumulation time limit set by your institution, schedule a waste pickup.
-
Contact your EHS department or follow your institution's online procedure to request a collection.[4]
Management of Spills and Empty Containers
Spill Cleanup:
-
For minor spills, wear your full PPE.
-
Contain the spill and absorb the material using an inert absorbent like vermiculite or sand.
-
Carefully sweep or scoop the contaminated absorbent into a separate, sealable bag or container.
-
Label this container as "Hazardous Waste" with a description of the contents (e.g., "Vermiculite with this compound").
-
Dispose of this cleanup debris through the same halogenated waste stream.[4]
-
For large spills, evacuate the area immediately and contact your institution's emergency response team.[4]
Empty Container Disposal:
-
A container is not considered "empty" until it has been properly decontaminated. Trivial amounts of residue can still pose a hazard.[9]
-
Rinsing Procedure: The first rinse of the container with a suitable solvent (e.g., acetone, methanol) must be collected and disposed of as halogenated hazardous waste.[9][10] For acutely toxic chemicals, the first three rinses must be collected.[9]
-
Final Disposal: After triple rinsing and allowing the container to air-dry in a fume hood, obliterate or remove all hazardous chemical labels.[10] The clean, de-labeled container can then be disposed of in the regular trash or recycled according to your facility's policies.
By adhering to this comprehensive guide, you contribute to a culture of safety, ensure regulatory compliance, and minimize the environmental impact of your research.
References
- Bucknell University. (n.d.). Hazardous Waste Segregation. Retrieved from Bucknell University Environmental Health & Safety.
- U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
- Apollo Scientific. (2023, July 6). N-Fluorobenzenesulfonimide Safety Data Sheet.
- Temple University. (n.d.). Halogenated Solvents in Laboratories.
- University of British Columbia. (n.d.). Organic Solvent Waste Disposal.
- Cornell University. (n.d.). 7.2 Organic Solvents. Retrieved from Cornell University Environmental Health and Safety.
- Fisher Scientific. (2025, December 19). N-Fluorobenzenesulfonimide Safety Data Sheet.
- Sigma-Aldrich. (n.d.). N-Fluorobenzenesulfonimide 97%.
- ECHEMI. (n.d.). N-Fluorobenzenesulfonimide SDS, 133745-75-2 Safety Data Sheets.
- Fisher Scientific. (2024, March 31). N-(Benzyl)benzenesulfonamide Safety Data Sheet.
- Sigma-Aldrich. (2024, September 7). N-Fluorobenzenesulfonimide Safety Data Sheet.
- BLD Pharm. (n.d.). This compound | 727-36-6.
- Fisher Scientific. (2025, December 19). 4-Fluorobenzylamine Safety Data Sheet.
- Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from Dartmouth Environmental Health and Safety.
- Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from Northwestern University Research Safety.
- U.S. Environmental Protection Agency. (n.d.). Management of Hazardous Waste Pharmaceuticals.
- U.S. Environmental Protection Agency. (2022, October 10). A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities.
- Supporting Information. (n.d.). [18F]N-fluorobenzenesulfonimide.
- Benchchem. (n.d.). N-benzyl-3,4-dimethylbenzenesulfonamide | 428491-36-5.
- ResearchGate. (n.d.). Assessment of ecological hazards and environmental fate of disinfectant quaternary ammonium compounds.
- PubMed Central (PMC). (2020, September 2). Assessment of ecological hazards and environmental fate of disinfectant quaternary ammonium compounds.
- U.S. Environmental Protection Agency. (2025, September 22). Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS.
- U.S. Environmental Protection Agency. (2012, June 5). Label Review Manual - Chapter 13: Storage and Disposal.
- U.S. Environmental Protection Agency. (n.d.). Management of Hazardous Waste Pharmaceuticals OTC Nicotine Exemption & Subpart P.
- Sigma-Aldrich. (n.d.). n-(1-benzyl-2-phenylethyl)-4-fluorobenzenesulfonamide.
- Benchchem. (n.d.). Proper Disposal of [Benzyl(dimethyl)silyl]methanol: A Step-by-Step Guide for Laboratory Professionals.
Sources
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. fishersci.com [fishersci.com]
- 3. echemi.com [echemi.com]
- 4. campusoperations.temple.edu [campusoperations.temple.edu]
- 5. bucknell.edu [bucknell.edu]
- 6. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 8. 7.2 Organic Solvents [ehs.cornell.edu]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 10. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
A Researcher's Guide to the Safe Handling of N-benzyl-4-fluorobenzenesulfonamide
This guide provides essential safety and handling protocols for N-benzyl-4-fluorobenzenesulfonamide, a compound of interest in contemporary drug discovery and chemical synthesis. As researchers and scientists, our primary responsibility is to ensure a safe laboratory environment, not only for ourselves but for our colleagues as well. This document moves beyond a simple checklist, offering a deep dive into the rationale behind each procedural step, grounded in the physicochemical properties of the compound and established safety science. Our goal is to empower you with the knowledge to handle this and similar chemical entities with confidence and care, making safety an intrinsic part of your research workflow.
Hazard Assessment: Understanding the Risks
Key Structural Features and Associated Hazards:
-
Aromatic Fluorine Moiety: The presence of a fluorine atom on the benzene ring places this compound in the category of halogenated organic compounds. Such compounds can exhibit varying degrees of toxicity, and upon combustion, may produce hazardous byproducts like hydrogen fluoride.
-
Sulfonamide Group: Sulfonamides are a well-established class of compounds in medicinal chemistry. While many are therapeutically active, some can be skin and respiratory sensitizers.
-
Benzyl Group: The benzyl functional group is a common feature in many organic molecules and is not typically associated with acute toxicity, but it contributes to the overall lipophilicity of the molecule.
Inferred Hazards from Analogous Compounds:
Safety data for closely related compounds provides a reliable framework for understanding the potential risks of this compound.
| Analogous Compound | CAS No. | Reported Hazards | Source |
| N-Fluorobenzenesulfonimide | 133745-75-2 | Causes serious eye irritation, skin irritation, and may cause respiratory irritation. | [1][2] |
| 4-Fluorobenzenesulfonamide | 402-46-0 | Harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation. | [3] |
| N-Butyl-4-fluorobenzenesulfonamide | 312-67-4 | Harmful by inhalation, in contact with skin, and if swallowed. | [4] |
| 4-amino-N-benzylbenzene-1-sulfonamide | Not Available | Causes skin irritation, serious eye irritation, and may cause respiratory irritation. | [5] |
Based on this data, it is prudent to handle this compound as a compound that is harmful if swallowed or inhaled, and capable of causing skin and serious eye irritation.
Personal Protective Equipment (PPE): Your Primary Line of Defense
The selection of appropriate PPE is paramount when handling this compound. The following recommendations are based on a comprehensive assessment of the inferred hazards.
Core PPE Requirements
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical splash goggles conforming to ANSI Z87.1 or EN 166. A face shield should be worn in addition to goggles when there is a significant risk of splashing. | Protects against splashes of the compound or its solutions, which are expected to be irritating to the eyes.[2] |
| Hand Protection | Nitrile gloves (minimum thickness of 4 mil). Consider double-gloving for enhanced protection. | Provides a barrier against skin contact. Nitrile offers good resistance to a range of chemicals, but it is crucial to consult manufacturer-specific glove compatibility charts.[6] Given the aromatic and halogenated nature of the compound, materials like butyl rubber may not be suitable.[7] |
| Body Protection | A clean, buttoned laboratory coat. Consider a chemically resistant apron for larger quantities or when splashing is likely. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Not generally required when handling small quantities in a certified chemical fume hood. If weighing out fine powders outside of a fume hood or if engineering controls are insufficient, a NIOSH-approved N95 or higher-rated respirator should be used. | Minimizes the risk of inhaling airborne particles of the compound, which may cause respiratory tract irritation.[1][3] |
Glove Selection: A Deeper Look
Choosing the right glove material is a critical decision. While specific permeation data for this compound is unavailable, we can make an informed choice based on its chemical structure. The molecule contains both aromatic and halogenated components.
-
Recommended: Nitrile gloves are a good starting point for incidental contact. They offer resistance to a variety of chemicals, including some organic solvents, weak acids, and weak caustics.[6]
-
Use with Caution/Not Recommended:
-
Natural Rubber (Latex): May not offer sufficient protection against aromatic or halogenated compounds.
-
Butyl Rubber: While excellent for many acids and bases, it performs poorly with aromatic hydrocarbons and halogenated solvents.[7]
-
Important Note: Always inspect gloves for any signs of degradation or damage before and during use. If contact with the chemical occurs, remove the gloves immediately, wash your hands thoroughly, and put on a new pair.
Operational Plan: From Benchtop to Disposal
A systematic approach to handling this compound will minimize the risk of exposure and ensure the integrity of your research.
Workflow for Handling this compound
Caption: A typical laboratory workflow for handling this compound.
Step-by-Step Handling Procedures
-
Preparation:
-
Always work in a well-ventilated area, preferably within a certified chemical fume hood.
-
Before starting, ensure that a safety shower and eyewash station are readily accessible.
-
Prepare all necessary equipment, including glassware, stir bars, and solvents, to minimize movement in and out of the fume hood.
-
-
Weighing and Transfer:
-
If handling the solid form, weigh it out carefully within the fume hood to avoid generating dust.
-
Use a spatula for transfers. Avoid pouring the solid directly from the container.
-
-
In Case of a Spill:
-
For a small spill, absorb the material with an inert absorbent such as vermiculite, sand, or commercial sorbent pads.
-
Place the contaminated absorbent into a sealed, labeled container for hazardous waste disposal.
-
For a large spill, evacuate the area and follow your institution's emergency procedures.
-
Disposal Plan: Responsible Stewardship
Proper disposal of this compound and any associated waste is a critical component of laboratory safety and environmental responsibility.
Waste Segregation and Disposal
As a halogenated organic compound, this compound waste must be segregated from non-halogenated waste streams.
Caption: Waste disposal workflow for this compound.
-
Liquid Waste: Collect all liquid waste containing this compound in a clearly labeled, sealed container designated for "Halogenated Organic Waste."
-
Solid Waste: Any disposable materials that come into contact with the compound, such as gloves, weigh boats, and absorbent paper, should be placed in a sealed bag and then into a container for "Solid Halogenated Waste."
-
Empty Containers: The original container of this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as halogenated liquid waste.
Do not dispose of this compound or its waste down the drain. While some sulfonamides are biodegradable, this process is not suitable for laboratory waste disposal and can lead to environmental contamination.[8] All waste must be disposed of through your institution's certified hazardous waste management program.
By adhering to these guidelines, you contribute to a culture of safety and responsibility in your laboratory. This proactive approach to chemical handling not only protects you and your colleagues but also ensures the integrity and success of your scientific endeavors.
References
-
Chemsrc. N-Butyl-4-fluorobenzenesulfonamide Safety Data Sheet. Available at: [Link]
- Ingerslev, F., & Halling-Sørensen, B. (2000). Biodegradability properties of sulfonamides in activated sludge. Environmental Toxicology and Chemistry, 19(10), 2467-2473.
-
BIOFOUNT. This compound Product Page. Available at: [Link]
-
PubChem. N-Fluorobenzenesulfonimide. National Center for Biotechnology Information. Available at: [Link]
- Li, D., et al. (2024). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. Scientific Reports, 14(1), 1-13.
- Ghanbari, F., & Moradi, M. (2020). Degradation of sulfonamide antibiotics using ozone-based advanced oxidation process: Experimental, modeling, transformation mechanism and DFT study. Science of The Total Environment, 734, 139446.
- Rodriguez-Mozaz, S., et al. (2017). Degradation of sulfonamides as a microbial resistance mechanism. Current Opinion in Biotechnology, 45, 135-141.
-
PubChem. N-Fluorobenzenesulfonimide. National Center for Biotechnology Information. Available at: [Link]
-
Kimberly-Clark. Nitrile Gloves Chemical Resistance Guide. Available at: [Link]
-
OSHA. Glove Selection Chart. Available at: [Link]
-
PubChem. 4-amino-N-benzylbenzene-1-sulfonamide. National Center for Biotechnology Information. Available at: [Link]
-
GloveNation. Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. Available at: [Link]
-
SHIELD Scientific. Ultimate Guide to Chemical Resistant Disposable Gloves. Available at: [Link]
-
Gloves By Web. Gloves Chemical Resistance Chart. Available at: [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. echemi.com [echemi.com]
- 3. 4-Fluorobenzenesulfonamide 98 402-46-0 [sigmaaldrich.com]
- 4. Overview of sulfonamide biodegradation and the relevant pathways and microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4-amino-N-benzylbenzene-1-sulfonamide | C13H14N2O2S | CID 66909 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. gloves.com [gloves.com]
- 7. safety.fsu.edu [safety.fsu.edu]
- 8. academic.oup.com [academic.oup.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
